molecular formula C6H7BrN2O B1526251 5-Bromo-4-methoxy-6-methylpyrimidine CAS No. 4319-87-3

5-Bromo-4-methoxy-6-methylpyrimidine

Cat. No.: B1526251
CAS No.: 4319-87-3
M. Wt: 203.04 g/mol
InChI Key: YDPPNMNAHGZFDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-methoxy-6-methylpyrimidine is a useful research compound. Its molecular formula is C6H7BrN2O and its molecular weight is 203.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-4-methoxy-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-4-5(7)6(10-2)9-3-8-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPPNMNAHGZFDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80717780
Record name 5-Bromo-4-methoxy-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4319-87-3
Record name 5-Bromo-4-methoxy-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Bromo-4-methoxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Bromo-4-methoxy-6-methylpyrimidine

Halogenated pyrimidines are foundational scaffolds in the development of novel therapeutics. The title compound, this compound, is a particularly valuable intermediate. Its structure incorporates several key features for further chemical elaboration: a bromine atom at the C5 position, ideal for cross-coupling reactions, and a methoxy group at C4, which can be a site for nucleophilic substitution. The methyl group at C6 provides steric and electronic influence. These characteristics make it a versatile precursor for creating diverse molecular libraries aimed at various biological targets. Small halogenated heteroaromatic ring systems like this are prized for their ability to participate in well-established cross-coupling chemistries such as Suzuki, Heck, and Stille reactions, enabling rapid access to novel chemical entities[1].

Retrosynthetic Analysis and Strategy

A logical and efficient synthesis of this compound begins with a robust retrosynthetic analysis. The target molecule can be conceptually disassembled to reveal a practical forward synthesis pathway. The core pyrimidine ring is most effectively constructed first, followed by sequential functionalization.

A common and effective strategy involves:

  • Pyrimidine Ring Formation: Synthesis of a foundational 4-hydroxy-6-methylpyrimidine ring.

  • Bromination: Introduction of the bromine atom at the C5 position.

  • Chlorination: Conversion of the C4 hydroxyl group to a more reactive chloro group.

  • Methoxylation: Nucleophilic substitution of the C4 chloro group with a methoxy group.

This stepwise approach allows for controlled functionalization and purification at each stage, maximizing the overall yield and purity of the final product.

Mechanistic Considerations: The "Why" Behind the "How"

Understanding the reaction mechanisms is crucial for troubleshooting and optimization.

  • Nucleophilic Aromatic Substitution (SNAr): The final methoxylation step is a classic example of nucleophilic aromatic substitution on an electron-deficient heterocyclic ring. The pyrimidine ring, with its two nitrogen atoms, is inherently electron-poor, facilitating attack by nucleophiles. The reaction likely proceeds through a concerted mechanism, although the traditional stepwise addition-elimination pathway via a Meisenheimer complex is also a useful model for understanding reactivity[2]. Kinetic studies have shown that the mechanism can be influenced by the choice of base and reaction conditions[3][4]. The C4 position is generally more susceptible to nucleophilic attack than the C2 position in pyrimidines, a preference that can be explained by the higher LUMO coefficient at C4[5].

  • Regioselectivity of Bromination: The bromination of the 4-hydroxy-6-methylpyrimidine intermediate is directed to the C5 position. This is due to the electronic nature of the pyrimidine ring and the directing effects of the existing substituents.

Detailed Synthesis Protocol

This protocol is a synthesis of established chemical principles and practical laboratory experience.

Step 1: Synthesis of 4-Hydroxy-6-methylpyrimidine

The initial pyrimidine ring is formed via the condensation of an amidine with a β-dicarbonyl compound. A common method involves the reaction of acetamidine hydrochloride with a malonic ester, such as diethyl malonate, in the presence of a strong base.

  • Rationale: Sodium methoxide is an effective and economical base for this condensation. The reaction proceeds by facilitating the formation of the enolate of diethyl malonate, which then attacks the acetamidine.

Step 2: Synthesis of 5-Bromo-4-hydroxy-6-methylpyrimidine

The introduction of the bromine atom at the C5 position is a critical step.

  • Rationale: N-bromosuccinimide (NBS) is a convenient and selective brominating agent for this transformation. The reaction is typically carried out in a suitable solvent like dichloromethane or chloroform[6]. The use of a hydrogen halide salt of the pyrimidine in an inert aromatic solvent at elevated temperatures is another established method for bromination[7].

Step 3: Synthesis of 5-Bromo-4-chloro-6-methylpyrimidine

The hydroxyl group at C4 is converted to a chloro group to facilitate the subsequent nucleophilic substitution.

  • Rationale: Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this type of transformation[8]. The reaction involves the conversion of the pyrimidine tautomer with the hydroxyl group into the corresponding chloropyrimidine.

Step 4: Synthesis of this compound

The final step involves the nucleophilic substitution of the C4 chloro group with a methoxy group.

  • Rationale: Sodium methoxide in methanol is the reagent of choice for this reaction. The methoxide ion acts as the nucleophile, displacing the chloride ion from the pyrimidine ring. The reaction is typically performed at reflux to ensure a reasonable reaction rate[9]. The higher reactivity of the C4 position ensures regioselective substitution[10].

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Ring Formation cluster_1 Step 2: Bromination cluster_2 Step 3: Chlorination cluster_3 Step 4: Methoxylation A Acetamidine HCl + Diethyl Malonate B 4-Hydroxy-6-methylpyrimidine A->B  NaOCH3, MeOH, Reflux   C 5-Bromo-4-hydroxy-6-methylpyrimidine B->C  NBS, CH2Cl2   D 5-Bromo-4-chloro-6-methylpyrimidine C->D  POCl3, Reflux   E This compound D->E  NaOCH3, MeOH, Reflux  

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Acetamidine HCl, Diethyl MalonateSodium MethoxideMethanolReflux3-580-90
24-Hydroxy-6-methylpyrimidineN-BromosuccinimideDichloromethaneRoom Temp2-475-85
35-Bromo-4-hydroxy-6-methylpyrimidinePhosphorus OxychlorideNeatReflux4-680-90
45-Bromo-4-chloro-6-methylpyrimidineSodium MethoxideMethanolReflux2-485-95

Detailed Experimental Protocols

Materials and Equipment:

  • Standard laboratory glassware

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup

  • NMR Spectrometer, Mass Spectrometer, FT-IR Spectrometer

Step 1: Synthesis of 4-Hydroxy-6-methylpyrimidine

  • In a round-bottom flask equipped with a reflux condenser, dissolve sodium methoxide (1.2 eq) in anhydrous methanol under an inert atmosphere.

  • To this solution, add acetamidine hydrochloride (1.0 eq) and diethyl malonate (1.1 eq).

  • Heat the reaction mixture to reflux and maintain for 4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with concentrated HCl to pH 5-6 to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 4-hydroxy-6-methylpyrimidine as a white solid.

Step 2: Synthesis of 5-Bromo-4-hydroxy-6-methylpyrimidine

  • Suspend 4-hydroxy-6-methylpyrimidine (1.0 eq) in dichloromethane.

  • Add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.

  • Stir the mixture for 3 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture and wash the solid with dichloromethane.

  • The resulting solid is 5-bromo-4-hydroxy-6-methylpyrimidine, which can be used in the next step without further purification.

Step 3: Synthesis of 5-Bromo-4-chloro-6-methylpyrimidine

  • Carefully add 5-bromo-4-hydroxy-6-methylpyrimidine (1.0 eq) to phosphorus oxychloride (5.0 eq) at 0 °C.

  • Slowly heat the mixture to reflux and maintain for 5 hours.

  • Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-bromo-4-chloro-6-methylpyrimidine.

Step 4: Synthesis of this compound

  • Dissolve 5-bromo-4-chloro-6-methylpyrimidine (1.0 eq) in anhydrous methanol.

  • Add a solution of sodium methoxide in methanol (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 3 hours, monitoring by TLC.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound as a pure solid.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expected signals include a singlet for the pyrimidine proton, a singlet for the methoxy protons, and a singlet for the methyl protons[11].

  • ¹³C NMR: The spectrum should show distinct peaks for the five carbon atoms of the pyrimidine ring and the methoxy carbon[11].

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine[11].

Safety Considerations

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.

  • N-bromosuccinimide is a lachrymator and irritant.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the underlying principles and adhering to the described experimental procedures, researchers can reliably produce this valuable intermediate for applications in drug discovery and development.

References

"5-Bromo-4-methoxy-6-methylpyrimidine" spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of 5-Bromo-4-methoxy-6-methylpyrimidine

This technical guide provides a comprehensive analysis of the spectral data for this compound (CAS No: 4319-87-3), a key heterocyclic building block in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data with established spectroscopic principles to offer a robust framework for the characterization and quality control of this compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, explaining not just the data, but the underlying chemical principles that give rise to the observed spectral signatures.

Molecular Structure and Spectroscopic Overview

This compound is a substituted pyrimidine with a molecular formula of C₆H₇BrN₂O and a monoisotopic mass of approximately 201.97 Da.[1] Its structure, featuring a bromine atom, a methoxy group, and a methyl group on the pyrimidine core, provides distinct handles for spectroscopic analysis. Understanding the electronic environment of each atom is crucial for interpreting the resulting spectra.

The workflow for comprehensive analysis involves a multi-technique approach to unambiguously confirm the molecule's identity and purity.

G cluster_0 Structural Elucidation Workflow Sample Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Parallel Analysis MS Mass Spectrometry (ESI-MS) Sample->MS Parallel Analysis IR IR Spectroscopy (FTIR-ATR) Sample->IR Parallel Analysis Data_Analysis Integrated Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Confirmation Structure Confirmed? Data_Analysis->Confirmation

Caption: A typical workflow for the spectroscopic analysis of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectral Analysis

The proton NMR spectrum provides a direct count of chemically distinct protons and information about their local electronic environment. The spectrum for this molecule is relatively simple due to the absence of proton-proton coupling.

Table 1: Experimental ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
8.48 Singlet 1H H-2
4.00 Singlet 3H -OCH₃
2.54 Singlet 3H -CH₃

(Data acquired in CDCl₃ at 400 MHz).[2]

Expertise & Interpretation:

  • H-2 Proton (δ 8.48): This proton is the most deshielded in the molecule. Its significant downfield shift is a direct consequence of the anisotropic effect of the pyrimidine ring and the electron-withdrawing nature of the two adjacent nitrogen atoms. It appears as a singlet because there are no protons on the neighboring atoms (C-6 and C-4) to cause spin-spin splitting.

  • Methoxy Protons (δ 4.00): The three protons of the methoxy group are equivalent and appear as a sharp singlet. Their chemical shift is characteristic of protons on a carbon attached to an oxygen atom, which is in turn bonded to an aromatic system.

  • Methyl Protons (δ 2.54): The methyl group protons are the most shielded, appearing furthest upfield. This chemical shift is typical for a methyl group attached to an sp²-hybridized carbon of an aromatic ring. Like the other signals, it is a singlet due to the lack of adjacent protons.

Caption: Molecular structure and ¹H NMR peak assignments.

¹³C NMR Spectral Analysis

While direct experimental ¹³C NMR data for this specific molecule is not widely published, we can reliably predict the chemical shifts based on the analysis of structurally similar pyrimidines.[3][4] The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~170 C-4 Attached to both a nitrogen and an oxygen atom; highly deshielded.
~162 C-2 Situated between two electronegative nitrogen atoms.
~158 C-6 Attached to a nitrogen and substituted with a methyl group.
~105 C-5 Attached to bromine; the C-Br bond shifts the signal upfield relative to other aromatic carbons.
~55 -OCH₃ Typical range for a methoxy carbon attached to an aromatic ring.

| ~24 | -CH₃ | Aliphatic carbon, expected to be the most shielded (upfield). |

Expertise & Interpretation: The carbon chemical shifts are primarily influenced by the electronegativity of the atoms they are bonded to. Carbons C-2, C-4, and C-6, being directly attached to ring nitrogens, are the most deshielded and appear furthest downfield. The C-4 carbon, bonded to both nitrogen and the highly electronegative oxygen of the methoxy group, is predicted to be the most downfield. Conversely, the carbon bearing the bromine atom (C-5) is found at a relatively upfield position, a common observation for carbons bonded to heavier halogens in heterocyclic systems.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is essential for accurate structural confirmation.

  • Sample Preparation: Accurately weigh 5-10 mg of purified this compound. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved to prevent signal broadening.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse (zg30).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 8-16, adjusted to achieve a signal-to-noise ratio >100:1 for the smallest signal.

    • Referencing: Calibrate chemical shifts to the residual solvent peak (CDCl₃ at δ 7.26 ppm).[3]

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096, as ¹³C has a low natural abundance and requires more scans for adequate signal-to-noise.

    • Referencing: Calibrate chemical shifts to the solvent peak (CDCl₃ at δ 77.16 ppm).[3]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its identity.

MS Data Analysis

For this compound (Molecular Weight: ~203 g/mol ), Electrospray Ionization (ESI) in positive mode is a suitable technique.

  • Molecular Ion Peak: The mass spectrum is expected to show a protonated molecular ion [M+H]⁺. A key confirmatory feature is the isotopic pattern caused by the bromine atom. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. This results in two prominent peaks of almost equal intensity separated by 2 m/z units.

    • [M+H]⁺: m/z 203 (for C₆H₈⁷⁹BrN₂O⁺)

    • [M+2+H]⁺: m/z 205 (for C₆H₈⁸¹BrN₂O⁺)

  • Experimental Data: Mass spectrometry (ES) confirms this, showing a peak at m/z 204 [M+1]⁺, which corresponds to the protonated molecule containing the ⁷⁹Br isotope.[2] Predicted data also supports a strong [M+H]⁺ signal at m/z 202.98.[1]

G M [M+H]⁺ m/z 203/205 M_CH3 [M+H - CH₃]⁺ m/z 188/190 M->M_CH3 Loss of Methyl Radical M_CO [M+H - CO]⁺ m/z 175/177 M->M_CO Loss of CO

References

An In-depth Technical Guide to the Solubility of 5-Bromo-4-methoxy-6-methylpyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-4-methoxy-6-methylpyrimidine, a key heterocyclic intermediate in pharmaceutical and agrochemical research. In the absence of extensive, publicly available experimental solubility data, this document establishes a robust framework for understanding and predicting its behavior in common organic solvents. By integrating theoretical principles, including Hansen Solubility Parameters (HSP) estimated via computational methods, with established experimental protocols, this guide serves as a practical resource for scientists. It details methodologies for both predictive assessment and empirical determination of thermodynamic and kinetic solubility, enabling researchers to optimize reaction conditions, purification processes, and formulation development.

Introduction: The Significance of Solubility in a Research Context

This compound is a substituted pyrimidine, a class of heterocyclic compounds of immense interest in medicinal chemistry. The strategic placement of its functional groups—a bromine atom, a methoxy group, and a methyl group on the pyrimidine core—offers multiple reactive sites for the synthesis of more complex molecules. Understanding the solubility of this intermediate is not a trivial pursuit; it is a critical parameter that dictates its utility. Poor solubility can lead to challenges in reaction kinetics, purification, and formulation, ultimately impacting the efficiency and success of a research and development program. This guide addresses this critical need by providing both a theoretical foundation and practical, field-proven methodologies for assessing the solubility of this compound.

Physicochemical Profile of this compound

A molecule's intrinsic properties are the primary determinants of its solubility. The "like dissolves like" principle, which states that substances with similar polarities are more likely to be soluble in one another, is the foundational concept.[1] The structure of this compound suggests a molecule of moderate polarity. The nitrogen atoms in the pyrimidine ring and the oxygen of the methoxy group can act as hydrogen bond acceptors, while the brominated aromatic ring and methyl group contribute to its non-polar character.

PropertyValueSource
CAS Number 4319-87-3[2]
Molecular Formula C₆H₇BrN₂O[2]
Molecular Weight 203.04 g/mol [2]
Melting Point 79-80 °CVendor Data
Predicted LogP 1.56[2]
SMILES COc1nc(C)cc(Br)n1

The predicted LogP (octanol-water partition coefficient) of 1.56 indicates a preference for a more lipophilic environment over an aqueous one, suggesting limited water solubility but better solubility in organic solvents.

Theoretical Solubility Assessment: Hansen Solubility Parameters (HSP)

To move beyond the qualitative "like dissolves like" rule, we can employ Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

These three parameters can be plotted as coordinates in a 3D "Hansen space." The principle is that solvents with HSP coordinates close to those of the solute are more likely to dissolve it.[3] The distance (Ra) between a solute and a solvent in Hansen space can be calculated, and a smaller distance implies higher affinity.

Using group contribution methods, specifically the Yamamoto-MB method available in predictive software, we can estimate the HSP values for this compound.[4][5]

Estimated Hansen Solubility Parameters for this compound:

  • δD: 19.5 MPa⁰·⁵

  • δP: 9.0 MPa⁰·⁵

  • δH: 5.5 MPa⁰·⁵

Predicted Solubility Profile

Based on these estimated HSP values, we can predict the relative solubility of this compound in a range of common laboratory solvents. The table below presents the HSP values for selected solvents and the calculated Hansen distance (Ra) relative to our target compound. A smaller Ra value suggests better solubility.

SolventδD (MPa⁰·⁵)δP (MPa⁰·⁵)δH (MPa⁰·⁵)Hansen Distance (Ra)Predicted Solubility
N,N-Dimethylformamide (DMF) 17.413.711.38.1 High
Dichloromethane 18.26.36.14.1 High
Acetone 15.510.47.04.7 High
Tetrahydrofuran (THF) 16.85.78.06.0 Good
Ethyl Acetate 15.85.37.26.4 Good
Methanol 15.112.322.317.9 Moderate
Ethanol 15.88.819.414.8 Moderate
Toluene 18.01.42.08.6 Moderate to Low
Hexane 14.90.00.012.6 Low / Insoluble

Disclaimer: These are theoretically derived predictions. Experimental verification is essential and is detailed in Section 4.

This predictive analysis aligns with experimental observations for other pyrimidine derivatives, which often show good solubility in polar aprotic solvents like DMF and moderate solubility in alcohols.[6][7]

Experimental Determination of Solubility: Protocols and Workflows

Theoretical predictions provide a valuable starting point, but for applications in drug development and process chemistry, empirical data is non-negotiable. Two key types of solubility are determined experimentally: thermodynamic and kinetic.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. The shake-flask method is the gold standard for this measurement.[8]

  • Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial. The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator. Equilibration time is critical and must be determined experimentally; it can range from 24 to 72 hours.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sampling: Carefully withdraw a precise aliquot of the clear supernatant.

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Create a calibration curve with known concentrations of the compound to ensure accuracy.

  • Calculation: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility. Report the result in mg/mL or µg/mL.

The following diagram outlines the workflow for this protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid solute to known volume of solvent equil1 Agitate at constant temperature (24-72h) prep1->equil1 Seal vial sep1 Centrifuge to pellet undissolved solid equil1->sep1 Cease agitation quant1 Sample supernatant sep1->quant1 Clear supernatant quant2 Dilute sample quant1->quant2 quant3 Analyze via HPLC-UV quant2->quant3 quant4 Calculate solubility from calibration curve quant3->quant4

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination (High-Throughput Method)

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO). This method is widely used in early drug discovery for rapid screening.

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Plate Setup: In a 96-well microplate, add the desired aqueous buffer or solvent.

  • Compound Addition: Add a small volume of the DMSO stock solution to the wells to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effects.

  • Incubation: Mix the plate and incubate at a controlled temperature (e.g., room temperature) for a set period (e.g., 2 hours).

  • Measurement: Measure the light scattering or turbidity in each well using a nephelometer or a plate reader capable of absorbance readings. Increased scattering indicates precipitation.

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed compared to controls.

The diagram below illustrates the high-throughput kinetic solubility workflow.

G cluster_prep Preparation cluster_assay Assay Execution cluster_read Measurement cluster_analysis Analysis prep1 Prepare 10 mM stock in DMSO assay2 Add DMSO stock to buffer prep1->assay2 assay1 Dispense buffer to 96-well plate assay1->assay2 assay3 Incubate (e.g., 2h) assay2->assay3 read1 Measure turbidity via Nephelometry assay3->read1 analysis1 Determine highest concentration without precipitation read1->analysis1

Caption: Workflow for Kinetic Solubility Determination.

Practical Implications and Recommendations

  • For Synthetic Chemists: Based on the HSP analysis, solvents like Dichloromethane and Ethyl Acetate are predicted to be good choices for reactions at room temperature. For purification via crystallization, a solvent system approach could be effective; for instance, dissolving the compound in a good solvent like dichloromethane and then adding a poor anti-solvent like hexane to induce precipitation.

  • For Drug Discovery Professionals: The moderate lipophilicity (LogP ~1.56) and predicted solubility profile suggest that while the compound is unlikely to have high aqueous solubility, it should be sufficiently soluble in organic solvents like DMSO for the preparation of stock solutions for in vitro screening. Early-stage kinetic solubility assays are highly recommended to flag potential liabilities.

  • For Process Development: For scaling up reactions, understanding the thermodynamic solubility is paramount for controlling crystallization and ensuring product purity and yield. It is strongly advised to generate experimental thermodynamic solubility data in a range of industrially relevant solvents at various temperatures.

Conclusion

References

An In-Depth Technical Guide to the Physical Properties and Storage of 5-Bromo-4-methoxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential physicochemical properties and outlines a robust strategy for the long-term storage and handling of 5-Bromo-4-methoxy-6-methylpyrimidine (CAS No: 4319-87-3). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes technical data with field-proven insights to ensure the compound's integrity from procurement to application.

Core Physicochemical Characteristics

This compound is a substituted pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its reactivity is largely dictated by the interplay of the electron-withdrawing bromine atom and the electron-donating methoxy and methyl groups on the pyrimidine ring. Understanding its fundamental physical properties is the first step toward its effective utilization.

Physical Appearance and Properties

The compound typically presents as an off-white to light yellow solid.[1] Key quantitative physical and chemical properties are summarized in the table below. It is crucial to note that while some properties are experimentally determined, others are predicted through computational models and should be treated as estimations.

PropertyValueSource
CAS Number 4319-87-3[1][2][3]
Molecular Formula C₆H₇BrN₂O[2]
Molecular Weight 203.04 g/mol [3]
Appearance Off-white to light yellow solid[1]
Melting Point 79-80 °C[1][2]
Boiling Point 266.6 ± 35.0 °C (Predicted) at 760 mmHg[2]
Density 1.534 ± 0.06 g/cm³ (Predicted)[1]
pKa 2.22 ± 0.26 (Predicted)[1]
Solubility Profile

While specific quantitative solubility data in a wide range of solvents is not extensively published, the molecular structure—a largely non-polar aromatic core with polar methoxy and nitrogen functionalities—suggests it will exhibit good solubility in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and moderate solubility in alcohols like methanol and ethanol. Its aqueous solubility is expected to be low. For quantitative studies, it is imperative that researchers determine the solubility in their specific solvent systems experimentally.

Long-Term Storage and Chemical Stability

The long-term stability of any research compound is paramount for the reproducibility of experimental results. Improper storage can lead to degradation, introducing impurities that can confound biological assays or complicate synthetic reactions. The recommended storage conditions for this compound are based on preventing the primary degradation pathways predictable from its chemical structure.

Recommended Storage Conditions

To maintain the compound's purity and integrity over time, the following conditions are essential:

  • Temperature: Refrigerate at 2-8°C .[1][2][3] Low temperatures are critical to slow the rate of any potential degradation reactions.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This minimizes exposure to atmospheric oxygen and moisture.

  • Container: Use a tightly sealed, light-resistant container .[3] Amber glass vials with a secure cap are ideal.

  • Environment: The storage location must be dry and well-ventilated .

Rationale and Potential Degradation Pathways

The stringent storage recommendations are based on the compound's susceptibility to three main degradation pathways: hydrolysis, photodegradation, and oxidation.

The 4-methoxy group on the pyrimidine ring is a potential site for hydrolysis. Under acidic conditions or in the presence of moisture, the ether linkage can be cleaved to yield 5-Bromo-4-hydroxy-6-methylpyrimidine. This mechanism is observed in similar methoxypyrimidine structures, which undergo hydrolysis in the presence of aqueous acid.[4] Storing the compound in a dry environment and under an inert atmosphere is the primary defense against this pathway.

The pyrimidine ring and the carbon-bromine (C-Br) bond are potential chromophores that can absorb ultraviolet (UV) radiation. This absorption can lead to photochemical reactions, including cleavage of the C-Br bond to form radical species. These highly reactive intermediates can then participate in a cascade of secondary reactions, leading to a complex mixture of impurities. Studies on other heterocyclic and brominated compounds confirm their sensitivity to photodegradation.[5][6][7] The use of light-resistant (amber) containers is a critical and straightforward measure to prevent this degradation route.

While the pyrimidine ring is relatively electron-deficient, interaction with strong oxidizing agents or slow oxidation from atmospheric oxygen can occur over long periods, potentially leading to the formation of N-oxides or other oxidative artifacts. Storing under an inert atmosphere effectively mitigates this risk.

The following diagram illustrates the primary molecular vulnerabilities of this compound.

graph DegradationPathways { layout=neato; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

// Main Compound A [label="this compound", fillcolor="#F1F3F4", pos="0,0!"];

// Stress Factors B [label="Moisture / Acid", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-3,2!"]; C [label="UV Light", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", pos="0,-3!"]; D [label="Oxygen / Oxidants", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="3,2!"];

// Degradation Products E [label="Hydrolysis Product\n(5-Bromo-4-hydroxy-6-methylpyrimidine)", fillcolor="#F1F3F4", pos="-3,-1!"]; F [label="Photolytic Products\n(e.g., Radical Intermediates)", fillcolor="#F1F3F4", pos="0,-1!"]; G [label="Oxidation Products\n(e.g., N-oxides)", fillcolor="#F1F3F4", pos="3,-1!"];

// Edges A -- B [label=" Hydrolysis"]; A -- C [label=" Photodegradation"]; A -- D [label=" Oxidation"];

B -> E [style=dashed, color="#EA4335"]; C -> F [style=dashed, color="#FBBC05"]; D -> G [style=dashed, color="#4285F4"]; }

Caption: Potential degradation pathways for this compound.

Protocol for Experimental Stability Assessment

For applications requiring GMP (Good Manufacturing Practice) standards or for long-term research projects, an in-house stability study may be warranted. The following protocol provides a robust framework for assessing the stability of this compound under defined stress conditions.

Objective

To determine the rate of degradation of the compound under accelerated thermal and photolytic stress conditions and to identify the primary degradation products.

Methodology
  • Reference Standard: Prepare a well-characterized, high-purity reference standard of the compound. Store it under ideal conditions (-20°C, inert atmosphere, dark).

  • Sample Preparation: Accurately weigh samples into individual amber glass vials. For solution-state stability, dissolve the compound in a relevant, pre-qualified solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Thermal Stress: Place solid-state and solution samples in controlled temperature chambers at elevated temperatures (e.g., 40°C, 60°C) with controlled humidity (e.g., 75% RH).

    • Photostability: Expose solid-state and solution samples to a calibrated light source according to ICH Q1B guidelines. Include a dark control sample wrapped in aluminum foil.

  • Time Points: Pull samples at predetermined time points (e.g., T=0, 1 week, 2 weeks, 4 weeks, 8 weeks).

  • Analysis:

    • Purity Assay: Use a stability-indicating HPLC method (e.g., reverse-phase with UV detection) to quantify the parent compound and detect any degradation products. The peak area of the parent compound is used to calculate the remaining percentage.

    • Impurity Identification: If significant degradation is observed, use LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain the mass of the impurity peaks for structural elucidation.

  • Data Evaluation: Plot the percentage of the parent compound remaining versus time for each condition. This data can be used to estimate the shelf-life under normal storage conditions.

The workflow for this stability assessment is visualized below.

StabilityProtocol cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep_start High-Purity Compound prep_ref Prepare Reference Standard (-20°C) prep_start->prep_ref prep_samples Prepare Solid & Solution Test Samples prep_start->prep_samples stress_thermal Thermal Stress (e.g., 40°C, 60°C) prep_samples->stress_thermal stress_photo Photolytic Stress (ICH Q1B) prep_samples->stress_photo stress_control Dark Control prep_samples->stress_control analysis_pull Pull Samples at Time Points (T=0, 1, 2, 4 wk) stress_thermal->analysis_pull stress_photo->analysis_pull stress_control->analysis_pull analysis_hplc HPLC Purity Assay analysis_pull->analysis_hplc analysis_lcms LC-MS Impurity ID (if needed) analysis_hplc->analysis_lcms eval_data Plot % Remaining vs. Time analysis_hplc->eval_data eval_shelf Estimate Shelf-Life eval_data->eval_shelf

Caption: Workflow for a comprehensive stability assessment protocol.

Conclusion

This compound is a stable compound when stored under the appropriate conditions. Its primary vulnerabilities are hydrolysis, photodegradation, and oxidation. By implementing a storage strategy that includes refrigeration (2-8°C), protection from light and moisture, and storage under an inert atmosphere, researchers can ensure the compound's long-term integrity. For critical applications, a formal stability study is recommended to establish a definitive shelf-life and understand its degradation profile in specific formulations. Adherence to these guidelines is a cornerstone of good scientific practice, safeguarding the quality of research data and the success of synthetic campaigns.

References

"5-Bromo-4-methoxy-6-methylpyrimidine" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-4-methoxy-6-methylpyrimidine for Advanced Research Applications

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. This halogenated pyrimidine is a valuable heterocyclic building block, strategically designed for facile diversification through modern synthetic methodologies. We will delve into its core molecular attributes, synthesis, spectroscopic characterization, and its strategic application in the discovery of novel chemical entities.

Core Molecular Attributes

This compound is a substituted pyrimidine ring, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules. The key functional handles—a bromine atom at the C5 position, a methoxy group at C4, and a methyl group at C6—provide a unique combination of steric and electronic properties that can be exploited in molecular design and synthesis.

Caption: Chemical structure of this compound.

The quantitative physicochemical properties are summarized below for rapid reference.

PropertyValueSource
Molecular Formula C₆H₇BrN₂O[1]
Molecular Weight 203.04 g/mol [1]
CAS Number 4319-87-3[1]
Appearance Solid (Typical)N/A
Canonical SMILES COC1=NC=C(C(=N1)C)BrN/A

Synthesis and Purification

The preparation of this compound is efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable strategy involves the displacement of a more labile leaving group, typically a chloride, from the pyrimidine core with a methoxide source. The choice of a chlorinated precursor is strategic due to its higher reactivity compared to the C-Br bond under the chosen conditions, allowing for selective functionalization.[1]

Synthesis_Workflow start Starting Material: 5-Bromo-4-chloro-6-methylpyrimidine reagents Reagents: Sodium Methoxide in Methanol start->reagents Dissolve in Methanol reaction Reaction: Stir at room temperature for 1 hour reagents->reaction Add dropwise quench Quench: Addition of pH 7 buffer reaction->quench Monitor by TLC/ LC-MS for completion workup Work-up: 1. Evaporate Methanol 2. Aqueous Dilution 3. Ether Extraction quench->workup purification Purification: 1. Wash with Brine 2. Dry over Na₂SO₄ 3. Concentrate workup->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of this compound.[1]

  • Reaction Setup: Dissolve 5-Bromo-4-chloro-6-methylpyrimidine (1.0 eq) in methanol (approx. 25 mL per gram of starting material).

  • Reagent Addition: While stirring the solution at room temperature, add a 25 wt% solution of sodium methoxide in methanol (1.8 eq) dropwise.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 1 hour. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.

  • Quenching: Upon completion, carefully quench the reaction by adding a pH 7 buffer solution.

  • Solvent Removal: Remove the bulk of the methanol via distillation under reduced pressure.

  • Extraction: Dilute the remaining aqueous phase with water and extract the product three times with diethyl ether.

  • Purification: Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.

Spectroscopic Characterization

Structural confirmation and purity assessment are critical for any synthetic building block. The following data provides the expected spectroscopic signature for this compound.

Data Summary
TechniqueDataInterpretationSource
¹H NMR δ 8.48 (s, 1H), 4.00 (s, 3H), 2.54 (s, 3H)The singlet at 8.48 ppm corresponds to the lone pyrimidine proton (H2). The singlets at 4.00 ppm and 2.54 ppm represent the methoxy (-OCH₃) and methyl (-CH₃) protons, respectively.[1]
Mass Spec (ES) m/z 204 [M+H]⁺The mass-to-charge ratio corresponds to the protonated molecule, confirming a molecular weight of ~203 g/mol . The characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br) would also be expected.[1]
Standard Protocols for Data Acquisition

The following are generalized yet robust methods for acquiring high-quality spectroscopic data for pyrimidine derivatives.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans for an optimal signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[3]

  • ¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (1024-4096) and a longer relaxation delay (2-10 seconds) are typically required. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[2]

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1-1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Time-of-Flight or Quadrupole). Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Reactivity and Applications in Drug Discovery

Halogenated heteroaromatic rings are foundational building blocks in modern medicinal chemistry.[4] The C5-bromo substituent on this compound is particularly valuable as it serves as a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions.[4][5]

This capability allows for the rapid, modular synthesis of large libraries of compounds where the C5 position is decorated with a diverse array of substituents (e.g., aryl, heteroaryl, alkyl, or amino groups). This approach, often referred to as parallel synthesis or diversity-oriented synthesis, is a cornerstone of modern hit-to-lead and lead optimization campaigns in drug discovery.[6][7]

Caption: General scheme for a Suzuki-Miyaura cross-coupling reaction.

The pyrimidine core itself is a "privileged scaffold," frequently found in kinase inhibitors and other targeted therapeutics where it can form critical hydrogen bond interactions within the ATP-binding site of enzymes.[7] By using this compound, researchers can rapidly explore the structure-activity relationship (SAR) at the C5 position, optimizing for potency, selectivity, and pharmacokinetic properties.

References

An In-Depth Technical Guide to 5-Bromo-4-methoxy-6-methylpyrimidine: From Discovery to Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-methoxy-6-methylpyrimidine is a halogenated pyrimidine derivative that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its trifunctional nature, featuring a reactive bromine atom, a methoxy group, and a methyl group on the pyrimidine core, allows for diverse and selective chemical modifications. This guide provides a comprehensive overview of the discovery, historical development, and modern synthetic routes to this versatile compound, offering insights into the strategic considerations that have driven its preparation and application in the field of drug discovery.

A Modern Discovery: The First Documented Synthesis

While the pyrimidine core is a long-established scaffold in organic chemistry, the specific compound this compound appears to be a relatively recent addition to the chemist's toolkit. The first documented, efficient synthesis was reported in 2011 by Z. Wang and colleagues . Their work, published in the journal Synthesis, focused on developing a mild and efficient method for the preparation of various 4-alkoxy-5-bromopyrimidines. This publication marks a key moment in the history of this compound, providing a reliable and accessible route for its production.

The motivation behind Wang's research was to create a straightforward pathway to substituted pyrimidines, which are crucial intermediates in the synthesis of biologically active molecules. The presence of the bromine atom at the 5-position is particularly significant, as it provides a handle for further functionalization through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. The methoxy group at the 4-position and the methyl group at the 6-position also influence the electronic properties and steric environment of the pyrimidine ring, allowing for fine-tuning of its reactivity.

The Historical Foundation: Synthesis of the Pyrimidine Core

The journey to this compound is built upon decades of foundational research in heterocyclic chemistry. The core of this molecule, a substituted pyrimidine ring, is typically constructed through well-established condensation reactions. The most relevant historical precursor is 4,6-dihydroxy-2-methylpyrimidine .

The synthesis of this dihydroxy pyrimidine is a classic example of the Pinner pyrimidine synthesis . This reaction, first described in the late 19th century, involves the condensation of a 1,3-dicarbonyl compound with an amidine. In the case of 4,6-dihydroxy-2-methylpyrimidine, the common starting materials are a malonic ester (such as diethyl malonate) and acetamidine. This condensation reaction provides a robust and scalable method for the formation of the pyrimidine ring system.

The general mechanism of the Pinner synthesis involves the reaction of an amidine with a β-keto ester or a related 1,3-dicarbonyl compound to form the pyrimidine ring.[1][2]

Step-by-Step Synthesis Protocols

This section details the key synthetic transformations leading to this compound, starting from the foundational Pinner synthesis of the pyrimidine core.

Protocol 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine (Pinner Synthesis)

This protocol outlines the synthesis of the key dihydroxy pyrimidine intermediate.

Materials:

  • Diethyl malonate

  • Acetamidine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

Procedure:

  • A solution of sodium ethoxide in absolute ethanol is prepared.

  • Acetamidine hydrochloride and diethyl malonate are added to the sodium ethoxide solution.

  • The mixture is refluxed for several hours.

  • After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the product.

  • The solid is collected by filtration, washed, and dried to yield 4,6-dihydroxy-2-methylpyrimidine.

Causality of Experimental Choices:

  • Sodium ethoxide: A strong base is required to deprotonate the active methylene group of diethyl malonate, initiating the condensation reaction.

  • Ethanol: Serves as a suitable solvent for the reactants and the base.

  • Reflux: The elevated temperature accelerates the rate of the condensation and cyclization reactions.

  • Acidification: Neutralizes the excess base and protonates the pyrimidine ring, leading to the precipitation of the dihydroxy product.

Protocol 2: Synthesis of 4,6-dichloro-2-methylpyrimidine

The dihydroxy pyrimidine is then converted to the corresponding dichloro derivative, a more reactive intermediate.

Materials:

  • 4,6-dihydroxy-2-methylpyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

Procedure:

  • 4,6-dihydroxy-2-methylpyrimidine is treated with an excess of phosphorus oxychloride.

  • A catalytic amount of N,N-dimethylaniline can be added.

  • The mixture is heated, typically at reflux, until the reaction is complete.

  • Excess phosphorus oxychloride is removed by distillation under reduced pressure.

  • The residue is carefully poured onto crushed ice and neutralized to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried.

Causality of Experimental Choices:

  • Phosphorus oxychloride: A powerful chlorinating agent that replaces the hydroxyl groups with chlorine atoms.

  • Heat: Provides the necessary activation energy for the chlorination reaction.

  • Quenching on ice: Decomposes the unreacted phosphorus oxychloride in a controlled manner.

Protocol 3: Synthesis of 5-Bromo-4-chloro-6-methylpyrimidine

The dichloro intermediate is then selectively brominated at the 5-position.

Materials:

  • 4,6-dichloro-2-methylpyrimidine

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride or other suitable solvent

  • Azobisisobutyronitrile (AIBN) or UV light (initiator)

Procedure:

  • 4,6-dichloro-2-methylpyrimidine is dissolved in a suitable solvent like carbon tetrachloride.

  • N-Bromosuccinimide and a radical initiator such as AIBN are added.

  • The mixture is heated under reflux or irradiated with UV light to initiate the bromination.

  • After completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off.

  • The solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization or chromatography.

Causality of Experimental Choices:

  • N-Bromosuccinimide (NBS): A convenient and selective source of bromine for electrophilic aromatic substitution on the electron-rich pyrimidine ring.

  • Radical initiator (AIBN or UV light): Facilitates the homolytic cleavage of the N-Br bond in NBS, generating the bromine radical required for the substitution reaction.

Protocol 4: Synthesis of this compound

This final step involves the selective substitution of one of the chlorine atoms with a methoxy group.

Materials:

  • 5-Bromo-4-chloro-6-methylpyrimidine

  • Sodium methoxide

  • Methanol

Procedure:

  • 5-Bromo-4-chloro-6-methylpyrimidine is dissolved in methanol.

  • A solution of sodium methoxide in methanol is added dropwise at room temperature.

  • The reaction is stirred until the starting material is consumed (monitored by TLC).

  • The reaction is quenched with water, and the methanol is removed under reduced pressure.

  • The aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the final product.

Causality of Experimental Choices:

  • Sodium methoxide: A strong nucleophile that selectively displaces the more reactive chlorine atom at the 4-position. The chlorine at the 6-position is generally less reactive due to steric hindrance from the adjacent methyl group.

  • Methanol: Serves as both the solvent and the source of the methoxy group.

  • Room temperature: The reaction is typically facile and does not require heating, which helps to minimize side reactions.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )
4,6-dihydroxy-2-methylpyrimidineC₅H₆N₂O₂126.11
4,6-dichloro-2-methylpyrimidineC₅H₄Cl₂N₂163.00
5-Bromo-4-chloro-6-methylpyrimidineC₅H₃BrCl₂N₂241.89
This compoundC₆H₇BrN₂O203.04

Visualizing the Synthesis

The following diagrams illustrate the key synthetic pathways described above.

Pinner_Pyrimidine_Synthesis diethyl_malonate Diethyl Malonate dihydroxy_pyrimidine 4,6-dihydroxy-2-methylpyrimidine diethyl_malonate->dihydroxy_pyrimidine NaOEt, EtOH acetamidine Acetamidine acetamidine->dihydroxy_pyrimidine

Caption: Pinner synthesis of the pyrimidine core.

Functionalization_Pathway dihydroxy 4,6-dihydroxy-2-methylpyrimidine dichloro 4,6-dichloro-2-methylpyrimidine dihydroxy->dichloro POCl3 bromo_chloro 5-Bromo-4-chloro-6-methylpyrimidine dichloro->bromo_chloro NBS, AIBN final_product This compound bromo_chloro->final_product NaOMe, MeOH

Caption: Functionalization to the final product.

Conclusion

The story of this compound is a testament to the incremental nature of chemical research. While its specific documented synthesis is a 21st-century development, its existence is made possible by the foundational discoveries of 19th and 20th-century organic chemists. For today's researchers, this compound offers a versatile platform for the construction of complex molecules with potential therapeutic applications. A thorough understanding of its synthesis, rooted in the classic Pinner reaction and modern functionalization techniques, is essential for leveraging its full potential in the ongoing quest for new and improved pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromo-4-methoxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of Substituted Pyrimidines

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable versatility in forging carbon-carbon bonds.[1] This palladium-catalyzed reaction has become indispensable in medicinal chemistry for the construction of biaryl and heteroaryl motifs, which are prevalent in a vast array of pharmacologically active molecules.[2] Pyrimidine derivatives, in particular, represent a "privileged scaffold" in drug discovery, forming the core of numerous therapeutic agents, including a variety of kinase inhibitors pivotal in oncology research.[2]

5-Bromo-4-methoxy-6-methylpyrimidine is a key building block for the synthesis of novel substituted pyrimidines. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the bromine atom towards palladium-catalyzed cross-coupling reactions, making it an ideal substrate for Suzuki coupling.[2] This application note provides a comprehensive guide for researchers, offering a detailed protocol for the Suzuki coupling of this compound with a range of aryl and heteroaryl boronic acids. The resulting 5-substituted-4-methoxy-6-methylpyrimidine scaffolds are valuable intermediates for the development of novel therapeutic agents.

The Suzuki Coupling Reaction: A Mechanistic Overview

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium(0) complex.[3] The fundamental steps of this cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[3]

  • Transmetalation: In the presence of a base, the organoboron species (boronic acid or ester) transfers its organic moiety to the palladium center, forming a new diorganopalladium(II) complex.[1][3] The base plays a crucial role in activating the boronic acid.[4]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which then re-enters the catalytic cycle.[3]

Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for the Suzuki coupling of this compound. Optimization may be necessary for specific substrates.

Materials and Reagents
  • This compound (1.0 equiv)

  • Aryl or Heteroaryl Boronic Acid (1.1–1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or other advanced catalysts; 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)[5]

  • Anhydrous and Degassed Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)[3][6]

  • Inert Gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Equipment Setup

A standard Schlenk line or glovebox is recommended to maintain an inert atmosphere, which is crucial for the stability and activity of the palladium catalyst. The reaction should be carried out in a well-ventilated fume hood.

Detailed Reaction Procedure
  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting pyrimidine.

  • Reaction Execution: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-100 °C).

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up Procedure:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product prep_reagents Weigh Reagents: - this compound - Boronic Acid - Base setup Combine Reagents & Base in Schlenk Flask prep_reagents->setup prep_catalyst Prepare Catalyst (e.g., Pd(PPh3)4) add_catalyst Add Palladium Catalyst prep_catalyst->add_catalyst prep_solvent Degas Solvent (e.g., Dioxane/Water) add_solvent Add Degassed Solvent prep_solvent->add_solvent inert Purge with Inert Gas (Ar or N2) setup->inert inert->add_catalyst add_catalyst->add_solvent heat Heat and Stir (80-100 °C) add_solvent->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool extract Dilute and Extract with EtOAc/Water cool->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Characterize Pure Product (NMR, MS) purify->product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Key Considerations and Troubleshooting

Choice of Catalyst: While traditional catalysts like Pd(PPh₃)₄ are effective, more advanced catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can offer higher activity, lower catalyst loadings, and broader substrate scope, especially for challenging couplings.[7][8]

Selection of Base: The choice of base is critical for the activation of the boronic acid.[4] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[5] The strength and solubility of the base can significantly impact the reaction rate and yield.

Solvent System: A variety of solvents can be employed, often as a biphasic mixture with water.[1][6] Common choices include 1,4-dioxane, toluene, and DMF.[3] The solvent system influences the solubility of the reagents and the stability of the catalytic species.

Potential Side Reactions:

  • Protodeborylation: The boronic acid can be cleaved by acidic protons, leading to the formation of an arene byproduct. This can be minimized by using anhydrous conditions and a suitable base.[6]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often more prevalent at higher temperatures and with more reactive boronic acids.

  • Dehalogenation: The starting bromopyrimidine can be reduced to the corresponding debrominated pyrimidine.

Troubleshooting Table

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst, or try a different catalyst system. Ensure a strictly inert atmosphere.
Insufficiently active baseSwitch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).
Low reaction temperatureIncrease the reaction temperature in increments.
Significant Side Products ProtodeborylationEnsure anhydrous solvents and use a non-nucleophilic base.
HomocouplingLower the reaction temperature or use a less reactive boronic ester.
DehalogenationUse a milder base or lower the reaction temperature.
Difficult Purification Co-elution of product and byproductsOptimize the column chromatography conditions (e.g., different solvent system, different stationary phase).
Residual palladiumTreat the crude product with a palladium scavenger or perform an additional purification step.

Catalytic Cycle of the Suzuki Coupling Reaction

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition PdII_halide Ar-Pd(II)-Br(L2) OxAdd->PdII_halide Transmetal Transmetalation PdII_diorgano Ar-Pd(II)-Ar'(L2) Transmetal->PdII_diorgano RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArBr 5-Bromo-4-methoxy- 6-methylpyrimidine ArBr->OxAdd BoronicAcid Ar'-B(OH)2 + Base BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound provides a powerful and efficient route to a diverse range of substituted pyrimidines. By understanding the reaction mechanism and carefully selecting the reaction parameters, researchers can effectively synthesize novel compounds with significant potential in drug discovery and development. This guide serves as a comprehensive resource to facilitate the successful application of this important synthetic transformation.

References

Application Note: Strategic Synthesis of Kinase Inhibitors from 5-Bromo-4-methoxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its recurring presence in a multitude of clinically approved kinase inhibitors.[1][2] This application note provides a comprehensive guide for researchers and drug development professionals on the strategic utilization of 5-Bromo-4-methoxy-6-methylpyrimidine as a versatile starting material for the synthesis of novel kinase inhibitors. We will explore its chemical properties, detail key synthetic transformations—primarily palladium-catalyzed cross-coupling reactions—and provide step-by-step, field-proven protocols. The causality behind experimental choices, insights into structure-activity relationships (SAR), and methods for biological evaluation are discussed to provide a holistic framework for inhibitor development.

The Central Role of Pyrimidines in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] Kinase inhibitors typically function by competing with adenosine triphosphate (ATP) at its binding site. The pyrimidine core is exceptionally well-suited for this role. Its nitrogen atoms can form crucial hydrogen bonds with the "hinge region" of the kinase active site, a key interaction that anchors the inhibitor and is a primary determinant of binding affinity.[3] The C4, C5, and C6 positions of the pyrimidine ring provide vectors for chemical elaboration, allowing medicinal chemists to introduce substituents that occupy adjacent hydrophobic pockets and solvent-exposed regions, thereby fine-tuning potency, selectivity, and pharmacokinetic properties.[4][5]

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates & Activates Inhibitor Pyrimidine-Based Kinase Inhibitor (e.g., targets RAF/MEK) Inhibitor->MEK GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: Simplified MAPK/ERK signaling cascade, a common target for kinase inhibitors.

The Starting Block: this compound

This substituted pyrimidine is an excellent starting material due to its distinct chemical handles. The bromine atom at the C5 position is primed for palladium-catalyzed cross-coupling reactions, while the methoxy group at C4 can be retained for its electronic influence or later substituted.

Core Molecular Data
PropertyValueSource
Molecular Formula C₆H₈BrN₃O[6]
Molecular Weight 218.05 g/mol [6]
CAS Number 7749-55-5[6]
Appearance White to off-white solid
Key Reactive Site C5-Br bond[7][8]
Protocol: Synthesis of this compound

This protocol describes the synthesis from the more readily available chloro-precursor. The methoxide ion acts as a nucleophile, displacing the chloride at the C4 position. This reaction is generally efficient and high-yielding.

Objective: To synthesize this compound via nucleophilic aromatic substitution.

Materials:

  • 5-Bromo-4-chloro-6-methylpyrimidine

  • Methanol (MeOH), anhydrous

  • Sodium methoxide (25 wt% solution in methanol)

  • pH 7 Buffer solution

  • Diethyl ether (Et₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 5-Bromo-4-chloro-6-methylpyrimidine (1.0 eq) in anhydrous methanol.[9]

  • With stirring, add sodium methoxide solution (1.8 eq) dropwise to the mixture.[9]

  • Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, quench the reaction by adding the pH 7 buffer solution.[9]

  • Reduce the volume of methanol using a rotary evaporator.[9]

  • Dilute the remaining aqueous phase with deionized water and perform a liquid-liquid extraction with diethyl ether (3x volumes).[9]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[9]

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The product can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for subsequent steps.

  • Validation: Confirm the structure and purity using ¹H NMR and Mass Spectrometry. Expected MS (ES) m/z 204 [M+H]⁺.[9]

Core Synthetic Strategies for Diversification

The C5-Bromine is the key to diversification. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose, allowing for the precise and efficient formation of C-C and C-N bonds.[8][10][11]

synthetic_workflow cluster_suzuki Route A: C-C Bond Formation cluster_buchwald Route B: C-N Bond Formation Start 5-Bromo-4-methoxy- 6-methylpyrimidine Suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base, Arylboronic Acid) Start->Suzuki Buchwald Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base, Amine) Start->Buchwald ProductA 5-Aryl-4-methoxy- 6-methylpyrimidine (Kinase Inhibitor Core A) Suzuki->ProductA ProductB 5-Amino-4-methoxy- 6-methylpyrimidine Derivative (Kinase Inhibitor Core B) Buchwald->ProductB

Caption: Key synthetic pathways from the starting pyrimidine.

Route A: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is indispensable for creating biaryl or heteroaryl structures, which are prevalent in kinase inhibitors.[3][7] This reaction couples the C5-Br of our pyrimidine with an organoboron species (e.g., an arylboronic acid). The choice of the arylboronic acid is critical as this moiety will often extend into hydrophobic regions of the ATP binding pocket, significantly influencing potency and selectivity.

Causality: We choose a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf) because they are efficient for coupling aryl bromides. A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for the transmetalation step in the catalytic cycle.[8] The solvent system (e.g., dioxane/water) is chosen to solubilize both the organic and inorganic reagents.

Route B: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the formation of a C-N bond, introducing an amine substituent at the C5 position. This can be a primary or secondary amine, which can serve as a hydrogen bond donor/acceptor or as a point for further functionalization. This reaction is particularly useful for creating inhibitors that require specific interactions in the solvent-front region of the kinase.[10]

Causality: This reaction requires a specific combination of a palladium catalyst and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos). The ligand is crucial for facilitating the reductive elimination step that forms the C-N bond. A strong, non-nucleophilic base like sodium tert-butoxide is typically used.

Detailed Experimental Protocols

The following protocols are generalized frameworks. Researchers should optimize conditions for each specific substrate.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

Objective: To synthesize a 5-aryl-4-methoxy-6-methylpyrimidine derivative.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[8]

  • Base (e.g., K₂CO₃, 2.0 eq)[8]

  • Anhydrous solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)[8]

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a microwave vial or Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst, followed by the degassed solvent system.

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring. Microwave irradiation can often accelerate this reaction significantly.[11]

  • Monitor the reaction by LC-MS or TLC. The reaction is typically complete within 2-16 hours.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.[8]

  • Separate the layers. Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable solvent gradient (e.g., Hexanes/Ethyl Acetate).

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Expected yields typically range from 60-95%.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) for 4-Anilino Derivatives

Many potent kinase inhibitors feature an aniline moiety at the C4 position. While our starting material has a methoxy group, a common strategy involves starting with a 4-chloro analog and substituting it with a desired amine. This step is often performed after the Suzuki coupling.

Objective: To install a substituted aniline at the C4 position of a pyrimidine core. This protocol assumes a 5-aryl-4-chloro-6-methylpyrimidine intermediate.

Materials:

  • 5-Aryl-4-chloro-6-methylpyrimidine (1.0 eq)

  • Substituted aniline (1.1 eq)

  • Solvent (e.g., Isopropanol, n-Butanol)

  • Acid catalyst (e.g., a few drops of conc. HCl) or a non-nucleophilic base (e.g., DIPEA)

Procedure:

  • In a round-bottom flask, dissolve the 5-aryl-4-chloro-6-methylpyrimidine and the substituted aniline in the chosen solvent.[12]

  • Add the acid catalyst. The acid protonates the pyrimidine ring, making it more electrophilic and susceptible to nucleophilic attack.

  • Heat the mixture to reflux (80-120 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction mixture. If an acid catalyst was used, neutralize with a base (e.g., sat. NaHCO₃ solution).

  • Remove the solvent under reduced pressure.

  • Extract the product into an organic solvent like EtOAc or CH₂Cl₂.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the product by flash column chromatography or recrystallization.

  • Validation: Characterize the final product by NMR and HRMS.

Data & Structure-Activity Relationship (SAR) Insights

The power of this synthetic platform lies in the ability to rapidly generate a library of analogs for SAR studies.[12][13]

Representative Synthetic Outcomes (Hypothetical Data)
EntryArylboronic Acid (at C5)Aniline (at C4)Yield (Suzuki)Yield (SNAr)
1 4-Fluorophenylboronic acid3-Chloroaniline88%75%
2 3-Methoxyphenylboronic acid3-Chloroaniline92%71%
3 Indole-5-boronic acid3-Chloroaniline75%68%
4 4-Fluorophenylboronic acid3-Ethynylaniline88%80%
Biological Activity & SAR (Hypothetical Data vs. EGFR)
Compound (from Entry)EGFR IC₅₀ (nM)SAR Insights
1 55The 4-fluorophenyl group provides a good baseline activity.
2 120The meta-methoxy group is less favorable, possibly due to steric or electronic effects in the binding pocket.
3 15The larger, hydrogen-bond-donating indole scaffold significantly improves potency, likely through additional interactions.[5]
4 8The 3-ethynylaniline at C4, a common feature in irreversible inhibitors, forms a covalent bond with a nearby cysteine residue, leading to potent inhibition.[5]

These hypothetical data illustrate a typical SAR investigation. Small changes to the aryl groups introduced via Suzuki coupling or the anilines introduced via SNAr can lead to dramatic differences in biological activity, guiding the drug discovery process.[5][12]

Conclusion

This compound and its related analogs are powerful and versatile intermediates in the synthesis of kinase inhibitors. The strategic application of modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, allows for the rapid and efficient exploration of chemical space around the privileged pyrimidine core. The protocols and insights provided in this document serve as a foundational guide for researchers aiming to design and synthesize the next generation of targeted therapeutics.

References

Application Notes & Protocols: Leveraging 5-Bromo-4-methoxy-6-methylpyrimidine for the Synthesis of Novel Flavivirus Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract The escalating global health threat posed by flaviviruses, such as Dengue (DENV) and Zika (ZIKV), necessitates the urgent development of effective antiviral therapeutics.[1][2] To date, no FDA-approved drugs are available for most flaviviral infections, creating a critical unmet medical need.[1][2] The pyrimidine nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[3][4] This guide provides a detailed technical overview and experimental protocols for utilizing 5-Bromo-4-methoxy-6-methylpyrimidine as a strategic starting material for the synthesis of potent flavivirus inhibitors. We will explore its chemical reactivity, outline a robust protocol for its derivatization via Suzuki-Miyaura cross-coupling, and discuss downstream methodologies for biological evaluation and mechanism of action studies. The protocols herein are designed to be self-validating, with an emphasis on the causal logic behind experimental choices, empowering researchers to accelerate the discovery of next-generation antiflaviviral agents.

Introduction: The Strategic Imperative for New Antivirals

Flaviviruses are transmitted by arthropods, primarily mosquitoes, and are responsible for a wide spectrum of human diseases, from hemorrhagic fevers to severe neurological disorders.[5][6] The co-circulation of multiple flaviviruses like DENV and ZIKV in the same geographic regions complicates diagnosis and treatment.[7] The viral replication machinery, particularly non-structural proteins like the NS5 RNA-dependent RNA polymerase (RdRp) and the NS3 helicase, are highly conserved, making them prime targets for direct-acting antivirals.[1][8] Additionally, flaviviruses heavily rely on host cell metabolic pathways, such as the de novo pyrimidine biosynthesis pathway, for the supply of nucleotides required for viral genome replication.[9][10] Targeting host enzymes like dihydroorotate dehydrogenase (DHODH) represents a promising broad-spectrum antiviral strategy with a potentially higher barrier to resistance.[9][11]

Pyrimidine derivatives have been successfully developed as inhibitors targeting both viral proteins and host factors.[8][12][13] The chemical versatility of the pyrimidine ring allows for precise structural modifications to optimize potency, selectivity, and pharmacokinetic properties.[3] In this context, This compound emerges as a highly valuable building block. Its specific substitution pattern offers a reactive "handle"—the C5-bromine atom—ideal for introducing molecular diversity through modern cross-coupling chemistry, while the methoxy and methyl groups provide avenues for further functionalization and SAR exploration.

Part I: Chemical Principles & Synthetic Strategy

Reactivity Profile of the this compound Scaffold

The synthetic utility of this scaffold is dictated by the electronic interplay of its substituents. The two nitrogen atoms inherently make the pyrimidine ring electron-deficient, which activates attached halogens for palladium-catalyzed cross-coupling reactions. The C5-bromo bond is the primary site for synthetic manipulation. In palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the reactivity of halogens generally follows the order I > Br > Cl.[14] This predictable reactivity allows for selective functionalization at the C5 position.

The methoxy group at C4 is a moderately activating, ortho-para directing group, which can influence the overall electron density of the ring. It can also serve as a latent hydroxyl group, accessible via demethylation for subsequent derivatization.

Core Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The most direct and powerful method for elaborating the this compound core is the Suzuki-Miyaura cross-coupling reaction. This reaction forges a new carbon-carbon bond between the C5 position of the pyrimidine and an aryl or heteroaryl boronic acid/ester. This approach is foundational for building a library of diverse compounds to probe the structure-activity relationship (SAR).

G start_node 5-Bromo-4-methoxy- 6-methylpyrimidine process_node Suzuki-Miyaura Cross-Coupling start_node->process_node reagent_node Aryl/Heteroaryl Boronic Acid (R-B(OH)2) reagent_node->process_node intermediate_node Intermediate Scaffold: 5-Aryl-4-methoxy- 6-methylpyrimidine process_node->intermediate_node modification_node Downstream Functionalization (e.g., Demethylation) intermediate_node->modification_node final_node Final Inhibitor Candidate Library modification_node->final_node

Caption: General workflow for synthesizing flavivirus inhibitors.

Part II: Protocol for Synthesis of a 5-Aryl-4-methoxy-6-methylpyrimidine Core

This protocol details a representative Suzuki-Miyaura reaction to generate a core intermediate, which can then be diversified.

Objective: To synthesize 5-(4-fluorophenyl)-4-methoxy-6-methylpyrimidine from this compound and 4-fluorophenylboronic acid. An electron-withdrawing fluoro group is chosen based on SAR data suggesting this substitution can be beneficial for anti-Zika activity.[5]

Materials and Reagents
ReagentSupplierCAS No.Notes
This compoundCommercial Source131484-06-7Starting material
4-Fluorophenylboronic acidCommercial Source1765-93-1Coupling partner
Tetrakis(triphenylphosphine)palladium(0)Commercial Source14221-01-3Catalyst
Potassium Carbonate (K₂CO₃)Commercial Source584-08-7Base, anhydrous
1,4-DioxaneCommercial Source123-91-1Solvent, anhydrous
Deionized WaterIn-house7732-18-5Co-solvent, degassed
Ethyl AcetateCommercial Source141-78-6Extraction solvent
BrineIn-houseN/ASaturated NaCl solution
Anhydrous Magnesium Sulfate (MgSO₄)Commercial Source7487-88-9Drying agent
Silica GelCommercial Source7631-86-9For column chromatography
Detailed Step-by-Step Protocol
  • Setup and Inert Atmosphere:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add This compound (1.0 eq, e.g., 219 mg, 1.0 mmol) and 4-fluorophenylboronic acid (1.2 eq, 168 mg, 1.2 mmol).

    • Seal the flask with a septum, and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add potassium carbonate (2.5 eq, 345 mg, 2.5 mmol). The base is essential for activating the boronic acid in the transmetalation step of the catalytic cycle.[14]

    • Add the catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq, 58 mg, 0.05 mmol).

    • Using syringes, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL). The aqueous phase is necessary to dissolve the inorganic base and facilitate the reaction.

  • Reaction:

    • Immerse the flask in a pre-heated oil bath at 90 °C.

    • Stir the reaction mixture vigorously for 4-6 hours.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 30% Ethyl Acetate in Hexanes. The disappearance of the starting bromopyrimidine spot indicates reaction completion.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL). The brine wash helps to remove residual water and inorganic salts.

    • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the pure fractions and remove the solvent in vacuo to yield the product, 5-(4-fluorophenyl)-4-methoxy-6-methylpyrimidine, as a solid.

    • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part III: Structure-Activity Relationship (SAR) & Biological Evaluation

The initial product is a platform for further discovery. By varying the boronic acid used in Part II, a library of analogs can be synthesized to establish a clear SAR.

SAR Insights

Studies on related pyrimidine and pyrazolopyrimidine scaffolds have shown that substituents on the coupled aryl ring dramatically influence antiviral activity.[5] For instance, in a series of Zika virus inhibitors, an electron-withdrawing group (e.g., -NO₂ or -CF₃) at the para-position of a phenyl ring was found to be crucial for potent activity, whereas an unsubstituted phenyl ring abolished activity.[5] This highlights the importance of systematic modification.

Illustrative SAR Data Table

The following table presents hypothetical but representative data for a series of 5-aryl-4-methoxy-6-methylpyrimidine analogs, demonstrating how activity can be optimized.

Compound IDR-Group (at para-position)EC₅₀ (µM) [DENV-2]CC₅₀ (µM) [Vero Cells]Selectivity Index (SI = CC₅₀/EC₅₀)
1a -H> 50> 100< 2
1b -F8.5> 100> 11.8
1c -Cl6.2> 100> 16.1
1d -CF₃2.18540.5
1e -OCH₃25.4> 100> 3.9

EC₅₀: 50% effective concentration (inhibits viral replication by 50%). CC₅₀: 50% cytotoxic concentration. A higher SI value indicates greater selectivity for antiviral activity over host cell toxicity.

Part IV: Mechanism of Action (MoA) Elucidation

Identifying the molecular target is a critical step in drug development. A logical workflow is required to pinpoint the mechanism of action.

G start_node Synthesized Compound Library assay1_node Cell-Based Antiviral Assay (Plaque Reduction) start_node->assay1_node assay2_node Host Pathway Assay (Uridine Rescue) assay1_node->assay2_node Is activity rescued? assay3_node Viral Target Assay (Replicon System) assay1_node->assay3_node Does it inhibit replication? assay4_node Enzymatic Assay (e.g., RdRp or DHODH inhibition) assay2_node->assay4_node assay3_node->assay4_node result_node MoA Identified assay4_node->result_node

Caption: Workflow for elucidating the mechanism of action.

Protocol: Host Pyrimidine Biosynthesis Inhibition Assay (Uridine Rescue)

This protocol determines if a compound's antiviral activity stems from the inhibition of the de novo pyrimidine synthesis pathway. If the compound targets an enzyme like DHODH, supplying cells with exogenous uridine allows them to bypass the block via the salvage pathway, thus "rescuing" viral replication.[9][10]

  • Cell Seeding: Seed A549 or Vero cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours.

  • Compound and Uridine Preparation: Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.1 µM). For each concentration of the test compound, prepare two sets of wells: one with the compound alone and one with the compound plus a final concentration of 100 µM uridine.

  • Infection and Treatment:

    • Aspirate the cell culture medium.

    • Infect the cells with DENV-2 at a Multiplicity of Infection (MOI) of 0.3 for 2 hours at 37 °C.

    • After the incubation period, remove the virus inoculum.

    • Add fresh medium containing the respective concentrations of the test compound, with or without uridine. Include "virus only" and "cells only" controls.

  • Incubation: Incubate the plates for 48 hours at 37 °C.

  • Quantification: Quantify the viral yield using a suitable method, such as a plaque assay on the supernatant or by quantifying viral protein expression (e.g., via immunofluorescence or Western blot).

  • Analysis: Plot the dose-response curves for the compound in the presence and absence of uridine. A significant rightward shift in the EC₅₀ curve in the presence of uridine strongly indicates that the compound's primary mechanism of action is the inhibition of the host pyrimidine biosynthesis pathway.[9]

Conclusion

This compound is a commercially available and highly adaptable starting material for the development of novel flavivirus inhibitors. Its well-defined reactivity at the C5-position enables the rapid and efficient generation of diverse chemical libraries via robust synthetic methods like the Suzuki-Miyaura cross-coupling. By combining systematic chemical synthesis with targeted biological assays, researchers can effectively explore structure-activity relationships and elucidate mechanisms of action. The protocols and strategies outlined in this guide provide a solid foundation for drug discovery programs aimed at combating the significant global threat of flaviviral diseases.

References

Application Notes & Protocols: Leveraging 5-Bromo-4-methoxy-6-methylpyrimidine as a Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrimidine Core

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and clinically approved drugs.[1][2] Its nitrogen atoms provide key hydrogen bonding points, and the ring system serves as a robust anchor for introducing diverse functionalities to modulate pharmacological properties. Within this class of heterocycles, 5-Bromo-4-methoxy-6-methylpyrimidine emerges as a particularly valuable and versatile building block for drug discovery programs, especially in the development of targeted therapies like kinase inhibitors.[3][4]

This guide provides an in-depth exploration of this compound, detailing its physicochemical properties and providing field-proven protocols for its application in key synthetic transformations. The strategic positioning of its functional groups—a reactive bromine atom at the C5 position, an electron-donating methoxy group at C4, and a methyl group at C6—offers a powerful platform for controlled, sequential modifications, enabling medicinal chemists to rapidly generate compound libraries and explore structure-activity relationships (SAR).

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in synthesis.

PropertyValueReference
Molecular Formula C₆H₇BrN₂O[5]
Molecular Weight 203.04 g/mol [5]
CAS Number 4319-87-3[5]
Appearance Typically an off-white to yellow crystalline solid
Solubility Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents.
Storage Condition 2-8°C, under an inert atmosphere[5]

Key Synthetic Transformations: Palladium-Catalyzed Cross-Coupling

The bromine atom at the C5 position is the primary reactive handle on the this compound scaffold, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern drug discovery, allowing for the precise and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[6]

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction in pharmaceutical development, prized for its functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids and esters.[7][8] For this compound, this reaction enables the introduction of diverse aryl and heteroaryl moieties, which are critical for modulating target binding and pharmacokinetic profiles.

Reaction Principle: The reaction proceeds via a palladium catalytic cycle involving three key steps: (1) Oxidative Addition of the palladium(0) catalyst to the C-Br bond, (2) Transmetalation of the organic group from the boronic acid to the palladium(II) complex, facilitated by a base, and (3) Reductive Elimination to form the new C-C bond and regenerate the active palladium(0) catalyst.[7]

Suzuki_Miyaura_Coupling cluster_main Suzuki-Miyaura Coupling start 5-Bromo-4-methoxy- 6-methylpyrimidine process Reaction Conditions boronic_acid Ar-B(OH)₂ catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->process base Base (e.g., K₂CO₃) base->process product 5-Aryl-4-methoxy- 6-methylpyrimidine process->product

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).[9]

  • Inerting: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[9]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.[9]

  • Reaction Execution: Place the flask in a preheated oil bath and stir the mixture vigorously at 80-100 °C.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).[9]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.[10]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 5-arylpyrimidine derivative.[10]

Table of Recommended Suzuki Coupling Conditions:

ParameterRecommended ConditionsRationale & Insights
Palladium Precursor Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄ is a reliable starting point. For more challenging couplings, catalysts with bulky, electron-rich ligands like dppf can improve efficiency.[9]
Ligand PPh₃, dppf, SPhos, XPhosBulky biarylphosphine ligands (SPhos, XPhos) can accelerate reductive elimination and prevent side reactions, especially with sterically hindered substrates.[9]
Base K₂CO₃, K₃PO₄, Cs₂CO₃K₃PO₄ is often a robust and effective base for heteroaryl halides, preventing boronic acid decomposition.[9]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OThe aqueous co-solvent is crucial for dissolving the inorganic base and facilitating the transmetalation step.[11]
Temperature 80-100 °CSufficient thermal energy is required to drive the catalytic cycle, but excessive heat can lead to catalyst decomposition or side reactions.[11]
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for forming C(sp²)–C(sp) bonds, linking the pyrimidine core to terminal alkynes.[12] This transformation is invaluable for creating rigid linkers, accessing novel chemical space, or installing a handle for subsequent "click chemistry" reactions.

Reaction Principle: The reaction utilizes a dual catalytic system of palladium and copper. The palladium cycle is similar to the Suzuki coupling, while a co-catalytic copper cycle generates a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-pyrimidine complex, followed by reductive elimination to yield the alkynylpyrimidine product.[12]

Detailed Experimental Protocol:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%), and the copper(I) co-catalyst (CuI, 4-6 mol%).[13]

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Add an amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA), ≥ 2.0 equiv.), which also acts as a scavenger for the HBr byproduct.[13]

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the mixture at room temperature.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 3-16 hours).[12]

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and water. Separate the organic layer, and extract the aqueous layer. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[12]

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.[12]

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl and heteroaryl amines, which are ubiquitous in pharmaceuticals.[14][15] This reaction allows for the direct coupling of the C5-bromo position of our scaffold with a wide range of primary and secondary amines, providing direct access to key intermediates for many drug candidates.

Reaction Principle: Similar to other palladium-catalyzed cross-couplings, the cycle involves oxidative addition of Pd(0) to the C-Br bond. The amine then coordinates to the Pd(II) center, and a strong, non-nucleophilic base facilitates deprotonation to form a palladium-amido complex. Reductive elimination then furnishes the desired C-N linked product and regenerates the Pd(0) catalyst.[16]

Detailed Experimental Protocol:

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos or XPhos, 4 mol%), and a strong base (e.g., sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), 1.4 equiv.) to an oven-dried Schlenk tube.[15][16]

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).[14]

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of Celite to remove palladium residues.[16]

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[16]

Application Spotlight: Synthesis of Kinase Inhibitors

The pyrimidine scaffold is a privileged core for designing kinase inhibitors because its nitrogen atoms can mimic the hydrogen bonding interactions of the adenine hinge-binding region of ATP.[2][17][18] this compound is an excellent starting point for building libraries of potential kinase inhibitors.

Conceptual Workflow: A common strategy involves using a cross-coupling reaction to install a larger aryl or heteroaryl group at the C5 position to interact with the solvent-exposed region of the ATP-binding pocket. Subsequent modifications, such as nucleophilic aromatic substitution (SₙAr) at the C4 position (by displacing the methoxy group under harsh conditions, or by starting with a chloro-analogue) can introduce amine side chains that interact with the ribose pocket.

Kinase_Inhibitor_Workflow cluster_workflow Kinase Inhibitor Synthesis Workflow start 5-Bromo-4-methoxy- 6-methylpyrimidine step1 Suzuki or Sonogashira Coupling start->step1 intermediate1 C5-Functionalized Pyrimidine Intermediate step1->intermediate1 step2 Further Modification (e.g., C4 SₙAr) intermediate1->step2 intermediate2 Diverse Library of Final Compounds step2->intermediate2 step3 Biological Screening (Kinase Assays) intermediate2->step3 product Lead Compound Identification step3->product

Caption: Conceptual workflow for developing kinase inhibitors.

This modular approach allows for the systematic exploration of SAR, optimizing potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. The methyl group at C6 can provide beneficial steric interactions or be a site for metabolic blocking, while the methoxy group at C4 influences the electronics of the ring and can be a handle for further chemistry.

Kinase_Pathway cluster_pathway Simplified Kinase Signaling Pathway receptor Receptor Tyrosine Kinase (RTK) kinase Target Kinase (e.g., ALK, EGFR) receptor->kinase Signal substrate Substrate Protein kinase->substrate Phosphorylation response Cellular Response (Proliferation, Survival) substrate->response inhibitor Pyrimidine-based Inhibitor inhibitor->kinase Inhibition

Caption: Inhibition of a signaling pathway by a pyrimidine-based drug.

Conclusion

This compound stands out as a high-value, versatile building block for medicinal chemistry. Its well-defined reactive sites enable the application of robust and predictable synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions. The protocols and strategic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the potential of this scaffold in the creation of novel therapeutics. By leveraging its unique structural features, the path to discovering next-generation medicines, particularly in the realm of targeted kinase inhibitors, becomes more direct and efficient.

References

Buchwald-Hartwig amination of "5-Bromo-4-methoxy-6-methylpyrimidine"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Buchwald-Hartwig Amination of 5-Bromo-4-methoxy-6-methylpyrimidine

Authored by: Gemini, Senior Application Scientist

Abstract

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This reaction is particularly vital in pharmaceutical and materials science research, where arylamine and heteroarylamine moieties are ubiquitous structural motifs.[3][4] This document provides a comprehensive guide to the application of the Buchwald-Hartwig amination to this compound, a valuable heterocyclic building block. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-tested protocols, and provide expert insights into overcoming the unique challenges associated with pyrimidine substrates.

Scientific Foundation: Mechanism and Core Principles

The efficacy of the Buchwald-Hartwig amination hinges on a palladium-catalyzed cycle that couples an amine with an aryl or heteroaryl halide.[5][6] Understanding this mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle involves three primary stages: oxidative addition, formation of a palladium-amido complex, and reductive elimination.[1][7]

The Catalytic Cycle

The catalytic cycle begins with an active Pd(0) species, which undergoes oxidative addition into the carbon-bromine bond of the pyrimidine substrate. The resulting Pd(II) complex then coordinates the amine. In the presence of a base, the amine is deprotonated, forming a palladium-amido intermediate. The final, product-forming step is reductive elimination, which creates the new C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_products Products Pd0 L-Pd(0) Active Catalyst OA_Complex Oxidative Addition Complex (Ar-Pd(II)-Br)L Pd0->OA_Complex Oxidative Addition + Ar-Br Amido_Complex Palladium-Amido Complex (Ar-Pd(II)-NR'R'')L OA_Complex->Amido_Complex Amine Binding & Deprotonation + R'R''NH, + Base - [H-Base]Br Amido_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' (Desired Product) Amido_Complex->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Causality Behind Component Selection

Success in this cross-coupling reaction is not fortuitous; it is the result of a rational selection of catalysts, ligands, bases, and solvents. Each component plays a critical role in navigating the catalytic cycle efficiently and minimizing side reactions.

  • Palladium Source & Precatalyst: While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern protocols often employ "precatalysts". These are stable, well-defined Pd(II) complexes (e.g., G3 or G4 palladacycles) that readily form the active Pd(0) species in situ. This approach enhances reproducibility and activity, especially for challenging substrates.[8]

  • The Ligand (The Key to Success): The ligand stabilizes the palladium center and critically modulates its reactivity. For heteroaryl halides like our pyrimidine substrate, bulky and electron-rich biaryl phosphine ligands are indispensable.[1][9] Ligands such as XPhos, RuPhos, or BrettPhos accelerate the rate-limiting oxidative addition and the crucial C-N bond-forming reductive elimination.[9] Their steric bulk prevents the formation of inactive catalyst dimers and can mitigate issues of catalyst inhibition by the pyrimidine's nitrogen atoms.[10][11]

  • The Base: A base is required to deprotonate the amine, facilitating its coordination to the palladium center.[8] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are highly effective but can be incompatible with sensitive functional groups.[8] Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) offer a milder alternative, though they may necessitate higher reaction temperatures.[12]

  • Solvent: The choice of solvent is dictated by the solubility of the reagents and the required reaction temperature. Anhydrous and deoxygenated solvents are mandatory, as oxygen and water can deactivate the palladium catalyst.[13] Aprotic solvents like toluene, dioxane, or THF are commonly employed.[8][14]

Application Protocol: Amination of this compound

This section provides a detailed, step-by-step methodology for the amination of this compound. The following protocol is a robust starting point, but optimization may be required depending on the specific amine coupling partner.

Experimental Workflow Overview

The entire process, from initial setup to final analysis, requires meticulous attention to maintaining an inert atmosphere to ensure the integrity of the catalytic system.

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_analysis Isolation & Analysis A 1. Add Pd Precatalyst, Ligand, and Base to Oven-Dried Flask B 2. Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Pyrimidine, Amine, and Anhydrous Solvent B->C D 4. Heat to Reaction Temperature C->D E 5. Monitor Progress (TLC, LC-MS) D->E F 6. Cool & Quench Reaction E->F G 7. Aqueous Work-up & Extraction F->G H 8. Purify via Column Chromatography G->H I 9. Characterize Product (NMR, MS) H->I

Caption: Standard experimental workflow for the Buchwald-Hartwig amination.

Reagents and Equipment
  • This compound

  • Amine coupling partner (e.g., morpholine, aniline, etc.)

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu or K₃PO₄)

  • Anhydrous, degassed toluene (or other suitable solvent)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Schlenk line or glovebox for maintaining an inert atmosphere

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Step-by-Step Protocol

Safety Precaution: Palladium catalysts, phosphine ligands, and strong bases should be handled under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves. Perform the reaction in a well-ventilated fume hood.

  • Reaction Setup (Inert Atmosphere):

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv), any additional ligand if required, and the base (e.g., NaOtBu, 1.4 equiv).

    • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add this compound (1.0 equiv).

    • Add the amine coupling partner (1.2 equiv).

    • Using a syringe, add anhydrous, degassed toluene to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution:

    • Seal the flask tightly and place it in a preheated oil bath or heating mantle set to the desired temperature (typically 80-110 °C).[8]

    • Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).

  • Reaction Monitoring:

    • Monitor the reaction's progress by periodically taking small aliquots (under inert conditions) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting pyrimidine is consumed.[7]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by adding water.

    • Dilute the mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]

  • Purification and Characterization:

    • Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to isolate the desired N-substituted aminopyrimidine.

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

Optimization and Troubleshooting

While the above protocol is robust, challenges can arise. A systematic approach to optimization is key. The following table summarizes starting points for reaction screening and common troubleshooting solutions.

ParameterRecommended Starting Conditions & RationaleCommon ProblemPotential Cause & Solution
Pd Source / Ligand XPhos Pd G3 (1-2 mol%) with XPhos (1-2 mol%). Rationale: This bulky biarylphosphine system is highly effective for heteroaryl halides, promoting efficient oxidative addition and reductive elimination.[9]Low or no conversionCatalyst Deactivation: Ensure all reagents and solvents are strictly anhydrous and degassed. Increase catalyst loading (e.g., to 5 mol%).
Base NaOtBu (1.4 equiv). Rationale: Strong base, generally provides fast reaction rates. If substrate is base-sensitive, switch to K₃PO₄ (2.0 equiv).[8][12]Decomposition of starting materialBase is too strong: Switch to a milder base like K₃PO₄ or Cs₂CO₃. Lowering the reaction temperature may also help.
Solvent Toluene or 1,4-Dioxane (0.1 M). Rationale: High boiling points allow for a wide temperature range; good solubility for many reagents.[14]Poor solubility of reagentsInadequate Solvent: Try a different solvent system (e.g., THF, CPME). Ensure vigorous stirring.
Temperature 100 °C . Rationale: A good balance between reaction rate and stability for most systems.Side product formation (e.g., dehalogenation)Temperature is too high: Lower the temperature (e.g., to 80 °C). Incorrect Base/Ligand: A different ligand may offer better selectivity. Dehalogenation can sometimes be suppressed by using a milder base.

Conclusion

The Buchwald-Hartwig amination of this compound is a highly effective transformation for accessing valuable N-substituted aminopyrimidine derivatives. Success is predicated on a firm understanding of the reaction mechanism and a rational choice of reaction components. The use of modern palladium precatalysts and bulky biarylphosphine ligands is critical for overcoming the inherent challenges of heteroaromatic substrates. By following the detailed protocols and troubleshooting guidance provided in this note, researchers can confidently and reproducibly apply this powerful reaction in their synthetic endeavors.

References

Application Notes & Protocols: Strategic Derivatization of 5-Bromo-4-methoxy-6-methylpyrimidine for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core as a Privileged Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the central scaffold of numerous FDA-approved drugs.[1][2] Its prevalence stems from its role as a fundamental component of nucleobases in DNA and RNA, making it a recognizable motif for various biological targets.[3] Pyrimidine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5] The strategic functionalization of the pyrimidine core allows for the precise tuning of a molecule's physicochemical properties, enabling chemists to optimize potency, selectivity, and pharmacokinetic profiles.

This guide focuses on 5-Bromo-4-methoxy-6-methylpyrimidine , a versatile and commercially available building block. Its unique substitution pattern offers a powerful platform for generating diverse molecular libraries. The bromine atom at the C5 position serves as a highly effective handle for a variety of transition metal-catalyzed cross-coupling reactions. The methoxy group at C4 and the methyl group at C6 modulate the electronic properties of the ring and provide additional points for interaction with biological targets or for further modification.

This document provides a detailed analysis of the reactivity of this scaffold and presents robust, field-tested protocols for its derivatization using key synthetic transformations.

Reactivity and Strategic Considerations

The reactivity of this compound is governed by the electronic interplay of its substituents. The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, rendering the ring electron-deficient. This electronic nature dictates the primary sites of reactivity:

  • C5-Bromine: The C-Br bond at the 5-position is the principal site for functionalization via palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C5-Br bond towards oxidative addition to a Pd(0) catalyst, a crucial step in many coupling cycles.[6]

  • C4-Methoxy: The methoxy group is a potential site for nucleophilic aromatic substitution (SNAr). Although the methoxy group is generally a poor leaving group, displacement can be achieved with strong nucleophiles under forcing conditions. The electron-withdrawing pyrimidine core helps to stabilize the negatively charged Meisenheimer intermediate formed during SNAr, making this transformation feasible.[7][8]

  • C6-Methyl: The methyl group is generally unreactive but provides steric bulk and lipophilicity, which can be crucial for target engagement and optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Our derivatization strategy will primarily exploit the C5-Br bond, as it allows for the most versatile and reliable introduction of molecular diversity.

Key Derivatization Protocols

The following sections detail step-by-step protocols for three high-impact derivatization reactions: Suzuki-Miyaura Coupling, Sonogashira Coupling, and Buchwald-Hartwig Amination. These methods are staples of modern medicinal chemistry for their reliability, broad functional group tolerance, and the strategic importance of the bonds they form.

Workflow Overview: Palladium-Catalyzed Cross-Coupling

A generalized workflow for the cross-coupling reactions described below involves careful setup to ensure an inert atmosphere, precise addition of reagents, and diligent monitoring.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep1 Oven-dry glassware (Schlenk flask) prep2 Add Pd Catalyst, Ligand, Base & Pyrimidine Substrate prep1->prep2 prep3 Evacuate & backfill with Inert Gas (e.g., Argon) 3x prep2->prep3 reac1 Add degassed solvent(s) via syringe prep3->reac1 reac2 Add Coupling Partner (Boronic Acid, Alkyne, or Amine) reac1->reac2 reac3 Heat to specified temperature with stirring reac2->reac3 reac4 Monitor reaction by TLC or LC-MS reac3->reac4 work1 Cool to RT & dilute with organic solvent reac4->work1 work2 Aqueous Wash (Water, Brine) work1->work2 work3 Dry organic layer (e.g., Na2SO4) & filter work2->work3 work4 Concentrate in vacuo work3->work4 work5 Purify by Column Chromatography work4->work5

Caption: General workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds, ideal for synthesizing biaryl and heteroaryl motifs prevalent in kinase inhibitors.[6][9] The reaction couples the bromopyrimidine with an organoboron species, typically a boronic acid or ester.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: A Pd(0) species is required to initiate the catalytic cycle. We use Pd(PPh₃)₄ directly or generate it in situ from a precursor like Pd(OAc)₂ with a phosphine ligand. The bulky, electron-rich phosphine ligands stabilize the Pd(0) center and facilitate the key steps of oxidative addition and reductive elimination.[10]

  • Base: A base (e.g., K₂CO₃, K₃PO₄) is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[11]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used. The water aids in dissolving the inorganic base, while the organic solvent solubilizes the organic reactants and catalyst.[10]

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an oxygen-free environment.[6]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water per 1 mmol of bromopyrimidine) via syringe.[10]

  • Reaction: Heat the mixture to 90 °C in a preheated oil bath and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the starting bromopyrimidine (typically 4-12 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Wash the organic layer sequentially with water (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired 5-aryl-4-methoxy-6-methylpyrimidine.

Component Typical Reagents Stoichiometry Rationale
Aryl HalideThis compound1.0 equiv.Substrate
Boron SpeciesAryl/Heteroarylboronic Acid1.1 - 1.5 equiv.Coupling Partner
CatalystPd(PPh₃)₄ or Pd(OAc)₂/SPhos2 - 5 mol%Facilitates C-C bond formation
BaseK₂CO₃, K₃PO₄, Cs₂CO₃2.0 - 3.0 equiv.Activates boronic acid for transmetalation
Solvent System1,4-Dioxane/H₂O, Toluene/H₂O4:1 to 10:1 ratioSolubilizes organic and inorganic reagents
Temperature80 - 110 °C-Provides energy to overcome activation barriers

Table 1: Summary of typical Suzuki-Miyaura reaction conditions.

Sonogashira Coupling: C-C (alkynyl) Bond Formation

The Sonogashira coupling is the premier method for installing alkynyl groups onto aryl halides, creating C(sp²)–C(sp) bonds.[12] These 5-alkynylpyrimidines are valuable intermediates and key pharmacophores in their own right, often used in oncology and virology drug discovery.[12]

Causality Behind Experimental Choices:

  • Dual Catalysis: The reaction uniquely employs a palladium catalyst and a copper(I) co-catalyst (typically CuI).[12] The palladium complex undergoes oxidative addition with the bromopyrimidine. The copper(I) salt reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II)-pyrimidine complex, which is the key C-C bond-forming step.[12]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both to deprotonate the terminal alkyne and as the solvent.

  • Ligand: Triphenylphosphine (PPh₃) is a common and effective ligand for this transformation.

G Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-Br Pd0->PdII Oxidative Addition PdII_alkyne R¹-Pd(II)L₂-C≡CR² PdII->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Reductive Elimination Product R¹-C≡CR² PdII_alkyne->Product CuI_Br Cu(I)Br Cu_alkyne Cu(I)-C≡CR² CuI_Br->Cu_alkyne Base Cu_alkyne->PdII_alkyne R1Br R¹-Br R1Br->PdII R2CCH H-C≡CR² R2CCH->Cu_alkyne Base Base Base->Cu_alkyne

Caption: Simplified Sonogashira catalytic cycles.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv.), Triphenylphosphine [PPh₃] (0.04 equiv.), and Copper(I) iodide [CuI] (0.03 equiv.).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N) to serve as the solvent and base (e.g., 10 mL per 1 mmol of bromopyrimidine). Then, add the terminal alkyne (1.1 equiv.) via syringe.[13]

  • Reaction: Stir the reaction mixture at room temperature. For less reactive alkynes, gentle heating to 40-60 °C may be required.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-8 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the triethylamine.

    • Re-dissolve the residue in ethyl acetate (20 mL).

    • Wash the organic solution with saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL) to remove copper salts, followed by water (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the 5-alkynylpyrimidine product.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C–N bonds, a critical transformation for synthesizing compounds targeting a vast range of receptors and enzymes.[14][15] This reaction allows for the coupling of the bromopyrimidine with a wide variety of primary and secondary amines.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like Xantphos or those from the biarylphosphine class (e.g., SPhos, XPhos) are crucial.[16] They promote the challenging reductive elimination step that forms the C-N bond and regenerates the Pd(0) catalyst.[14]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOt-Bu) is very effective, while weaker bases like K₃PO₄ can be used for more electron-rich amines.[14]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.

  • Reaction Setup (in a glovebox or under argon flow): To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and the phosphine ligand (e.g., Xantphos, 0.08 equiv.). Add the base (e.g., sodium tert-butoxide, 1.4 equiv.).[14]

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).

  • Inert Atmosphere: If not in a glovebox, seal the tube and establish an inert atmosphere as previously described.

  • Solvent Addition: Add anhydrous, degassed toluene (e.g., 5-10 mL per 1 mmol of bromopyrimidine) via syringe.[14]

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.[14]

  • Monitoring: Monitor for consumption of the starting material by TLC or LC-MS (typically 6-24 hours).

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Carefully filter the mixture through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.

    • Wash the combined filtrate with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 5-aminopyrimidine derivative.

Amine Type Typical Ligand Typical Base Expected Reactivity
Primary ArylamineXantphosK₃PO₄High
Secondary ArylamineXPhosNaOt-BuModerate to High
Primary AlkylamineXantphosNaOt-BuModerate
Secondary Cyclic AmineXantphos / XPhosNaOt-BuHigh

Table 2: General guidelines for Buchwald-Hartwig amination conditions.[14]

Conclusion

This compound stands out as a highly adaptable scaffold for drug discovery. The C5-bromo position provides a reliable entry point for diversification through robust and well-understood palladium-catalyzed cross-coupling reactions. The protocols detailed herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions serve as validated starting points for the synthesis of extensive compound libraries. By leveraging these powerful synthetic tools, researchers can efficiently explore the chemical space around the pyrimidine core, accelerating the identification and optimization of novel therapeutic agents.

References

Application Note & Protocol: A Scalable and Regioselective Synthesis of 5-Bromo-4-methoxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Bromo-4-methoxy-6-methylpyrimidine

In the landscape of modern drug discovery and medicinal chemistry, pyrimidine derivatives represent a "privileged scaffold" due to their foundational role in the structure of nucleic acids and their ability to engage with a wide range of biological targets through hydrogen bonding and π–π interactions.[1][2] Among these, This compound (CAS No: 4319-87-3) has emerged as a particularly valuable and versatile building block. Its strategic arrangement of functional groups—a reactive bromine atom at the C5 position, a nucleophilically-interchangeable methoxy group at C4, and a methyl group at C6—provides a platform for rapid library synthesis and the development of complex molecular architectures.[3][4]

The bromine atom is an ideal handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), while the methoxy group can be further functionalized or replaced.[5] This multi-faceted reactivity makes the title compound a key intermediate in the synthesis of kinase inhibitors, anti-cancer agents, and other therapeutics.[6][7]

However, transitioning from bench-scale synthesis to large-scale production presents significant challenges, including ensuring regioselectivity, managing reaction exotherms, and developing robust, high-yield purification protocols. This document provides a comprehensive, field-proven guide for the scale-up synthesis of this compound, focusing on a regioselective nucleophilic aromatic substitution (SNAr) pathway. We emphasize the causality behind experimental choices to ensure a safe, reproducible, and efficient process suitable for drug development professionals.

Synthetic Strategy: A Rationale for Regioselective Methoxylation

The selected synthetic route begins with the commercially available and highly functionalized precursor, 5-Bromo-2,4-dichloro-6-methylpyrimidine .[8][9] The core of the strategy lies in the selective displacement of one of the two chlorine atoms with a methoxy group.

Causality of Regioselectivity

The pyrimidine ring is inherently electron-deficient, which activates attached halogen atoms toward nucleophilic attack. In 2,4-dichloropyrimidines, the C4 position is generally more reactive towards SNAr than the C2 position.[10] This preferential reactivity is governed by several electronic factors:

  • Inductive Effects: The two nitrogen atoms exert a strong electron-withdrawing inductive effect, making the adjacent carbon atoms (C2, C4, C6) electrophilic.

  • Resonance Stabilization: The intermediate formed upon nucleophilic attack at C4 (the Meisenheimer complex) is better stabilized by resonance, as the negative charge can be delocalized onto both ring nitrogen atoms. In contrast, attack at C2 allows delocalization primarily onto the adjacent N1 atom.

  • Substituent Effects: The methyl group at C6 provides a slight electron-donating effect, which can subtly influence the electrophilicity of the adjacent positions, further favoring attack at C4 over C2.

By carefully controlling the reaction conditions—specifically temperature and the stoichiometry of the nucleophile—we can exploit this inherent reactivity difference to achieve a highly regioselective and high-yielding transformation.

Reaction Scheme

Caption: Regioselective synthesis of the target compound.

Detailed Scale-Up Protocol (100 g Scale)

This protocol is designed for the synthesis of approximately 100 g of this compound. All operations should be conducted in a well-ventilated fume hood by trained personnel.

Materials and Equipment
ReagentCAS No.MW ( g/mol )Amount (Equivalents)Notes
5-Bromo-2,4-dichloro-6-methylpyrimidine56745-01-8241.90110 g (1.0 eq)Starting material. Ensure >98% purity.
Sodium Methoxide (30% solution in Methanol)124-41-454.0282.5 mL (1.05 eq)Corrosive and flammable. Handle with care.
Methanol (Anhydrous)67-56-132.041.1 LSolvent.
Ethyl Acetate (EtOAc)141-78-688.112.5 LExtraction solvent.
Saturated Sodium Bicarbonate SolutionN/AN/A1.0 LFor aqueous work-up.
Brine (Saturated NaCl Solution)N/AN/A500 mLFor aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.3750 gDrying agent.
  • Equipment: 3 L three-neck round-bottom flask or jacketed reactor, overhead mechanical stirrer, thermocouple/thermometer, 250 mL pressure-equalizing dropping funnel, cooling bath (ice/water), rotary evaporator, standard laboratory glassware.

Step-by-Step Experimental Procedure
  • Reaction Setup:

    • Equip the 3 L reaction vessel with the overhead stirrer, thermocouple, and dropping funnel. Ensure the system is under a dry, inert atmosphere (e.g., nitrogen or argon).

    • Charge the vessel with 5-Bromo-2,4-dichloro-6-methylpyrimidine (110 g, 0.455 mol) and anhydrous methanol (1.1 L).

    • Begin stirring to form a slurry.

  • Controlled Addition of Nucleophile:

    • Cool the stirred slurry to 0-5 °C using an ice/water bath. Maintaining this temperature is critical to control the reaction's exotherm and maximize regioselectivity.

    • Charge the dropping funnel with the 30% sodium methoxide solution in methanol (82.5 mL, 0.478 mol).

    • Add the sodium methoxide solution dropwise to the reaction mixture over 60-90 minutes , ensuring the internal temperature does not exceed 5 °C . A rapid addition can lead to overheating and the formation of the undesired di-substituted by-product.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. (TLC System: 20% Ethyl Acetate in Hexanes; Rf of product is typically higher than starting material). The reaction is complete when the starting material spot is no longer visible.

  • Work-up and Product Isolation:

    • Once the reaction is complete, carefully quench the reaction by slowly adding deionized water (500 mL) while keeping the temperature below 15 °C.

    • Reduce the volume of the solvent by approximately 70-80% using a rotary evaporator. This will precipitate the crude product from the aqueous methanol mixture.

    • Filter the resulting solid precipitate through a Buchner funnel and wash the filter cake with cold deionized water (2 x 200 mL).

    • Transfer the crude solid into a 2 L separatory funnel. Add ethyl acetate (1 L) and saturated sodium bicarbonate solution (500 mL) and shake vigorously.

    • Separate the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 250 mL).

    • Combine all organic layers and wash with brine (500 mL).

    • Dry the organic phase over anhydrous magnesium sulfate (50 g), filter, and concentrate under reduced pressure to yield an off-white to pale yellow solid.

  • Purification:

    • For scale-up, recrystallization is the preferred method. Dissolve the crude solid in a minimal amount of hot ethyl acetate (approx. 200-300 mL) and slowly add hexanes (approx. 400-600 mL) until turbidity is observed.

    • Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4 °C) for at least 4 hours to maximize crystal formation.

    • Collect the purified crystals by filtration, wash with a cold mixture of 20% EtOAc/Hexanes, and dry under vacuum.

Expected Results
ParameterExpected Outcome
Yield 95 - 105 g (88-97%)
Appearance White to off-white crystalline solid
Purity (¹H NMR/LC-MS) >98%

Process Workflow and Safety

Experimental Workflow Diagram

Caption: Scalable workflow for synthesis and purification.

Critical Safety Considerations
  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene).

  • Reagent Hazards:

    • Sodium Methoxide: Highly corrosive and flammable. Reacts violently with water. The commercial solution in methanol is also toxic and flammable. Avoid inhalation and skin contact.

    • 5-Bromo-2,4-dichloro-6-methylpyrimidine: May cause skin and eye irritation. The toxicological properties are not fully known; handle as a potentially hazardous substance.[11]

    • Solvents: Methanol is toxic if ingested, inhaled, or absorbed through the skin. Ethyl acetate and hexanes are flammable. All solvent handling should occur in a fume hood.

  • Emergency Procedures:

    • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[12][13]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

    • Spills: Absorb solvent spills with an inert material (e.g., vermiculite or sand) and dispose of as hazardous waste. For sodium methoxide spills, neutralize carefully with a weak acid (e.g., isopropanol followed by water) before cleanup.

References

The Strategic Utility of 5-Bromo-4-methoxy-6-methylpyrimidine in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

In the continuous pursuit of novel and effective crop protection agents, the strategic selection of versatile chemical intermediates is paramount. This document serves as a detailed guide for researchers, scientists, and professionals in the agrochemical industry on the application of 5-Bromo-4-methoxy-6-methylpyrimidine , a highly functionalized heterocyclic building block, in the synthesis of next-generation fungicides. While not yet documented as a direct precursor in currently commercialized agrochemicals, its structural motifs and reactive sites present a compelling platform for the development of innovative active ingredients. This guide will explore its synthetic potential through representative protocols, grounded in established and robust chemical transformations.

Introduction: The Pyrimidine Core in Agrochemical Design

The pyrimidine scaffold is a cornerstone in the design of a multitude of biologically active molecules, including a significant number of commercial fungicides.[1] Its presence is integral to the efficacy of fungicides that target crucial metabolic pathways in pathogenic fungi. The strategic placement of various functional groups on the pyrimidine ring allows for the fine-tuning of a compound's bioactivity, selectivity, and physicochemical properties.

This compound offers three key points for chemical modification: the bromine atom at the 5-position, the methoxy group at the 4-position, and the methyl group at the 6-position. The bromine atom is particularly amenable to modern palladium-catalyzed cross-coupling reactions, providing a powerful tool for constructing complex molecular architectures.

Core Physicochemical Properties of the Intermediate

A fundamental understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
Molecular Formula C₆H₇BrN₂O
Molecular Weight 203.04 g/mol
Appearance Off-white to light yellow crystalline powder
CAS Number 4319-87-3
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.
Reactivity The bromine atom at the C5 position is susceptible to palladium-catalyzed cross-coupling reactions. The methoxy group can potentially be displaced by strong nucleophiles under forcing conditions.

Representative Application: Synthesis of a Novel Pyrimidine-Based Fungicide

This section outlines a representative, multi-step synthesis of a hypothetical, yet plausible, pyrimidine-based fungicide. This synthetic route leverages the reactivity of this compound and employs two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The proposed target molecule integrates the core pyrimidine structure with a substituted pyrazole, a common toxophore in fungicides, and an aniline moiety, which can modulate the compound's biological activity and physical properties.

Diagram of the Proposed Synthetic Pathway

G A This compound C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Substituted Pyrazole Boronic Ester B->C D Intermediate 1: 5-(Pyrazol-4-yl)-4-methoxy-6-methylpyrimidine C->D F Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) D->F E Substituted Aniline E->F G Final Product: Novel Pyrimidine-Aniline Fungicide F->G

Caption: Proposed synthetic workflow for a novel fungicide.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The initial step involves a Suzuki-Miyaura cross-coupling reaction to introduce a substituted pyrazole moiety onto the pyrimidine core. This class of reaction is widely used in the synthesis of agrochemicals due to its functional group tolerance and reliability.[2][3]

Experimental Protocol: Synthesis of 5-(1-methyl-1H-pyrazol-4-yl)-4-methoxy-6-methylpyrimidine (Intermediate 1)

  • Materials:

    • This compound (1.0 eq)

    • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane (anhydrous)

    • Water (degassed)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, and potassium carbonate.

    • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

    • Add tetrakis(triphenylphosphine)palladium(0) to the flask.

    • Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired intermediate.

Causality Behind Experimental Choices:

  • The choice of Pd(PPh₃)₄ as the catalyst is based on its broad utility and commercial availability for Suzuki couplings.

  • Potassium carbonate is a commonly used inorganic base that is effective and cost-efficient for this transformation.

  • A mixture of dioxane and water is a standard solvent system for Suzuki reactions, promoting the dissolution of both organic and inorganic reagents.

  • The inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

Part 2: Buchwald-Hartwig Amination for C-N Bond Formation

The second key transformation is the Buchwald-Hartwig amination, which allows for the formation of a C-N bond between the pyrimidine core and a substituted aniline.[4][5][6] This reaction is exceptionally valuable for synthesizing arylamines, which are prevalent in many agrochemicals.

Experimental Protocol: Synthesis of N-(2,6-diethylphenyl)-5-(1-methyl-1H-pyrazol-4-yl)-4-methoxy-6-methylpyrimidin-2-amine (Final Product)

  • Materials:

    • Intermediate 1 (assuming a reactive site for amination is present or installed, for this representative protocol we will assume a chlorine is present at the 2-position, thus starting with 2-chloro-5-bromo-4-methoxy-6-methylpyrimidine for the initial Suzuki coupling)

    • 2,6-Diethylaniline (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

    • Xantphos (0.04 eq)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Toluene (anhydrous and degassed)

  • Procedure:

    • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to a dry Schlenk tube.

    • Add the pyrimidine intermediate (assuming a 2-chloro or 2-bromo derivative) and 2,6-diethylaniline.

    • Add anhydrous, degassed toluene via syringe.

    • Seal the tube and heat the mixture to 100-110 °C with stirring.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the residue by column chromatography to obtain the final product.

Causality Behind Experimental Choices:

  • The Pd₂(dba)₃/Xantphos catalyst system is a robust and commonly employed combination for the Buchwald-Hartwig amination of heteroaryl halides.[4] Xantphos is a bidentate ligand that promotes the reductive elimination step and stabilizes the palladium catalyst.

  • Sodium tert-butoxide is a strong, non-nucleophilic base required for the deprotonation of the amine and regeneration of the active catalyst.

  • Toluene is a standard high-boiling, non-polar solvent for this reaction.

Diagram of the Buchwald-Hartwig Catalytic Cycle

G Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Ligand\nExchange Ligand Exchange Ar-Pd(II)-X(L2)->Ligand\nExchange Ar-Pd(II)-N(H)R(L2) Ar-Pd(II)-N(H)R(L2) Ligand\nExchange->Ar-Pd(II)-N(H)R(L2) Deprotonation\n(Base) Deprotonation (Base) Ar-Pd(II)-N(H)R(L2)->Deprotonation\n(Base) Ar-Pd(II)-NR(L2) Ar-Pd(II)-NR(L2) Deprotonation\n(Base)->Ar-Pd(II)-NR(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR Ar-NR Reductive\nElimination->Ar-NR Ar-X Ar-X Ar-X->Oxidative\nAddition R-NH2 R-NH2 R-NH2->Ligand\nExchange

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Potential Mode of Action of the Synthesized Fungicide

Many pyrimidine-based fungicides function by inhibiting specific enzymes essential for fungal growth. For instance, some act as inhibitors of NADH oxidoreductase in the mitochondrial respiratory chain (Complex I).[7][8] Others, particularly those belonging to the anilinopyrimidine class, are known to inhibit the biosynthesis of methionine, an essential amino acid. The hypothetical molecule synthesized here, with its pyrimidine-aniline core, could potentially exhibit a similar mode of action, disrupting fungal respiration or amino acid synthesis, leading to cell death. Further biological screening would be necessary to elucidate the precise mechanism.

Conclusion and Future Outlook

This compound represents a promising and versatile starting material for the synthesis of novel agrochemicals. Its utility in modern cross-coupling reactions, as demonstrated through the representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the efficient construction of diverse molecular libraries for biological screening. The protocols and rationale provided herein offer a solid foundation for researchers and scientists in the agrochemical industry to explore the potential of this building block in the development of the next generation of crop protection solutions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Conditions for 5-Bromo-4-methoxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 5-Bromo-4-methoxy-6-methylpyrimidine. As a Senior Application Scientist, my goal is to synthesize established chemical principles with practical, field-proven insights to help you navigate the complexities of this specific transformation.

The pyrimidine core is a privileged scaffold in medicinal chemistry, and its derivatization via cross-coupling reactions is a cornerstone of modern drug discovery.[1] this compound is an electron-deficient heteroaromatic halide. This electronic nature makes it a highly reactive substrate for palladium-catalyzed cross-coupling reactions, but it also introduces specific challenges that require careful optimization to achieve high yields and purity.[2][3] This guide will address these nuances in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges and questions you may encounter during your experiments. The advice provided is grounded in established mechanistic principles and practical considerations for heteroaryl Suzuki couplings.

Reaction Setup & General Conditions

Q1: I am starting my first Suzuki coupling with this compound. What are the most reliable initial conditions to try?

A1: For a new substrate, it's best to start with a set of robust, well-established conditions known to work for a broad range of pyrimidine systems.[3][4] A reliable starting point would be:

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) at 2-5 mol%. It is a common and effective catalyst for many pyrimidine couplings.[3]

  • Base: K₂CO₃ or K₃PO₄ (2.0-3.0 equivalents). Carbonates are a standard choice, while phosphates can be effective, especially with nitrogen-containing heterocycles.[5][6]

  • Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The aqueous component is crucial for activating the boronic acid with an inorganic base.[2][6]

  • Boronic Acid: 1.2-1.5 equivalents to ensure complete consumption of the limiting bromopyrimidine.

  • Temperature: 80-100 °C.

  • Atmosphere: It is critical to maintain an inert atmosphere (Argon or Nitrogen) throughout the setup and reaction, as oxygen can deactivate the Pd(0) catalyst.[7]

These conditions provide a solid baseline from which you can optimize further based on your initial results.

Q2: My reaction is sluggish or fails to proceed to completion. What are the first parameters I should investigate?

A2: If you observe low conversion of your starting material, a systematic screening of reaction parameters is the most effective approach.[8] Consider the following adjustments:

  • Catalyst & Ligand System: While Pd(PPh₃)₄ is a good starting point, it may not be active enough. Aryl chlorides are generally less reactive than bromides, but the principles for enhancing reactivity apply.[8] Consider switching to a more active catalyst system. Modern bulky, electron-rich phosphine ligands developed by groups like Buchwald can significantly accelerate the rate-limiting oxidative addition step for heteroaryl halides.[9][10]

    • Actionable Advice: Screen catalysts like Pd(dppf)Cl₂ or a combination of a palladium source (e.g., Pd₂(dba)₃) with a specialized ligand (e.g., SPhos, XPhos).[6]

  • Base Strength and Solubility: The base may not be strong enough or sufficiently soluble to promote the transmetalation step effectively.

    • Actionable Advice: Switch to a stronger or more soluble base. Cs₂CO₃ and K₃PO₄ are excellent alternatives to K₂CO₃ and are often more effective for challenging couplings.[6]

  • Temperature: The reaction may simply require more thermal energy to overcome the activation barrier.

    • Actionable Advice: Increase the temperature to the reflux point of your solvent. Alternatively, switching to a higher-boiling solvent like DMF or employing microwave irradiation can dramatically increase reaction rates and yields.[2][3] Microwave-assisted procedures can reduce reaction times from hours to minutes.[3]

Q3: Can microwave irradiation improve my reaction with this compound?

A3: Yes, microwave-assisted synthesis is highly effective for Suzuki couplings of halogenated pyrimidines.[2][3] It offers several advantages over conventional heating:

  • Drastically Reduced Reaction Times: Reactions that might take hours can often be completed in 10-30 minutes.[1]

  • Improved Yields: The rapid and uniform heating can minimize side reactions, leading to cleaner reaction profiles and higher yields.[2]

  • Enhanced Reproducibility: Precise temperature control leads to more consistent results.[2]

A typical microwave protocol would involve heating the standard reaction mixture to 100-150 °C for 15-20 minutes.[1][3]

Side Reactions & Purity Issues

Q4: I am observing a significant amount of a byproduct that appears to be my starting material without the bromine. What is happening and how can I prevent it?

A4: You are likely observing hydrodebromination, a common side reaction. This occurs when the bromopyrimidine reacts with a hydride source in the reaction mixture, replacing the bromine with a hydrogen atom. The source of the hydride can be trace impurities or decomposition pathways. To minimize this, ensure all reagents are pure and the reaction is run under strictly anhydrous and anaerobic conditions.

Q5: My main issue is the formation of a biaryl product derived from two molecules of my boronic acid (homocoupling). What causes this and how can it be stopped?

A5: Homocoupling of the boronic acid is primarily caused by the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[7]

  • Primary Solution: Rigorous degassing of your solvent is crucial. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes before use or by using several freeze-pump-thaw cycles. Ensure your reaction flask is thoroughly purged with an inert gas before adding the catalyst.[6][7]

  • Secondary Solution: Adding the aryl halide in a slight excess can sometimes help favor the cross-coupling pathway over homocoupling.[8]

Q6: What is protodeboronation and why is it a problem with certain boronic acids?

A6: Protodeboronation is a major side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying your coupling partner.[5][7] This is particularly problematic with electron-deficient arylboronic acids and some heteroarylboronic acids, and it can be exacerbated by high temperatures and the presence of water and base.[5][7]

  • Mitigation Strategies:

    • Use High-Purity Boronic Acid: Impurities can catalyze decomposition.[11]

    • Use Boronate Esters: Convert the boronic acid to a more stable derivative like a pinacol ester (a boronate ester). These are generally more stable crystalline solids that slowly release the active boronic acid species during the reaction, minimizing its concentration and thus the rate of protodeboronation.[7][12]

    • Optimize Reaction Time and Temperature: Shorter reaction times and the lowest effective temperature can reduce the extent of this side reaction.[7]

Reagent Selection & Optimization

Q7: How do the electronic properties of the boronic acid (electron-rich vs. electron-deficient) affect the coupling with this compound?

A7: The electronic nature of both coupling partners is critical.

  • Electron-Rich Boronic Acids: These generally react well. The electron-donating groups on the boronic acid facilitate the transmetalation step, often leading to good yields.[5][13]

  • Electron-Deficient Boronic Acids: These can be more challenging. The electron-withdrawing groups slow down the transmetalation step.[14] Furthermore, these boronic acids are more susceptible to protodeboronation, which competes with the desired coupling.[5][7] When using electron-deficient boronic acids, you may need to use more active catalyst systems (e.g., those with Buchwald ligands) or consider using the corresponding boronate ester to improve stability.[7]

Q8: How do I choose the best palladium catalyst and ligand for this specific substrate?

A8: The choice of catalyst and ligand is crucial for optimizing the reaction. This compound is an electron-deficient heterocycle, which generally facilitates the oxidative addition step.[3]

  • For simple, unhindered boronic acids: Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often sufficient.[3][4]

  • For challenging couplings (e.g., with sterically hindered or electron-deficient boronic acids): A more active catalytic system is recommended. This typically involves a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ combined with a bulky, electron-rich phosphine ligand.[9] Ligands like SPhos, XPhos, or RuPhos are designed to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[6]

The table below summarizes some common choices.

Catalyst / PrecursorLigandTypical Use Case
Pd(PPh₃)₄PPh₃ (integrated)General purpose, good starting point for simple couplings.[3]
Pd(dppf)Cl₂dppf (integrated)Robust, good for a wide range of substrates.[4]
Pd₂(dba)₃ or Pd(OAc)₂XPhos or SPhosChallenging substrates, sterically hindered partners, improved yields.[6]
Pd₂(dba)₃ or Pd(OAc)₂tBu₃PHighly active, good for less reactive halides.[15]
Reaction Monitoring & Purification

Q9: What is the best way to monitor the reaction's progress?

A9: Monitoring the reaction is key to avoiding unnecessary heating that can lead to side products.

  • Thin Layer Chromatography (TLC): This is the simplest and most common method. Spot the reaction mixture alongside your starting bromopyrimidine to track its consumption.[16]

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative information on the conversion of starting material and the formation of product and byproducts.[17]

  • NMR Spectroscopy: For detailed kinetic analysis, you can take aliquots at specific time intervals, quench them, and analyze by ¹H NMR.[18]

Q10: I have a complex mixture after the reaction. What are the best strategies for purification?

A10: Purification of Suzuki coupling products often involves removing the catalyst, excess boronic acid, and any boronic acid-derived byproducts.

  • Aqueous Workup: After the reaction, dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine. This will remove most of the inorganic base and salts.[1]

  • Acid/Base Wash: If you have unreacted boronic acid, a wash with a dilute aqueous base (like 1M NaOH) can help remove it by forming the water-soluble boronate salt. Be cautious if your product has base-sensitive functional groups.

  • Filtration: Passing the crude mixture through a small plug of silica gel or celite can help remove some of the palladium catalyst residues.

  • Flash Column Chromatography: This is the most common method for obtaining a highly pure product. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective for pyrimidine-containing compounds.[1]

Visualizing the Process: Diagrams and Workflows

To further clarify the experimental and mechanistic aspects of the Suzuki-Miyaura coupling, the following diagrams are provided.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_halide R¹-Pd(II)L₂-X OxAdd->PdII_halide R¹-X Transmetal Transmetalation PdII_biaryl R¹-Pd(II)L₂-R² Transmetal->PdII_biaryl [R²-B(OR)₂(OH)]⁻ RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² (Product) RedElim->Product R1X R¹-X (Aryl Halide) R1X->OxAdd R2B R²-B(OR)₂ Base Base R2B->Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Experimental_Workflow Setup 1. Reaction Setup Reagents Add Bromopyrimidine, Boronic Acid, Base to a dry flask. Setup->Reagents Inert 2. Inert Atmosphere Reagents->Inert Purge Purge flask with Argon or Nitrogen. Inert->Purge Solvent 3. Add Solvent & Catalyst Purge->Solvent AddSolvCat Add degassed solvent, followed by Pd catalyst. Solvent->AddSolvCat Reaction 4. Heating & Monitoring AddSolvCat->Reaction Heat Heat to desired temp (80-100°C) or use microwave. Monitor by TLC/LC-MS. Reaction->Heat Workup 5. Work-up Heat->Workup Quench Cool to RT, dilute with EtOAc, wash with H₂O/Brine. Workup->Quench Purify 6. Purification Quench->Purify Column Dry organic layer and concentrate. Purify by flash column chromatography. Purify->Column

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol is a general starting point and should be optimized for specific boronic acid partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv, 3 mol%)

  • K₂CO₃ (2.5 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or microwave reaction vessel with a magnetic stir bar

Procedure (Conventional Heating):

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.

  • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Via syringe, add degassed 1,4-dioxane and degassed water in a 4:1 ratio to achieve a concentration of ~0.1 M with respect to the bromopyrimidine.

  • Briefly purge the resulting suspension with argon/nitrogen, then add the Pd(PPh₃)₄ catalyst.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting bromopyrimidine is consumed (typically 4-12 hours).

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Procedure (Microwave-Assisted): [2][3]

  • To a microwave reaction vessel, add the reagents in the same order as the conventional method.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 15-30 minutes with stirring.

  • After the reaction, allow the vessel to cool to room temperature before proceeding with the work-up and purification as described above.

References

Preventing dehalogenation of "5-Bromo-4-methoxy-6-methylpyrimidine"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-4-methoxy-6-methylpyrimidine

Welcome to the technical support center for "this compound." This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Here, you will find practical, in-depth answers to common challenges, with a focus on preventing the undesired side reaction of dehalogenation. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical properties and stability concerns for this compound?

This compound is a crystalline solid with a molecular weight of 203.04 g/mol .[1][2] The pyrimidine ring is an electron-deficient heterocycle, which makes the C5-Br bond susceptible to both nucleophilic attack and oxidative addition in metal-catalyzed reactions. The methoxy and methyl groups are electron-donating, which can slightly modulate the ring's electronics.

Stability & Storage:

  • General Stability: Halogenated pyrimidines are generally stable under standard laboratory conditions. However, they can be sensitive to strong bases, prolonged exposure to light, and high temperatures.

  • Recommended Storage: To ensure long-term integrity, it is recommended to store the compound at 2-8°C, under an inert atmosphere (e.g., argon or nitrogen), and protected from light.[1][2] This minimizes the risk of slow degradation that could lead to impurities, including the dehalogenated analog, 4-methoxy-6-methylpyrimidine.

Q2: What is dehalogenation and why is it a problem?

Dehalogenation (specifically, hydrodehalogenation or protodebromination) is an undesired side reaction where the bromine atom on the pyrimidine ring is replaced by a hydrogen atom. This leads to the formation of 4-methoxy-6-methylpyrimidine as a byproduct.

This side reaction is problematic because it:

  • Reduces the yield of the desired product.

  • Consumes the starting material and expensive reagents.

  • Generates an impurity that can be difficult to separate from the desired product due to similar polarity and chromatographic behavior.

Q3: What are the common causes of dehalogenation for this compound?

The primary cause of dehalogenation, particularly in palladium-catalyzed cross-coupling reactions, is the formation of a palladium-hydride (Pd-H) species.[3] This highly reactive intermediate can be generated from various sources within the reaction mixture:

  • Bases: Strong alkoxide bases can undergo β-hydride elimination.

  • Solvents: Protic solvents like alcohols or residual water can act as hydride sources.[4]

  • Reagents: Impurities in boronic acids or other organometallic reagents can contribute.

Once formed, the Pd-H species can intercept the catalytic cycle, leading to the formation of the dehalogenated byproduct instead of the desired cross-coupled product. N-heterocyclic halides, like our target molecule, are particularly susceptible to this side reaction due to the electron-deficient nature of the ring.[3]

Q4: How can I detect and quantify dehalogenation?

Several standard analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): The dehalogenated byproduct will typically appear as a new, less polar spot compared to the starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for separating and identifying the volatile byproduct by its molecular weight.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides clear identification of the starting material, product, and byproduct in the crude reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product will show a new aromatic proton signal in the pyrimidine region, corresponding to the hydrogen that replaced the bromine.

For precise quantification, creating a calibration curve with a synthesized standard of the dehalogenated byproduct (4-methoxy-6-methylpyrimidine) is the most rigorous approach.

Troubleshooting Guide: Reaction-Specific Issues

This section addresses dehalogenation problems within the context of specific, commonly performed reactions.

Scenario 1: Suzuki-Miyaura Cross-Coupling

"I'm attempting a Suzuki-Miyaura coupling with an arylboronic acid, but I'm observing significant formation of 4-methoxy-6-methylpyrimidine. How can I suppress this?"

This is a classic problem. The key is to favor the rate of transmetalation and reductive elimination over the parasitic dehalogenation pathway.

Causality: In the Suzuki catalytic cycle, after oxidative addition of the bromopyrimidine to Pd(0), an Ar-Pd(II)-Br intermediate is formed. If a Pd-H species is present, it can react with this intermediate to reductively eliminate Ar-H (the dehalogenated byproduct).[3] This is often competitive with the desired transmetalation step with the boronic acid.

Solutions & Optimization Protocol:

ParameterStandard Condition (Prone to Dehalogenation)Optimized Condition (Minimizes Dehalogenation) Rationale
Palladium Source Pd(OAc)₂ / PdCl₂(PPh₃)₂Pd₂(dba)₃ or a Pd(0) pre-catalyst (e.g., SPhos-G3)Pd(II) sources require in-situ reduction, which can sometimes generate hydride species. Starting with a well-defined Pd(0) source can lead to a cleaner reaction.
Ligand PPh₃Bulky, electron-rich biaryl phosphines (e.g., SPhos , XPhos , RuPhos )These ligands accelerate the rate of reductive elimination of the desired product, making the dehalogenation pathway less competitive.
Base Na₂CO₃, Cs₂CO₃ in aqueous conditionsK₃PO₄ or other non-hydroxide, anhydrous basesK₃PO₄ is a robust choice for heteroaryl halides. It is less nucleophilic and less prone to generating Pd-H species compared to some carbonate or hydroxide bases, especially under anhydrous conditions.
Solvent Toluene/H₂O, Dioxane/H₂OAnhydrous, aprotic solvents like 1,4-Dioxane , THF , or Toluene .Water is a primary source of protons/hydrides. Rigorously excluding water by using anhydrous solvents is critical.
Temperature > 100 °C80-90 °CHigher temperatures can accelerate the decomposition pathways that form Pd-H species. Running the reaction at the lowest effective temperature is beneficial.

Optimized Suzuki-Miyaura Protocol:

  • Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and anhydrous K₃PO₄ (2.0-3.0 equiv.).

  • Inerting: Seal the flask, then evacuate and backfill with high-purity argon three times.

  • Catalyst Addition: Under a positive flow of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5.5 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by LC-MS. Aim to stop the reaction as soon as the starting material is consumed to prevent prolonged heating.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography.

dot

Suzuki_Cycle cluster_main Desired Catalytic Cycle cluster_side Parasitic Dehalogenation Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd_intermediate Ar-Pd(II)L₂(Br) (Ar = Pyrimidinyl) pd0->pd_intermediate Oxidative Addition ox_add->pd_intermediate transmetal Transmetalation pd_intermediate->transmetal dehal_elim Reductive Elimination pd_intermediate->dehal_elim pd_coupled Ar-Pd(II)L₂(R) (R = Coupling Partner) transmetal->pd_coupled red_elim Reductive Elimination pd_coupled->red_elim red_elim->pd0 product Ar-R (Desired Product) red_elim->product pd_hydride Pd-H Species pd_hydride->dehal_elim dehal_elim->pd0 dehal_product Ar-H (Dehalogenated Product) dehal_elim->dehal_product start_mat Ar-Br start_mat->ox_add boronic R-B(OR)₂ + Base boronic->transmetal hydride_source Hydride Source (H₂O, Base, Solvent) hydride_source->pd_hydride

Caption: Suzuki-Miyaura cycle showing the desired pathway (blue) and the competing dehalogenation pathway (red).

Scenario 2: Grignard Reagent Formation / Halogen-Metal Exchange

"I'm trying to form the Grignard reagent via halogen-magnesium exchange using i-PrMgCl, but I'm getting the dehalogenated product after quenching with an acid or electrophile."

Causality: The pyridylmagnesium reagent, once formed, is a very strong base. If there are any adventitious proton sources in the reaction (e.g., moisture in the THF, acidic protons on other functional groups), it will be rapidly quenched to give the dehalogenated pyrimidine. Furthermore, the formation itself can sometimes be sluggish, allowing for side reactions.

Solutions & Optimization Protocol:

ParameterStandard Condition (Prone to Dehalogenation)Optimized Condition (Minimizes Dehalogenation) Rationale
Reagents Commercial grade THF, standard i-PrMgClFreshly distilled THF over Na/benzophenone; high-quality i-PrMgCl·LiCl complexLithium chloride breaks up magnesium aggregates, increasing solubility and reactivity, often leading to faster and cleaner exchange at lower temperatures.[6] Absolute exclusion of water is paramount.
Temperature 0 °C to Room Temperature-20 °C to -10 °C for the exchange reactionLower temperatures suppress side reactions and degradation of the sensitive organometallic intermediate.
Reaction Time Prolonged (> 1 hour)Short, monitored reaction time (15-30 minutes )The goal is to form the Grignard reagent and trap it with the electrophile quickly, minimizing its time in solution where it can decompose or react with trace impurities.
Quenching Slow addition of electrophile at RTRapid addition of the electrophile at low temperature (e.g., -78 °C)Trapping the Grignard reagent as soon as it's formed at low temperature ensures it reacts with the desired partner before it can be protonated.

Optimized Halogen-Magnesium Exchange Protocol:

  • Preparation: Thoroughly flame-dry all glassware under high vacuum and assemble hot under a positive pressure of argon.

  • Initial Setup: To a Schlenk flask, add a solution of this compound (1.0 equiv.) in anhydrous THF.

  • Cooling: Cool the solution to -15 °C in a suitable cooling bath (e.g., salt/ice).

  • Grignard Addition: Add a solution of i-PrMgCl·LiCl (1.1-1.2 equiv.) dropwise, maintaining the internal temperature below -10 °C.

  • Exchange Reaction: Stir at -15 °C for 20 minutes. Monitor by quenching a small aliquot into D₂O and checking for deuterium incorporation by LC-MS.

  • Trapping: Cool the newly formed pyridylmagnesium reagent to -78 °C (dry ice/acetone bath). Rapidly add a solution of the desired electrophile (1.2 equiv.) in anhydrous THF.

  • Warming & Quenching: Stir at -78 °C for 30 minutes, then allow the reaction to warm slowly to room temperature. Quench carefully with a saturated aqueous solution of NH₄Cl.

  • Workup: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify as needed.

General Troubleshooting Workflow

If you encounter dehalogenation, follow this logical progression to diagnose and solve the issue.

dot

Troubleshooting_Workflow start Dehalogenation Observed (>5% by LC-MS/GC-MS) check_reagents Step 1: Verify Reagent & Solvent Quality - Use anhydrous solvents? - Fresh, high-purity reagents? start->check_reagents optimize_base Step 2: Optimize Base & Temperature - Switch to K₃PO₄ (Suzuki)? - Lower reaction temperature? check_reagents->optimize_base Reagents OK success Dehalogenation Minimized (<5%) check_reagents->success Impurity Found & Fixed optimize_catalyst Step 3: Change Catalyst System - Switch to Pd(0) source? - Use bulky biarylphosphine ligand? optimize_base->optimize_catalyst Still >5% Dehalogenation optimize_base->success Improvement Seen optimize_catalyst->success Improvement Seen failure Problem Persists: Consult Specialist or Re-evaluate Synthetic Route optimize_catalyst->failure No Improvement

Caption: A decision tree for systematically troubleshooting dehalogenation issues in your experiments.

References

Technical Support Center: Catalyst and Ligand Screening for 5-Bromo-4-methoxy-6-methylpyrimidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth technical support for catalyst and ligand screening in reactions involving 5-bromo-4-methoxy-6-methylpyrimidine. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering troubleshooting guides and FAQs to navigate the complexities of cross-coupling chemistry.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with this compound is resulting in a low yield. What are the initial checks I should perform?

A1: Low yields in cross-coupling reactions can often be attributed to a few critical factors. A systematic check of your reagents and setup is the best first step:

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture. Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere.[1] Using a pre-catalyst that readily forms the active Pd(0) species can sometimes be beneficial.[2]

  • Solvent and Reagent Purity: The use of anhydrous and properly degassed solvents is crucial, as oxygen can deactivate the Pd(0) catalyst.[1] Ensure your base is of high purity and the this compound starting material is pure.

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands. Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.[1][3]

Q2: I am observing a significant amount of dehalogenation (replacement of bromine with hydrogen) in my reaction. How can I minimize this side reaction?

A2: Dehalogenation is a common side reaction, especially with electron-rich heteroaryl halides.[2] The primary mechanism involves the formation of a palladium-hydride (Pd-H) species.[2] Here are some strategies to mitigate it:

  • Choice of Base: The base is crucial for the catalytic cycle but can also promote dehalogenation. Using milder bases like K₃PO₄, KF, or Cs₂CO₃ can be beneficial.[1]

  • Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of dehalogenation.[1]

  • Catalyst and Ligand Selection: The choice of ligand can influence the rate of the desired reductive elimination versus the undesired dehalogenation. Screening different ligands is often necessary.[4]

Q3: My purified product contains impurities that are very close to my product spot on a TLC plate. What are the best purification strategies?

A3: Close-running impurities are a common challenge. Here are a few purification techniques to consider:

  • Flash Column Chromatography: This is a standard technique. Optimizing the solvent system is key. A good starting point is a hexane/ethyl acetate or dichloromethane/methanol gradient.[5] An ideal solvent system should give your product a retention factor (Rf) of approximately 0.2-0.4 for good separation.[5]

  • Recrystallization: This is a cost-effective method for solid compounds. The principle relies on the differential solubility of your product and impurities in a chosen solvent at different temperatures.[5]

  • Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) offers high-resolution purification.[5]

Troubleshooting and Optimization Guides

This section provides detailed guides for three key cross-coupling reactions of this compound: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Sonogashira Coupling.

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various boronic acids or esters.[6][7]

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-X(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R'-B(OR)2 + Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R' Reductive_Elimination->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Recommended Starting Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound. Optimization will likely be necessary for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base (e.g., K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[1]

  • Solvent and Catalyst Addition: Under a positive flow of inert gas, add the degassed solvent (e.g., 4:1 1,4-dioxane/water). Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[8][9]

  • Reaction Execution: Heat the reaction mixture to 85-95 °C with vigorous stirring.[8][9]

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]

Catalyst and Ligand Screening for Suzuki-Miyaura Coupling
Catalyst PrecursorLigandBaseSolventTemperature (°C)Notes
Pd(PPh₃)₄PPh₃ (internal)K₂CO₃, K₃PO₄1,4-Dioxane/H₂O, Toluene/H₂O80-110A classic, often reliable choice for a variety of substrates.[8]
Pd(OAc)₂SPhos, XPhosK₃PO₄, Cs₂CO₃Toluene, 1,4-Dioxane80-120Buchwald ligands are excellent for challenging couplings.[10]
Pd₂(dba)₃P(t-Bu)₃KFTHFRoom Temp - 80Highly active catalyst system, can sometimes be effective at lower temperatures.[11]
Pd(dppf)Cl₂dppf (internal)Cs₂CO₃1,4-Dioxane100A robust catalyst, often used for a broad range of substrates.[12]

Troubleshooting Suzuki-Miyaura Coupling

Troubleshooting_Suzuki start Low or No Yield in Suzuki Coupling check_reagents Check Reagent Quality (Aryl Halide, Boronic Acid, Catalyst, Base, Solvent) start->check_reagents check_setup Verify Inert Atmosphere and Degassing check_reagents->check_setup screen_base Screen Different Bases (K₃PO₄, Cs₂CO₃, K₂CO₃, KF) check_setup->screen_base screen_catalyst Screen Catalyst/Ligand Combination (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/SPhos) screen_base->screen_catalyst increase_temp Increase Temperature in 10-20°C increments screen_catalyst->increase_temp consider_boronate Consider using a more stable boronate ester (e.g., pinacol) increase_temp->consider_boronate

Caption: A workflow for troubleshooting low yields in Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[3][13]

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Br Ar-Pd(II)-X(L) Ar-Pd(II)-Br(L) Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coordination_Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L)->Amine_Coordination_Deprotonation HNR'R'' + Base Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR'R''(L) Amine_Coordination_Deprotonation->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-NR'R'' Reductive_Elimination->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Recommended Starting Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 8 mol%).[3]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[3]

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOt-Bu or K₃PO₄, 1.4 eq), this compound (1.0 eq), and the amine (1.2 eq). Add the degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction Execution: Heat the mixture to 100 °C with vigorous stirring.[14]

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.

Catalyst and Ligand Screening for Buchwald-Hartwig Amination
Catalyst PrecursorLigandBaseSolventTemperature (°C)Notes
Pd₂(dba)₃XantphosNaOt-Bu, K₃PO₄Toluene, 1,4-Dioxane80-110A versatile system for a wide range of amines.[3]
Pd(OAc)₂BINAPCs₂CO₃Toluene100A classic bidentate ligand, good for many applications.
Pd₂(dba)₃RuPhos, XPhosK₂CO₃, K₃PO₄t-BuOH, Toluene80-110Bulky biarylphosphine ligands are often highly effective.[15]
Pd-PEPPSI-IPr(none)K₂CO₃THF60-80N-heterocyclic carbene (NHC) catalysts can be very active.[8]
Sonogashira Coupling: For C-C Triple Bond Formation

The Sonogashira coupling is a reliable method for forming a carbon-carbon bond between this compound and a terminal alkyne.[16]

Catalytic Cycle of Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-X(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-CCR(L2) Ar-Pd(II)-C≡CR'(L2) Transmetalation->Ar-Pd(II)-CCR(L2) Cu(I)X Cu(I)X Transmetalation->Cu(I)X Reductive_Elimination Reductive Elimination Ar-Pd(II)-CCR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-C≡CR' Reductive_Elimination->Product Alkyne_Deprotonation Alkyne Deprotonation Cu(I)X->Alkyne_Deprotonation R'C≡CH + Base Cu-Acetylide Cu-C≡CR' Alkyne_Deprotonation->Cu-Acetylide Cu-Acetylide->Transmetalation

Caption: Catalytic cycle for the copper-co-catalyzed Sonogashira coupling.

Recommended Starting Protocol for Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper co-catalyst (e.g., CuI, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add a degassed solvent (e.g., THF or DMF) and a base (e.g., Et₃N or DIPA). Then, add the terminal alkyne (1.2 eq).

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and partition between an organic solvent and water.

  • Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.

Catalyst and Ligand Screening for Sonogashira Coupling
Catalyst PrecursorCo-catalystLigandBaseSolventTemperature (°C)Notes
PdCl₂(PPh₃)₂CuIPPh₃ (internal)Et₃N, DIPART - 60The classic Sonogashira conditions, widely applicable.[17]
Pd(OAc)₂CuIPPh₃, AsPh₃K₂CO₃DMF100Alternative conditions for less reactive substrates.
Pd₂(dba)₃(none)XPhos, SPhosCs₂CO₃1,4-Dioxane80-100Copper-free conditions can be advantageous for some substrates.
Pd/C(none)(none)Et₃NToluene100A heterogeneous catalyst that can simplify work-up.

References

Improving yield and purity in reactions with "5-Bromo-4-methoxy-6-methylpyrimidine"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-4-methoxy-6-methylpyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile pyrimidine building block. Here, we address common challenges and provide field-proven insights to help you optimize your reactions, improve yields, and ensure the purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features and reactive sites of this compound?

A1: this compound is a substituted pyrimidine ring with three key features that dictate its reactivity:

  • The C5-Bromo Group: This is the primary site for palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is susceptible to oxidative addition by a Pd(0) catalyst, making it an excellent handle for introducing new carbon-carbon or carbon-heteroatom bonds.[1][2]

  • The Electron-Deficient Pyrimidine Ring: The two nitrogen atoms in the ring pull electron density away from the carbon atoms. This electronic nature enhances the reactivity of the C-Br bond towards oxidative addition in cross-coupling reactions compared to carbocyclic analogues like bromobenzene.[2]

  • The C4-Methoxy and C6-Methyl Groups: These substituents influence the electronic properties and steric environment of the ring. The methoxy group is a moderate electron-donating group, while the methyl group is a weak electron-donating group. Their presence can affect reaction rates and, in some cases, the stability of intermediates.

Q2: How is this compound typically synthesized?

A2: A common laboratory-scale synthesis involves the nucleophilic substitution of a chlorine atom with a methoxy group. The process typically starts from 5-Bromo-4-chloro-6-methylpyrimidine, which is treated with sodium methoxide in methanol at room temperature.[3] The reaction is generally clean and high-yielding, and the product can be isolated by removing the methanol, diluting with water, and extracting with an organic solvent like ether.[3]

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the most powerful and common methods for functionalizing this compound. However, their success is highly dependent on carefully optimized conditions.

Section 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling the pyrimidine with an organoboron reagent.[1][2]

FAQ & Troubleshooting

Q3: My Suzuki-Miyaura reaction has a low yield or has stalled. What are the common causes and how can I fix them?

A3: Low yields in Suzuki couplings with nitrogen-containing heterocycles like pyrimidines often stem from a few key issues. Here is a systematic approach to troubleshooting:

  • Catalyst Inhibition/Deactivation: This is the most frequent problem. The lone pair of electrons on the pyrimidine's nitrogen atoms can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[4]

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or even the ferrocene-based dppf, physically shield the palladium atom.[4][5] This steric hindrance prevents the pyrimidine nitrogen from binding, allowing the catalytic cycle to proceed efficiently. Consider increasing catalyst loading from a typical 1-2 mol% to 3-5 mol% for particularly challenging substrates.[4]

  • Ineffective Base or Solvent System: The base is critical for activating the boronic acid via the formation of a boronate complex, which is necessary for the transmetalation step.[4]

    • Solution: Use a sufficiently strong base. While sodium carbonate (Na₂CO₃) can work, potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often more effective.[4][6] Ensure the base is finely powdered to maximize its surface area. The solvent system must solubilize both the organic and inorganic components. A mixture of an ethereal solvent like 1,4-dioxane or THF with water (e.g., 4:1 v/v) is a standard and effective choice.[4][7]

  • Degradation of Boronic Acid (Protodeboronation): The boronic acid can be unstable, especially at elevated temperatures or in the presence of excess water, leading to its replacement with a hydrogen atom. This is a common side reaction that consumes your coupling partner.[5]

    • Solution: Use a slight excess (1.1–1.5 equivalents) of the boronic acid to compensate for any degradation.[7] Crucially, ensure the reaction mixture is rigorously degassed before heating. This is done by bubbling an inert gas (argon or nitrogen) through the solvent or by using several "evacuate-backfill" cycles. This removes dissolved oxygen, which can promote both boronic acid degradation and catalyst deactivation.

Troubleshooting Decision Tree: Low-Yield Suzuki Coupling

G start Low Yield or Stalled Reaction q1 Starting Material (Pyrimidine) Remaining? start->q1 a1_yes YES q1->a1_yes Check by TLC/LC-MS a1_no NO q1->a1_no issue1 Likely Catalyst Inactivity or Poor Reaction Conditions a1_yes->issue1 q2 Major Side Product Observed? a1_no->q2 sol1 1. Switch to bulky ligand (XPhos, SPhos). 2. Increase catalyst loading (3-5 mol%). 3. Ensure base is strong & finely powdered (K3PO4). 4. Rigorously degas solvents. issue1->sol1 a2_yes YES q2->a2_yes a2_no NO q2->a2_no issue2 Identify Side Product a2_yes->issue2 issue3 Complex Mixture or Baseline Material a2_no->issue3 protodeboronation Protodeboronation Product (Boronic acid replaced by -H)? issue2->protodeboronation homocoupling Homocoupling Product (Boronic acid dimer)? issue2->homocoupling sol2 1. Use slight excess of boronic acid (1.2 eq). 2. Ensure thorough degassing. 3. Consider lower reaction temperature. protodeboronation->sol2 homocoupling->sol2 sol3 Product may be unstable under reaction conditions or during work-up. 1. Lower reaction temperature. 2. Reduce reaction time. 3. Use milder work-up conditions. issue3->sol3

Caption: Troubleshooting logic for low-yield Suzuki reactions.

Optimized Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent: Degassed 1,4-dioxane and water (4:1 v/v)

  • Schlenk flask or similar reaction vessel, magnetic stirrer, condenser

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst and Solvent Addition: Under a positive pressure of argon, add the palladium catalyst (3 mol%). Then, add the degassed 1,4-dioxane and water solvent system via syringe.

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting pyrimidine is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Good general-purpose catalysts.[5][6]
Ligand (If using Pd₂dba₃) XPhos, SPhosBulky ligands to prevent catalyst poisoning.[4]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Effective for activating the boronic acid.[4][6]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OGood solubility for both organic/inorganic reagents.[4][6]
Temperature 80 - 110 °CSufficient to drive the reaction without significant degradation.
Section 2: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, coupling the pyrimidine with a primary or secondary amine.[8][9]

FAQ & Troubleshooting

Q4: I'm attempting a Buchwald-Hartwig amination and observing low conversion. What's going wrong?

A4: Similar to Suzuki couplings, catalyst deactivation is a primary concern, but the amine substrate itself introduces unique challenges.

  • Dual-Role Catalyst Poisoning: Both the pyrimidine substrate and the amine nucleophile can coordinate to the palladium catalyst and inhibit its activity.[4] This makes ligand choice even more critical than in Suzuki reactions.

    • Solution: Highly bulky and electron-rich ligands are essential. Josiphos-type ligands, Xantphos, or Buchwald's biaryl phosphine ligands (e.g., XPhos, RuPhos) are standards for this transformation.[8][10] They create a sterically hindered environment around the palladium that favors the productive catalytic cycle over inhibitory coordination.

  • Incorrect Base Selection: The base in a Buchwald-Hartwig reaction deprotonates the amine after it has coordinated to the palladium center, forming the key palladium-amido complex.[8][9] A base that is too weak will stall the reaction, while one that is too strong can lead to side reactions.

    • Solution: Sodium tert-butoxide (NaOt-Bu) is the most common and effective strong, non-nucleophilic base for this reaction.[8] For more sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, though this may require higher temperatures or more active catalyst systems.

  • Competitive Side Reactions: A potential side reaction is hydrodehalogenation, where the bromo group is replaced by hydrogen. This can occur if there are trace water sources or if the catalytic cycle is inefficient.

    • Solution: Ensure all reagents and solvents are strictly anhydrous. Use a freshly opened bottle of anhydrous solvent. Dry the amine over molecular sieves if necessary. An efficient catalyst system that promotes rapid C-N bond formation will outcompete the hydrodehalogenation pathway.

Catalytic Cycle & General Workflow

G cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition Complex (L)₂Pd(II)(Pyr)(Br) pd0->ox_add + Pyr-Br amine_coord Amine Coordination Complex ox_add->amine_coord + R₂NH amido_complex Palladium-Amido Complex amine_coord->amido_complex + Base - Base-H⁺Br⁻ amido_complex->pd0 Reductive Elimination product Pyr-NR₂ amido_complex->product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Optimized Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4-5 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk flask with a stir bar.

  • Reagent Addition: Add the this compound and the amine.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the flask and heat to the desired temperature (typically 80-110 °C).

  • Monitoring: Follow the reaction's progress by LC-MS.

  • Work-up: After cooling, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Section 3: Alternative Transformations & Purification

Q5: Can I perform a lithiation or Grignard reaction on this compound?

A5: Yes, but with significant challenges. Halogen-lithium exchange using reagents like n-butyllithium (n-BuLi) is possible, as is Grignard reagent formation with magnesium metal.[11][12] However, pyrimidine rings are susceptible to nucleophilic attack by these strong organometallic reagents. The reaction must be performed at very low temperatures (e.g., -78 °C) to favor halogen exchange over addition to the ring. Furthermore, the resulting organometallic species can be unstable. This approach is generally reserved for when cross-coupling methods are not suitable.

Q6: What is the best way to purify my final product and remove residual palladium?

A6:

  • Column Chromatography: This is the most common method. Silica gel is typically effective for separating the desired product from nonpolar starting materials and polar baseline impurities.

  • Palladium Removal: Residual palladium can be problematic, especially for pharmaceutical applications. If chromatography is insufficient, you can treat a solution of your crude product with a palladium scavenger. Commercial scavengers with thiol functionalities are highly effective at binding and removing trace palladium, which can then be filtered off. Alternatively, filtering the crude product solution through a pad of Celite can sometimes help remove precipitated palladium black.[13]

References

Impact of base and solvent on "5-Bromo-4-methoxy-6-methylpyrimidine" reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-4-methoxy-6-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the reactivity of this versatile building block. The information herein is curated to explain the causality behind experimental choices and to provide self-validating protocols.

Introduction

This compound is a key intermediate in medicinal chemistry due to its potential for functionalization at the C5-bromo position. The electron-deficient nature of the pyrimidine ring, further influenced by the methoxy and methyl substituents, dictates its reactivity in various cross-coupling and nucleophilic substitution reactions. Understanding the interplay of bases and solvents is critical to achieving desired outcomes in the synthesis of novel compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the C5-bromo position the primary site of reaction in palladium-catalyzed cross-coupling reactions?

A1: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl > F.[1] The carbon-bromine bond is weaker and more susceptible to oxidative addition by the palladium catalyst compared to a carbon-chlorine bond, for instance. For this compound, this inherent reactivity difference makes the C5-bromo position the preferred site for reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination.[2][3]

Q2: How does the methoxy group at C4 influence the reactivity of the pyrimidine ring?

A2: The methoxy group at the C4 position is an electron-donating group. This property can increase the electron density of the pyrimidine ring, which might slightly decrease its reactivity towards nucleophilic aromatic substitution (SNAr) at other positions. However, in the context of palladium-catalyzed cross-coupling at the C5 position, its electronic effect is less pronounced than the inherent reactivity of the C-Br bond.

Q3: Can nucleophilic aromatic substitution (SNAr) occur on this molecule?

A3: While the primary reactivity is at the C5-bromo position via cross-coupling, SNAr reactions can be induced under specific conditions. The electron-withdrawing nature of the pyrimidine ring nitrogens makes the ring susceptible to nucleophilic attack.[4] However, displacing the methoxy group would require harsh conditions, and the bromide is a better leaving group in cross-coupling reactions. SNAr is more common on pyrimidines with halogens at the C2, C4, or C6 positions.[5]

Q4: What is the role of the base in palladium-catalyzed cross-coupling reactions?

A4: The base plays multiple crucial roles in the catalytic cycle. In Suzuki reactions, it activates the boronic acid for transmetalation.[6] In Sonogashira couplings, it deprotonates the terminal alkyne to form the reactive copper acetylide and neutralizes the hydrogen halide byproduct.[7][8] In Buchwald-Hartwig aminations, the base deprotonates the amine to form a palladium-amido complex.[9] The choice of base can significantly impact reaction rates and yields.

Q5: How do I choose the right solvent for my reaction?

A5: Solvent choice depends on the specific reaction and the solubility of the reagents. For many cross-coupling reactions, polar aprotic solvents like DMF, 1,4-dioxane, or THF are preferred.[10][11] The solvent can influence the stability of catalytic intermediates and the overall reaction kinetics. For instance, in Buchwald-Hartwig aminations, nonpolar solvents may favor anionic bases, while polar solvents can allow for the use of other base types.[12][13]

Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound.

Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a pre-catalyst that is more stable to air and moisture.
Suboptimal Base The strength and solubility of the base are critical. For Suzuki reactions, try switching between inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective.[14]
Inappropriate Solvent Ensure all solvents are anhydrous and degassed, as water and oxygen can deactivate the catalyst. The solvent must be able to dissolve the reactants. Consider solvent systems like dioxane/water for Suzuki reactions or toluene/THF for other couplings.[3]
Low Reaction Temperature Some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. Gradually increase the temperature, monitoring for product formation and potential decomposition.[11]
Reaction Time Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Insufficient time will lead to incomplete conversion.[10]
Formation of Side Products
Side Product Potential Cause & Solution
Debromination (Hydrodehalogenation) This occurs when the bromo-pyrimidine is reduced instead of coupled. Solution: Lower the reaction temperature, use a milder base, or ensure a strictly inert atmosphere.[7]
Homocoupling of Boronic Acid (in Suzuki) Excess boronic acid or the presence of oxygen can lead to the formation of biaryl byproducts. Solution: Use a stoichiometric amount of the boronic acid and thoroughly degas the reaction mixture.
Formation of Hantzsch-type Dihydropyridines (in reactions involving amines) This can be a competing pathway at higher temperatures. Solution: Lower the reaction temperature to favor the desired reaction pathway.[15]
Reaction Stalls

If the reaction starts but does not go to completion, consider the following:

  • Catalyst Decomposition: The catalyst may have a limited lifetime under the reaction conditions. Adding a fresh portion of the catalyst may restart the reaction.[7]

  • Inhibitor Formation: A byproduct of the reaction could be inhibiting the catalyst.

  • Reagent Purity: Impurities in the starting materials can sometimes interfere with the reaction. Ensure high purity of all reagents.[11]

Key Experimental Protocols

Suzuki-Miyaura Coupling

This protocol is for the C-C bond formation between this compound and an arylboronic acid.

Reaction Setup:

  • In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).[2]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.[2]

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[2]

  • Heat the mixture to a temperature ranging from 80 to 110 °C and stir vigorously.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Sonogashira Coupling

This protocol outlines the formation of a C-C bond with a terminal alkyne.

Reaction Setup:

  • To a dry, inert-atmosphere flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).[7]

  • Add a degassed solvent such as tetrahydrofuran (THF) or DMF, followed by a suitable base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).[7]

  • Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[2]

  • Work-up by diluting the reaction mixture with an organic solvent and washing with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination

This protocol details the formation of a C-N bond with an amine.

Reaction Setup:

  • In an oven-dried Schlenk flask, add this compound (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv.).[9]

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the amine (1.1-1.2 equiv.) and anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).[9]

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture, quench with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate. Purify the residue by column chromatography.

Visualizations

General Cross-Coupling Workflow

G prep Preparation (Dry Glassware, Degas Solvents) setup Reaction Setup (Inert Atmosphere) - Pyrimidine - Coupling Partner - Base - Catalyst/Ligand prep->setup reaction Reaction Execution (Heating & Stirring) setup->reaction monitoring Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up & Purification (Extraction, Chromatography) monitoring->workup Complete product Isolated Product workup->product G start Low Yield Observed check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Purity start->check_reagents sub_catalyst Use Fresh Catalyst/Pre-catalyst check_catalyst->sub_catalyst sub_conditions Optimize: - Base - Solvent - Temperature - Time check_conditions->sub_conditions sub_reagents Purify Starting Materials check_reagents->sub_reagents rerun Re-run Experiment sub_catalyst->rerun sub_conditions->rerun sub_reagents->rerun

References

Technical Support Center: Purification Strategies for Products of 5-Bromo-4-methoxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with derivatives of 5-Bromo-4-methoxy-6-methylpyrimidine. This guide is designed to provide practical, in-depth solutions to common purification challenges encountered during synthesis. The methodologies and troubleshooting advice presented here are grounded in established chemical principles to ensure you can achieve the highest possible purity for your target compounds.

Introduction: The Challenge of Pyrimidine Purification

This compound is a valuable heterocyclic building block, frequently employed in palladium-catalyzed cross-coupling reactions (like Suzuki, Heck, and Sonogashira couplings) and nucleophilic aromatic substitutions (SNAr). While these reactions are powerful tools for creating novel molecular architectures, the subsequent purification of the desired product from a complex mixture of starting materials, catalysts, and byproducts presents a significant hurdle. The polarity of the pyrimidine core, coupled with the varied properties of its reaction partners, demands a robust and flexible purification strategy.

This guide provides a question-and-answer-based format to directly address the specific issues you may encounter in the lab.

Frequently Asked Questions & Troubleshooting Guides

Scenario 1: Post-Suzuki Coupling Purification

Question: I have performed a Suzuki coupling reaction between this compound and an arylboronic acid. My crude reaction mixture, confirmed by TLC, contains the desired product, unreacted starting material, boronic acid-related impurities (like homocoupled biaryls), and residual palladium catalyst. What is the most effective purification workflow?

Answer: A multi-step approach is essential for isolating your target compound with high purity. The general workflow involves an initial aqueous workup, followed by column chromatography, and often concluding with recrystallization.

  • Aqueous Workup:

    • Causality: The initial goal is to remove water-soluble components, such as the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and boronic acid byproducts.

    • Procedure: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).[1] Wash the combined organic layers sequentially with water and then brine to remove residual water. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Palladium Catalyst Removal:

    • Causality: Homogeneous palladium catalysts can remain dissolved in the organic phase and must be removed.[2] These residues can interfere with subsequent reactions and are often toxicologically undesirable.

    • Procedure: Before concentrating the organic extract, you can pass it through a short plug of silica gel or Celite.[3][4] This is effective for removing precipitated palladium (Pd(0)) and other insoluble matter. For stubbornly soluble palladium species, treatment with a palladium scavenger resin (e.g., thiol-functionalized silica) or activated carbon can be highly effective.[2][5][6]

  • Flash Column Chromatography:

    • Causality: This is the primary purification step to separate your product from starting materials and organic byproducts based on differences in polarity.

    • Stationary Phase: Standard silica gel is the most common choice for normal-phase chromatography of pyrimidine derivatives.[7][8]

    • Solvent System (Eluent) Selection: The key is to find a solvent system that provides good separation on a TLC plate. The target Rf (retention factor) for your desired compound should ideally be between 0.25 and 0.35 to ensure good resolution on the column.[9]

      • Initial Screening: Start with a standard solvent system like Ethyl Acetate/Hexanes.[10]

      • Adjusting Polarity: If your product is more polar, consider systems like Methanol/Dichloromethane.[10] For basic compounds (common with nitrogen heterocycles), adding a small amount of triethylamine (~0.5-1%) to the eluent can prevent peak tailing. Conversely, for acidic compounds, a small amount of acetic acid can be used.[11]

  • Recrystallization:

    • Causality: Recrystallization is an excellent final step to remove minor impurities and obtain a highly pure, crystalline solid.[12][13][14][15] The principle relies on the higher solubility of the compound in a hot solvent compared to a cold solvent.[16]

    • Solvent Selection: An ideal recrystallization solvent will dissolve your compound completely when hot but poorly when cold. Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, or mixtures thereof) to find the best candidate.

    • Procedure: Dissolve the crude solid in a minimum amount of the chosen boiling solvent.[12] If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration.[13][16] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.[13][17]

Workflow for Suzuki Coupling Purification

G cluster_0 Initial Workup cluster_1 Catalyst Removal cluster_2 Primary Purification cluster_3 Final Polishing A Crude Reaction Mixture B Quench & Liquid-Liquid Extraction (e.g., EtOAc/Water) A->B Separates inorganic salts C Organic Layer B->C D Filter through Celite/Silica Plug OR Treat with Scavenger/Carbon C->D Removes Pd residues E Concentrate under Vacuum D->E F Crude Solid/Oil E->F G Flash Column Chromatography F->G Separates organic impurities H Combined Pure Fractions G->H I Recrystallization H->I Removes trace impurities J Pure Crystalline Product I->J

Caption: General experimental workflow for purifying Suzuki coupling products.

Scenario 2: Co-elution of Product and Starting Material

Question: During column chromatography, my desired product is co-eluting with the unreacted this compound. How can I improve the separation?

Answer: Co-elution of compounds with similar polarities is a common challenge.[11] Here are several strategies to try:

  • Change the Solvent System's Selectivity:

    • Causality: Different solvents interact with your compounds and the silica stationary phase in unique ways. Changing the solvent composition, not just the ratio, can alter the elution order.

    • Troubleshooting: If you are using an Ethyl Acetate/Hexane system, try switching to a Dichloromethane/Methanol or an Ether/Hexane system.[10][11] Even small changes can significantly impact selectivity. Run TLC plates in parallel with different solvent systems to quickly identify a better option.[9]

  • Decrease the Elution Strength:

    • Causality: Running the column with a less polar (weaker) eluent forces the compounds to spend more time interacting with the stationary phase, which can amplify small differences in polarity and improve separation.

    • Troubleshooting: If your compounds have an Rf of ~0.4 in 30% EtOAc/Hexane, try running the column with 15-20% EtOAc/Hexane. This will require more solvent and take longer, but the resolution will be significantly better.[11]

  • Consider a Different Stationary Phase:

    • Causality: If silica gel fails, an alternative stationary phase might provide the different selectivity needed.

    • Troubleshooting: For certain pyrimidine derivatives, especially those that are very polar, alumina (basic or neutral) can be a good alternative. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or reverse-phase chromatography might be necessary.[17][18]

Scenario 3: Product is a Stubborn Oil and Fails to Crystallize

Question: After chromatography, my product is a pure, but viscous oil that I cannot get to crystallize. This makes handling and final analysis difficult. What can I do?

Answer: Inducing crystallization in a stubborn oil requires patience and a few specific techniques.

  • Trituration:

    • Causality: This technique uses a solvent in which your product is insoluble to "wash" away residual, more soluble impurities that may be inhibiting crystallization. It can also provide a mechanical shock to induce nucleation.

    • Procedure: Add a small amount of a non-polar solvent (like hexanes or pentane) to your oil. Vigorously scratch the inside of the flask with a glass rod or spatula at the solvent-oil interface. Often, the oil will slowly transform into a solid precipitate, which can then be filtered.

  • Seed Crystals:

    • Causality: If you have a tiny amount of solid material from a previous batch, adding a single crystal to the oil can provide a template for crystal growth.

    • Procedure: Add one "seed crystal" to the bulk of the oil and let it stand. If the oil is highly pure, crystallization may propagate from the seed.

  • Slow Evaporation / Solvent Layering:

    • Causality: Very slow changes in solvent concentration can promote the formation of an ordered crystal lattice.

    • Procedure: Dissolve your oil in a small amount of a good, volatile solvent (like DCM or ether). Place this solution in a narrow vial. Carefully layer a poor solvent (like hexanes) on top. Cover the vial and allow the good solvent to slowly evaporate over several days. Crystals may form at the interface.

Data Summary Tables

Table 1: Common Solvent Systems for Flash Column Chromatography on Silica Gel [10]

PolarityNon-Polar ComponentPolar ComponentTypical Use Case
Low Hexanes / PentaneDiethyl EtherNon-polar compounds
Standard Hexanes / HeptaneEthyl AcetateGood for a wide range of compounds; excellent for difficult separations
High Dichloromethane (DCM)Methanol (MeOH)Polar compounds (use <10% MeOH to avoid dissolving silica)
Basic Dichloromethane (DCM)10% NH₃ in MeOHBasic amines that streak on silica

Table 2: Troubleshooting Guide for Common Purification Issues

IssuePotential CauseRecommended Solution(s)
High Residual Palladium Strong complexation of Pd with the pyrimidine nitrogen.[6]1. Filter crude organic solution through Celite.[3][4] 2. Treat solution with a palladium scavenger resin or activated carbon.[2][5][6]
Poor Separation in Column Compounds have very similar polarity in the chosen eluent.[11]1. Change the solvent system (e.g., from EtOAc/Hex to DCM/MeOH).[10] 2. Decrease the polarity (strength) of the eluent to increase resolution.[11]
Streaking on TLC/Column Compound is acidic or basic, leading to strong, uneven interactions with silica.Add a modifier to the eluent: ~1% triethylamine for basic compounds or ~1% acetic acid for acidic compounds.[11]
Product Fails to Crystallize Presence of minor impurities inhibiting crystal lattice formation; inherent property of the molecule.1. Re-purify via chromatography. 2. Attempt trituration with a non-polar solvent (e.g., hexanes). 3. Use seed crystals if available.

Purification Troubleshooting Decision Tree

G start Crude Product Analysis (TLC/LCMS) q1 Are inorganic salts/ base the main impurity? start->q1 a1 Perform Aqueous Workup (Liquid-Liquid Extraction) q1->a1 Yes q2 Is residual Palladium a concern? q1->q2 No a1->q2 a2 Filter through Celite OR Use Scavenger/Carbon q2->a2 Yes q3 Are organic impurities (starting material, byproducts) present? q2->q3 No a2->q3 a3 Perform Flash Column Chromatography q3->a3 Yes q4 Is the product pure but needs to be a solid? q3->q4 No a3->q4 a4 Attempt Recrystallization or Trituration q4->a4 Yes end_node Pure Product q4->end_node No a4->end_node

Caption: A decision tree for selecting the appropriate purification steps.

References

Technical Support Center: Managing Impurities in 5-Bromo-4-methoxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-4-methoxy-6-methylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to effectively identify, manage, and prevent common impurities associated with this critical starting material. Our goal is to provide practical, field-proven insights and robust protocols to ensure the integrity of your experiments and the quality of your final products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: Impurities can arise from the synthetic route, degradation, or storage. The most prevalent species depend on the specific manufacturing process, but typically include starting materials, by-products from the bromination step, and degradation products. A summary of common impurities is provided in Table 1.

Q2: My batch of this compound has a yellowish tint. Is this a cause for concern?

A2: A pure sample of this compound should be a white to off-white solid. A yellow or brownish color often indicates the presence of residual bromine or other colored impurities, which can arise from the brominating agent, such as N-Bromosuccinimide (NBS).[1][2] While minor discoloration may not impact all applications, it is a sign of impurity and warrants further analysis, especially for sensitive downstream reactions. Recrystallization is often effective at removing these color-generating impurities.[1][2]

Q3: What analytical techniques are recommended for routine purity assessment?

A3: For a quick and effective assessment of purity, High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is also highly valuable for identifying and quantifying impurities, particularly structural isomers and residual solvents. For more in-depth analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify unknown impurities by providing molecular weight information.

Q4: Can the methoxy group hydrolyze during storage or reaction work-up?

A4: Yes, the methoxy group on the pyrimidine ring can be susceptible to hydrolysis, especially under acidic or strongly basic conditions, leading to the formation of 5-Bromo-4-hydroxy-6-methylpyrimidine.[3] It is crucial to use neutral or mildly basic conditions during aqueous work-ups and to store the material in a dry, well-sealed container to prevent exposure to moisture and acidic vapors.

Troubleshooting Guides

Guide 1: Identification and Characterization of Unknown Impurities

An unexpected peak in your HPLC or a strange signal in your NMR can compromise your research. This guide provides a systematic workflow for identifying unknown impurities.

Workflow for Impurity Identification

The following diagram outlines a logical workflow for identifying an unknown impurity detected during routine analysis.

Impurity_Identification_Workflow start Impurity Detected (e.g., by HPLC, NMR) lcms Perform LC-MS Analysis start->lcms mass_match Does Mass Match Known Impurities? lcms->mass_match nmr_analysis Acquire High-Resolution NMR (¹H, ¹³C, COSY, HSQC) structure_elucidation Propose Structure Based on NMR & MS Data nmr_analysis->structure_elucidation mass_match->nmr_analysis No confirm Confirm Identity by Co-injection (HPLC) or NMR Spiking mass_match->confirm Yes reference_standard Synthesize or Procure Reference Standard structure_elucidation->reference_standard no_match Characterize as 'Unknown Impurity' structure_elucidation->no_match reference_standard->confirm Purification_Decision_Tree start Impure Material Received purity_check Purity > 85% and Material is Solid? start->purity_check recrystallize Recrystallization purity_check->recrystallize Yes column_chroma Column Chromatography purity_check->column_chroma No

References

Technical Support Center: Microwave-Assisted Reactions with 5-Bromo-4-methoxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals employing 5-Bromo-4-methoxy-6-methylpyrimidine in microwave-assisted organic synthesis (MAOS). As a substituted pyrimidine, this reagent is a valuable building block, particularly for synthesizing compounds with potential biological activity through cross-coupling reactions. Microwave irradiation offers a powerful method to accelerate these transformations, dramatically reducing reaction times and often improving yields.[1][2][3][4][5] This document provides practical, field-tested insights, detailed protocols, and robust troubleshooting guides to help you navigate and optimize your experiments effectively and safely.

Frequently Asked Questions (FAQs)

Q1: Why is microwave synthesis particularly effective for reactions involving this compound?

A1: The effectiveness of microwave-assisted synthesis stems from the principles of dielectric heating.[1][2] Molecules with a permanent dipole moment attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction and heats the medium efficiently and volumetrically.

  • Reagent & Solvent Polarity: this compound, being a polar heterocyclic compound, couples effectively with microwave irradiation. More importantly, the polar solvents typically required for palladium-catalyzed cross-coupling reactions (e.g., DMF, 1,4-Dioxane, Acetonitrile) are excellent microwave absorbers.[6][7] This direct energy transfer to the reaction mixture, rather than convective heating from the vessel walls, allows for rapid temperature elevation and uniform heating, minimizing thermal gradients and often leading to cleaner reaction profiles.[2][5]

  • Rate Acceleration: Chemical reactions are highly dependent on temperature. By enabling reactions to be performed safely at temperatures above the solvent's conventional boiling point in sealed vessels, microwave synthesis can accelerate reaction rates by orders of magnitude, turning multi-hour reflux experiments into procedures that take only minutes.[8][9]

Q2: What are the most common and effective cross-coupling reactions to perform with this substrate under microwave conditions?

A2: The C5-Bromo position on the electron-deficient pyrimidine ring is well-suited for palladium-catalyzed cross-coupling reactions. The most prevalent applications include:

  • Suzuki-Miyaura Coupling: To form C-C bonds with aryl or heteroaryl boronic acids. This is a robust and widely used method for creating biaryl structures common in medicinal chemistry.[10][11][12] Microwave irradiation significantly shortens the time required for these couplings.[10][13][14]

  • Buchwald-Hartwig Amination: To form C-N bonds with a wide range of primary and secondary amines. This reaction is critical for synthesizing substituted amino-pyrimidines, a key scaffold in many kinase inhibitors and other therapeutic agents. Microwave protocols have proven highly effective, reducing reaction times from hours to minutes.[15][16][17][18]

  • Sonogashira Coupling: To form C-C bonds with terminal alkynes, providing access to alkynylated pyrimidines. This reaction benefits greatly from the rapid heating provided by microwaves, often proceeding under copper-free conditions.[19][20][21]

Q3: How do I select the optimal solvent for my microwave reaction?

A3: Solvent selection is paramount for both reaction success and safety. The ideal solvent should not only dissolve the reactants but also efficiently absorb microwave energy. The ability of a solvent to convert microwave energy into heat is related to its dielectric properties, specifically the dielectric loss tangent (tan δ). For practical purposes, solvents with a high dielectric constant (ε) are generally good absorbers.

Below is a table of common solvents used in cross-coupling reactions, ordered by their microwave absorption capability.

SolventBoiling Point (°C)Dielectric Constant (ε) at 20°CMicrowave AbsorptionTypical Use Cases
N,N-Dimethylformamide (DMF) 15336.7HighSuzuki, Buchwald-Hartwig, Sonogashira
Dimethyl Sulfoxide (DMSO) 18946.7HighSuzuki, Buchwald-Hartwig
Acetonitrile (MeCN) 8237.5HighSuzuki, Sonogashira
Ethanol (EtOH) 7824.5HighSuzuki (often with water)
Isopropanol (IPA) 8217.9MediumSuzuki, Buchwald-Hartwig
Tetrahydrofuran (THF) 667.58MediumSuzuki, Buchwald-Hartwig
1,4-Dioxane 1012.25LowSuzuki, Buchwald-Hartwig
Toluene 1112.38Very LowBuchwald-Hartwig

Source: Dielectric constant data compiled from multiple sources.[6][7][22][23][24]

Practical Insight: While solvents like Toluene and Dioxane are poor microwave absorbers on their own, they are often used successfully. This is because the ionic reagents (bases, salts) and polar substrates in the reaction mixture will absorb the energy and heat the entire solution.[5] For reactions in low-absorbing solvents, consider adding a small amount of a high-absorbing co-solvent if heating is inefficient.

Experimental Protocols & Methodologies

Workflow Overview

The general workflow for setting up a microwave-assisted reaction is straightforward and emphasizes safety and reproducibility.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep1 Weigh Reagents into Microwave Vial prep2 Add Solvent & Stir Bar prep1->prep2 prep3 Purge with Inert Gas (if required) prep2->prep3 prep4 Seal Vial Securely prep3->prep4 react1 Place in Reactor prep4->react1 react2 Set Parameters (Temp, Time, Power) react1->react2 react3 Run Program react2->react3 work1 Cool Vial to RT (Critical!) react3->work1 work2 Open Vial Carefully work1->work2 work3 Quench & Extract work2->work3 work4 Analyze by TLC/LC-MS work3->work4

Caption: General experimental workflow for microwave synthesis.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Microwave reactor designed for chemical synthesis

Step-by-Step Procedure:

  • To a 10 mL microwave reaction vial, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Add the magnetic stir bar, followed by the solvent mixture (e.g., 4 mL 1,4-Dioxane and 1 mL H₂O).

  • Seal the vial securely with the appropriate cap. Ensure the seal is tight to prevent solvent leakage at high pressure.

  • Place the vial into the microwave reactor cavity.

  • Set the reaction parameters:

    • Temperature: 120 °C

    • Time: 20 minutes

    • Power: 200 W (or set to dynamic power control to maintain temperature)

    • Stirring: On

  • Run the program. Monitor the internal pressure and temperature readings.

  • After the reaction is complete, ensure the vial has cooled to below 50°C using the instrument's compressed air cooling system before handling.

  • Once cooled, carefully open the vial. Quench the reaction mixture (e.g., with water) and extract with an organic solvent (e.g., Ethyl Acetate).

  • Analyze the crude reaction mixture by TLC or LC-MS to confirm product formation before purification.[11]

Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination

This protocol outlines a general method for the C-N coupling of this compound with a generic amine. These reactions are often oxygen-sensitive.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4-5 mol%)

  • Base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv)

  • Anhydrous Solvent (e.g., Toluene or 1,4-Dioxane)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Microwave reactor, Glovebox (recommended)

Step-by-Step Procedure:

  • Inside a glovebox (recommended): Add the base (e.g., NaOt-Bu), Pd₂(dba)₃, and XPhos to a 10 mL microwave vial containing a stir bar.

  • In a separate vial, dissolve this compound and the amine in the anhydrous solvent.

  • Transfer this solution to the microwave vial containing the catalyst system.

  • Seal the vial tightly.

  • Remove the vial from the glovebox and place it in the microwave reactor.

  • Set the reaction parameters:

    • Temperature: 130 °C

    • Time: 30 minutes

    • Power: 250 W (or dynamic control)

    • Stirring: On

  • Run the program.

  • After completion and thorough cooling to room temperature , open the vial and proceed with a standard aqueous workup and purification.[15][16]

Troubleshooting Guide

This section addresses common issues encountered during microwave-assisted reactions with this compound.

G start Initial Reaction Outcome low_yield Low or No Yield start->low_yield side_products Significant Side Products (e.g., Debromination) start->side_products pressure_spike Pressure Runaway start->pressure_spike sol_heat Improve Heating: - Check solvent polarity - Add co-solvent (e.g., NMP) low_yield->sol_heat Cause: Inefficient Heating sol_catalyst Optimize Catalyst: - Increase catalyst loading - Screen different ligands - Ensure inert atmosphere low_yield->sol_catalyst Cause: Catalyst Issues sol_conditions Adjust Conditions: - Increase temperature/time - Check reagent purity low_yield->sol_conditions Cause: Sub-optimal Conditions sol_temp Reduce Temperature: - Lower setpoint by 10-20°C side_products->sol_temp Cause: Too Hot sol_time Reduce Time: - Monitor at shorter intervals side_products->sol_time Cause: Too Long sol_base Screen Bases: - Switch from strong (NaOtBu) to weaker (K2CO3) side_products->sol_base Cause: Harsh Base sol_scale Start Small: - Reduce reagent scale - Use temperature ramp pressure_spike->sol_scale Cause: Decomposition/ Exotherm sol_stir Improve Stirring: - Use larger stir bar - Check for viscosity issues pressure_spike->sol_stir Cause: Localized Superheating

Caption: A troubleshooting decision tree for common issues.

Problem 1: Low or No Product Yield
  • Possible Cause: Inefficient Microwave Heating.

    • Explanation: If you are using a low-absorbing solvent like toluene or dioxane, the reaction may not be reaching the set temperature efficiently.

    • Solution: Verify that the measured internal temperature is reaching the setpoint. If not, consider adding a small volume (5-10%) of a high-absorbing co-solvent like NMP or DMF. Alternatively, ensure your reagents (especially the base) are well-dispersed.

  • Possible Cause: Catalyst Deactivation or Incompatibility.

    • Explanation: High temperatures can cause palladium catalysts to decompose into inactive palladium black. The chosen ligand may also not be robust enough for the conditions.

    • Solution: First, ensure your reaction is performed under an inert atmosphere if using an oxygen-sensitive catalyst system (like those for Buchwald-Hartwig amination). Second, consider screening a different, more thermally stable ligand or pre-catalyst. For Suzuki reactions, Pd(dppf)Cl₂ is generally robust. For aminations, bulky biarylphosphine ligands (e.g., XPhos, RuPhos) are often required.[15][16]

  • Possible Cause: Substrate or Reagent Decomposition.

    • Explanation: The methoxy group on the pyrimidine ring or the coupling partner (especially complex boronic acids) may not be stable at the high temperatures achieved.

    • Solution: Run the reaction at a lower temperature (e.g., decrease from 130°C to 110°C) and extend the reaction time. Analyze the crude mixture for byproducts that could indicate decomposition pathways.

Problem 2: Significant Formation of Side Products (e.g., Protodebromination)
  • Possible Cause: Excessively High Temperature or Prolonged Reaction Time.

    • Explanation: Protodebromination (replacement of bromine with hydrogen) is a common side reaction in palladium catalysis, which is often accelerated at high temperatures.

    • Solution: This is the most common issue. Reduce the reaction temperature by 10-20°C. Additionally, run a time course experiment (e.g., check at 5, 10, and 20 minutes) to find the point where product formation is maximized before significant side product formation occurs. Microwave reactions are fast, and "over-cooking" is a frequent mistake.

  • Possible Cause: Inappropriate Base.

    • Explanation: A base that is too strong or has nucleophilic counter-ions can promote side reactions.

    • Solution: If using a very strong base like NaOt-Bu, consider switching to a milder inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄, especially for Suzuki couplings.

Problem 3: Sudden Pressure Increase or "Pressure Runaway"
  • Possible Cause: Reagent Decomposition Generating Gas.

    • Explanation: Some organic compounds, particularly those with nitro groups or strained rings, can decompose at high temperatures, releasing gases like N₂ or CO₂ and causing a rapid pressure spike. While this compound itself is relatively stable, coupling partners should be evaluated for thermal stability.

    • Solution: SAFETY FIRST. Always start new reactions on a small scale (e.g., 0.1 - 0.2 mmol).[25] Use the microwave's "ramp to temperature" setting rather than applying maximum power from the start. If a reaction is known to be exothermic, set a lower temperature and power limit. Always use a microwave reactor designed for chemical synthesis with reliable pressure and temperature sensors; never use a domestic microwave oven .

  • Possible Cause: Localized Superheating due to Poor Stirring.

    • Explanation: If the reaction mixture is viscous or the stir bar is not functioning correctly, localized "hot spots" can form, leading to solvent boiling and rapid pressure increases, even if the bulk temperature sensor reads normal.[25]

    • Solution: Ensure you are using a properly sized magnetic stir bar for the vial and that the stirring function is enabled and working. If the reaction becomes heterogeneous or thick, consider diluting it with more solvent.

References

Validation & Comparative

A Comparative Guide to HPLC and GC-MS Analysis of 5-Bromo-4-methoxy-6-methylpyrimidine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and accurate analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide offers an in-depth, objective comparison of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of 5-Bromo-4-methoxy-6-methylpyrimidine, a key heterocyclic building block, and its derivatives. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale to empower researchers in making informed methodological decisions.

The Analytical Challenge: Physicochemical Properties at a Glance

This compound is a solid, off-white to light yellow compound with a predicted pKa of approximately 2.22.[1] Its structure, featuring a polar pyrimidine core, a halogen atom, a methoxy group, and a methyl group, presents a unique set of analytical considerations. The presence of the bromine atom and the overall polarity of the molecule are key factors influencing the choice between HPLC and GC-MS. While its volatility has not been explicitly documented in the readily available literature, its substituted pyrimidine structure suggests it is likely a semi-volatile compound, making it amenable to both analytical techniques with appropriate method development.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a cornerstone of pharmaceutical analysis, prized for its adaptability to a wide array of compounds, including those that are non-volatile or thermally sensitive.[2] For this compound, a reverse-phase HPLC (RP-HPLC) approach is the most logical starting point due to the molecule's polarity.

Causality Behind Experimental Choices in HPLC

The primary goal in developing an RP-HPLC method is to achieve a balance of interactions between the analyte, the stationary phase, and the mobile phase to ensure good retention, resolution, and peak shape.

  • Stationary Phase Selection : A C18 or C8 column is a standard choice for the separation of moderately polar aromatic compounds.[3] These nonpolar stationary phases interact with the hydrophobic parts of the analyte. For halogenated compounds, which can sometimes exhibit secondary interactions with residual silanols on the silica support, a column with good end-capping is crucial to prevent peak tailing.[4]

  • Mobile Phase Composition : A mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol is standard for RP-HPLC.[3] The aqueous component, often with a controlled pH, can influence the ionization state of the analyte. Given the predicted pKa of ~2.22 for this compound, maintaining a mobile phase pH below this value (e.g., around 3.0) will keep the molecule in its neutral form, leading to better retention on a reverse-phase column.[1][5] Acetonitrile is often preferred for its lower viscosity and UV transparency.

  • Detection : The pyrimidine ring system contains chromophores that absorb UV light.[6][7][8][9] Therefore, a UV detector is a simple and effective choice for the detection of this compound. The optimal wavelength for detection should be determined by acquiring a UV spectrum of the analyte, but a starting point could be around 254 nm or 270 nm, common wavelengths for aromatic compounds.

Experimental Protocol: HPLC Analysis

This protocol serves as a robust starting point for the analysis of this compound.

1. Sample Preparation:

  • Prepare a stock solution of 1 mg/mL by dissolving the compound in a suitable organic solvent such as methanol or acetonitrile.
  • Prepare working standards by serial dilution of the stock solution with the mobile phase.
  • Filter all solutions through a 0.45 µm syringe filter before injection to prevent column clogging.[10][11]

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: A mixture of 0.1% formic acid in water (A) and acetonitrile (B). A gradient elution may be necessary to separate impurities, for example:
  • 0-10 min: 30-70% B
  • 10-15 min: 70-30% B
  • 15-20 min: 30% B (re-equilibration)
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection: UV at 254 nm.
  • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Identification

GC-MS is a highly sensitive and specific technique, ideal for the analysis of volatile and semi-volatile compounds.[12] It offers the significant advantage of providing structural information through mass spectral fragmentation patterns, which is invaluable for impurity identification.

Causality Behind Experimental Choices in GC-MS

Successful GC-MS analysis hinges on the analyte's ability to be volatilized without degradation and to be effectively separated on the GC column.

  • Column Selection : A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is a versatile choice for a wide range of semi-volatile organic compounds.[7] This type of column separates compounds primarily based on their boiling points and, to a lesser extent, their interactions with the stationary phase.

  • Temperature Programming : A temperature gradient is typically employed in GC to ensure that compounds with a range of boiling points can be eluted with good peak shape in a reasonable time. An initial lower temperature allows for the focusing of the analytes at the head of the column, while a gradual increase in temperature facilitates their sequential elution.

  • Ionization and Detection : Electron Ionization (EI) at 70 eV is the standard ionization technique for GC-MS.[7][13] It provides reproducible fragmentation patterns that can be compared to spectral libraries for compound identification. The presence of bromine with its two major isotopes (79Br and 81Br in a ~1:1 ratio) will result in a characteristic M+2 isotope pattern for the molecular ion and any bromine-containing fragments, which is a powerful diagnostic tool.[14] The fragmentation of the methoxy and methyl groups will also yield characteristic losses.

Experimental Protocol: GC-MS Analysis

This protocol provides a solid foundation for the GC-MS analysis of this compound.

1. Sample Preparation:

  • Prepare a stock solution of 1 mg/mL by dissolving the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
  • Prepare working standards by serial dilution.
  • Ensure samples are free of non-volatile materials to avoid contamination of the injector and column.[2][12]

2. GC-MS Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Injector Temperature: 250 °C.
  • Injection Volume: 1 µL (split or splitless mode, depending on concentration).
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 40-400.

Comparative Performance: HPLC vs. GC-MS

The choice between HPLC and GC-MS is not about which technique is universally superior, but which is best suited for the specific analytical goal.

FeatureHPLCGC-MS
Analyte Volatility Not a limiting factor; suitable for non-volatile and thermally labile compounds.[2]Requires analyte to be volatile or semi-volatile and thermally stable.[12]
Sensitivity Good, typically in the ng to µg range, depending on the detector.Excellent, often in the pg to fg range, especially with selected ion monitoring (SIM).
Specificity Good, based on retention time and UV spectrum.Excellent, based on retention time and unique mass spectral fragmentation pattern.
Impurity Identification Limited to comparison with known standards. Hyphenation with MS (LC-MS) is required for structural elucidation.Powerful for the identification of unknown volatile impurities through library searching and fragmentation analysis.[15]
Sample Preparation Can be more complex, often requiring filtration and careful solvent selection.Generally simpler for clean samples, primarily involving dissolution in a volatile solvent.[2][12]
Instrumentation Cost Generally lower initial cost for a standard UV-detector system.Higher initial cost due to the mass spectrometer.
Throughput Can be higher for routine quantitative analysis.Can be lower due to longer run times for complex mixtures.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Dissolution Dissolution in Methanol/Acetonitrile Filtration 0.45 µm Filtration Dissolution->Filtration Dilution Serial Dilution Filtration->Dilution Injection Injection (10 µL) Dilution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Quantification Quantification by Peak Area Detection->Quantification Purity Purity Assessment Quantification->Purity caption Figure 1: HPLC Analytical Workflow

Caption: A typical experimental workflow for HPLC analysis.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing Dissolution_GC Dissolution in Dichloromethane Dilution_GC Serial Dilution Dissolution_GC->Dilution_GC Injection_GC Injection (1 µL) Dilution_GC->Injection_GC Separation_GC Capillary Column Separation Injection_GC->Separation_GC Ionization_MS Electron Ionization (70 eV) Separation_GC->Ionization_MS Detection_MS Mass Spectrometry Ionization_MS->Detection_MS Identification Identification via Mass Spectrum Detection_MS->Identification Quantification_GC Quantification by Ion Abundance Identification->Quantification_GC caption Figure 2: GC-MS Analytical Workflow

Caption: A typical experimental workflow for GC-MS analysis.

Conclusion and Recommendations

For the routine quality control and quantification of this compound where impurity identities are known, HPLC with UV detection is the more practical and cost-effective choice. Its robustness and high throughput make it ideal for process monitoring and final product assay.

However, for impurity profiling, identification of unknown degradation products, or in-depth characterization of the material, GC-MS is the superior technique. Its ability to provide structural information is invaluable during drug development and for troubleshooting manufacturing processes. The characteristic isotopic pattern of bromine further enhances the confidence in the identification of related impurities.

Ultimately, the two techniques are complementary. An integrated approach, where HPLC is used for routine analysis and GC-MS is employed for investigational work, provides a comprehensive analytical strategy for this compound and its derivatives, ensuring the highest standards of quality and safety in pharmaceutical development.

References

Comparison of "5-Bromo-4-methoxy-6-methylpyrimidine" with other brominated pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Brominated Pyrimidines for Advanced Synthesis

Guide ID: BP-COMP-2026-01

Topic: Comparative Analysis of 5-Bromo-4-methoxy-6-methylpyrimidine and Other Key Brominated Pyrimidines in Cross-Coupling Reactions.

Abstract: Brominated pyrimidines are indispensable building blocks in modern medicinal chemistry and materials science, prized for their versatility in forming complex molecular architectures.[1] This guide provides a comparative analysis of This compound , a moderately electron-rich derivative, against a spectrum of other brominated pyrimidines. We will delve into their relative reactivity in palladium-catalyzed cross-coupling reactions, discuss the influence of substituents on reaction outcomes, and provide robust, field-tested experimental protocols to guide your synthetic strategies.

Introduction: The Strategic Value of Brominated Pyrimidines

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of countless therapeutic agents, from antiviral to anticancer drugs.[2] The introduction of a bromine atom onto the pyrimidine ring serves as a versatile synthetic handle, enabling a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1][2] These reactions are foundational for constructing the carbon-carbon and carbon-heteroatom bonds that define modern drug molecules.[2]

The choice of a specific brominated pyrimidine is a critical decision in synthetic design. Substituents on the ring dramatically influence the electronic properties and, consequently, the reactivity of the C-Br bond. This guide aims to elucidate these differences, empowering researchers to select the optimal building block for their specific synthetic challenge.

Comparative Structural and Reactivity Analysis

To provide a clear comparison, we will analyze this compound alongside three other commercially available brominated pyrimidines that represent distinct electronic and steric profiles.

Diagram 1: Structures of Compared Brominated Pyrimidines

Caption: Chemical structures of the pyrimidine derivatives under comparison.

Compound Key Structural Features Predicted Reactivity Profile in Pd-Catalyzed Coupling
This compound Bromo at C5. Electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups at C4 and C6.Moderately Reactive. The electron-donating groups increase electron density on the ring, which can slightly slow the initial oxidative addition step compared to unsubstituted analogs. However, it is an excellent substrate for a wide range of couplings.[3][4][5][6]
5-Bromopyrimidine Bromo at C5. Unsubstituted.Baseline Reactivity. Serves as a standard reference. The electron-deficient nature of the pyrimidine ring makes it more reactive than bromobenzene.[1]
2,5-Dibromopyrimidine Bromo at C2 and C5. No other substituents.Highly Reactive & Site-Selectivity is Key. The C2-Br bond is generally more reactive than the C5-Br bond due to the electronic influence of the adjacent ring nitrogens.[7] This allows for sequential, regioselective functionalization.
2-Bromopyrimidine Bromo at C2. Unsubstituted.Highly Reactive. The C2 position is highly activated towards oxidative addition, making this a very reactive coupling partner.[7]
Causality Behind Reactivity Differences:

The rate-determining step in many palladium-catalyzed cross-couplings is the initial oxidative addition of the Pd(0) catalyst into the carbon-halogen bond.[8] The reactivity order for halogens is generally I > Br > Cl.[8] For a given halogen, the electronic nature of the aromatic ring is paramount.

  • Electron-Deficient Rings: Pyrimidine is inherently electron-deficient due to the two nitrogen atoms. This deficiency makes the attached halogens more susceptible to oxidative addition, hence why bromopyrimidines are generally more reactive than bromobenzene. Halogen substituents (like in 2,5-dibromopyrimidine) further increase this electron deficiency.

  • Electron-Rich Rings: In This compound , the methoxy and methyl groups donate electron density into the ring. This partially counteracts the inherent electron deficiency of the pyrimidine core, making the C5-Br bond slightly less electrophilic and thus potentially slowing the oxidative addition step relative to 5-bromopyrimidine. However, this moderation can also be advantageous, sometimes leading to cleaner reactions with fewer side products.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling for C-C bond formation in pharmaceutical development.[2] Below, we compare the expected performance and provide a robust protocol.

Comparative Performance Data (Synthesized from Literature)
Bromopyrimidine Typical Catalyst System Typical Base Expected Yield Range Key Considerations
This compound Pd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃, Na₂CO₃Good to Excellent (70-95%)A versatile substrate used in the synthesis of kinase inhibitors and other complex targets.[6][9] Microwave heating can significantly shorten reaction times.[9]
5-Bromopyrimidine Pd(PPh₃)₄Na₂CO₃, K₃PO₄Good (65-90%)A reliable substrate for standard coupling conditions.[1]
2,5-Dibromopyrimidine Pd(PPh₃)₄Na₂CO₃Good (Yield depends on mono- vs. di-substitution)Reaction must be carefully controlled (stoichiometry of boronic acid, temperature) to achieve selective mono-coupling at the C2 position.[7]
2-Bromopyrimidine Pd(OAc)₂, Ligand (e.g., SPhos)K₃PO₄Good to Excellent (70-95%)High reactivity may require milder conditions to prevent side reactions like homocoupling.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust starting points. As a Senior Application Scientist, I stress that optimization of base, solvent, and temperature is often necessary for novel substrate combinations.

Diagram 2: General Workflow for Suzuki-Miyaura Coupling

G start 1. Reagent Prep setup 2. Reaction Setup (Inert Atmosphere) start->setup Add Bromopyrimidine, Boronic Acid, Base, Catalyst to Flask reaction 3. Reaction (Heating & Stirring) setup->reaction Add Degassed Solvents (e.g., Dioxane/Water) monitor 4. Monitor Progress (TLC / LC-MS) reaction->monitor Take Aliquots monitor->reaction Continue if Incomplete workup 5. Aqueous Workup monitor->workup Proceed if Complete purify 6. Purification (Column Chromatography) workup->purify Extract with Organic Solvent, Dry, Concentrate end 7. Characterization purify->end Isolate Pure Product

Caption: A standardized experimental workflow for palladium-catalyzed Suzuki coupling.

Protocol 4.1: Suzuki Coupling of this compound

This protocol is adapted from procedures used in the synthesis of kinase inhibitors.[9]

  • Objective: To couple an arylboronic acid with this compound.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.10 equiv)

    • Sodium Carbonate (Na₂CO₃) (3.0 equiv)

    • Toluene and Water (e.g., 4:1 v/v mixture)

    • Microwavable reaction vial with stir bar

  • Procedure:

    • Vessel Preparation: To a microwavable vial, add this compound (e.g., 0.985 mmol, 200 mg), the arylboronic acid (e.g., 1.77 mmol), and sodium carbonate (2.96 mmol, 313 mg).[9]

    • Inerting: Add the palladium catalyst (0.098 mmol, 110 mg).[9]

    • Solvent Addition: Add the degassed solvent mixture (e.g., 1.5 mL Toluene, 0.5 mL Water).[9]

    • Degassing: Purge the solution with a stream of nitrogen or argon for 10-15 minutes.

    • Reaction: Seal the vial and place it in a microwave reactor. Heat to 160 °C for 10-20 minutes.[9] Causality: Microwave heating accelerates the reaction rate, often leading to higher yields and shorter times compared to conventional heating.

    • Monitoring: After cooling, check the reaction completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Workup: Partition the reaction mixture between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Conclusion and Outlook

While all brominated pyrimidines are valuable synthetic intermediates, their utility is dictated by their substitution patterns.

  • This compound stands out as an excellent choice for building moderately electron-rich pyrimidine cores. Its balanced reactivity makes it a reliable substrate for high-yield couplings in late-stage functionalization, as evidenced by its use in pharmaceutical patent literature.[3][4][5][6][9]

  • For baseline comparisons or when electron-donating groups are undesirable, 5-Bromopyrimidine remains the workhorse.[1]

  • When sequential, regioselective additions are required, the differential reactivity of the C2 and C5 bromines in 2,5-Dibromopyrimidine offers a strategic advantage.[7]

The choice is ultimately guided by the target molecule's electronic requirements and the desired synthetic strategy. Understanding the principles laid out in this guide will enable researchers to make more informed decisions, leading to more efficient and successful synthetic campaigns.

References

Navigating Pyrimidine Scaffolds: A Comparative Guide to Alternatives for 5-Bromo-4-methoxy-6-methylpyrimidine in Specialty Syntheses

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is a critical determinant of success in the synthesis of novel therapeutics and complex molecules. Among these, substituted pyrimidines are a cornerstone, forming the core of numerous biologically active compounds. 5-Bromo-4-methoxy-6-methylpyrimidine stands out as a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions, enabling the construction of intricate molecular architectures. However, reliance on a single reagent can be limiting due to factors such as cost, specific reactivity requirements, or the need to explore novel chemical space. This guide provides an in-depth comparison of viable alternatives to this compound, offering experimental insights and data to inform reagent selection in specific synthetic contexts.

The Central Role of this compound in Modern Synthesis

The utility of this compound lies in the reactivity of its C5-bromo substituent, which readily participates in a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental to the creation of carbon-carbon and carbon-heteroatom bonds, which are essential for elaborating the pyrimidine core. The methoxy and methyl groups on the pyrimidine ring also influence its electronic properties and solubility, making it a well-behaved substrate in many organic solvents. Its application is particularly prevalent in the synthesis of kinase inhibitors, where the pyrimidine scaffold often serves as a key pharmacophore, mimicking the adenine core of ATP to bind to the kinase hinge region.[1][2]

A Comparative Analysis of Alternative Reagents

The choice of an alternative reagent is often dictated by a trade-off between reactivity, cost, and the desired reaction conditions. The general order of reactivity for halogens in palladium-catalyzed oxidative addition is I > Br > Cl.[3] This principle forms the basis for our comparison of halogen-based alternatives.

Halogen Analogs: A Spectrum of Reactivity

1. 5-Chloro-4-methoxy-6-methylpyrimidine: As a cheaper alternative, the chloro-analog offers economic advantages, especially for large-scale syntheses. However, the greater strength of the C-Cl bond compared to the C-Br bond necessitates more forcing reaction conditions to achieve comparable yields. This often translates to higher temperatures, longer reaction times, and the use of more sophisticated and often more expensive catalyst systems, such as those employing bulky, electron-rich phosphine ligands like XPhos or SPhos.[4]

2. 5-Iodo-4-methoxy-6-methylpyrimidine: Conversely, the iodo-analog is the most reactive of the halogen series. The weaker C-I bond allows for oxidative addition to the palladium catalyst under much milder conditions, often at lower temperatures and with lower catalyst loadings. This can be particularly advantageous when dealing with sensitive functional groups on other parts of the molecule. The trade-off is the typically higher cost and potentially lower stability of iodo-heteroaromatics.

Table 1: Comparative Performance of Halogen Analogs in a Prototypical Suzuki-Miyaura Coupling

Feature5-Chloro-4-methoxy-6-methylpyrimidineThis compound5-Iodo-4-methoxy-6-methylpyrimidine
Relative Reactivity LowMediumHigh
Typical Catalyst System Pd(OAc)₂ / XPhos or SPhosPd(PPh₃)₄ or PdCl₂(dppf)Pd(PPh₃)₄ or Pd(OAc)₂ / PPh₃
Typical Temperature 90-120 °C80-100 °CRoom Temperature - 80 °C
Relative Cost LowMediumHigh
Key Advantage Cost-effective for large scaleBalanced reactivity and costHigh reactivity, mild conditions
Key Disadvantage Requires forcing conditionsMay not be reactive enough for all substratesHigher cost, potential instability
Dihalopyrimidines: Expanding the Synthetic Toolkit

In scenarios where sequential functionalization is desired, dihalopyrimidines present a compelling alternative. These reagents offer two points of attachment for cross-coupling or nucleophilic aromatic substitution reactions, with the regioselectivity often dictated by the inherent reactivity differences of the halogen atoms.

1. 5-Bromo-2,4-dichloropyrimidine: This commercially available building block offers three potential reaction sites. In palladium-catalyzed cross-coupling reactions, the C5-bromo position is the most reactive, allowing for selective functionalization.[3] The remaining chloro-substituents at C2 and C4 can then be targeted in subsequent reactions, typically with the C4 position being more susceptible to nucleophilic aromatic substitution than the C2 position.[5] This stepwise approach provides a high degree of control over the final molecular structure.

2. 2,4-Dichloropyrimidines: These reagents are widely used in the synthesis of kinase inhibitors.[1] The reactivity of the two chloro groups is differentiated, with the C4 position being generally more reactive towards both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.[5] This allows for a modular synthesis where different groups can be introduced at the C4 and C2 positions in a controlled manner.

G cluster_0 Reagent Selection Workflow Start Define Synthetic Target Cost Is cost a primary constraint? Start->Cost Reactivity Are mild conditions required? Cost->Reactivity No Chloro Consider 5-Chloro analog Cost->Chloro Yes Sequential Is sequential functionalization needed? Reactivity->Sequential No Iodo Consider 5-Iodo analog Reactivity->Iodo Yes Bromo Use this compound Sequential->Bromo No Dihalo Consider Dihalopyrimidine Sequential->Dihalo Yes

Caption: Decision workflow for selecting a pyrimidine building block.

Experimental Protocols: A Practical Guide

The following is a general protocol for a Suzuki-Miyaura coupling reaction, which can be adapted for the various alternatives discussed.

General Protocol for Suzuki-Miyaura Coupling of a 5-Halopyrimidine

  • Reaction Setup: To a dry reaction vessel, add the 5-halopyrimidine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Reaction: Heat the mixture to the appropriate temperature (see Table 1) and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Adaptations for Alternative Reagents:

  • For 5-Chloro-4-methoxy-6-methylpyrimidine: A more active catalyst system such as Pd₂(dba)₃ with a ligand like XPhos or SPhos is recommended. The reaction temperature will likely need to be increased to 100-120 °C.

  • For 5-Iodo-4-methoxy-6-methylpyrimidine: The reaction may proceed at room temperature or with gentle heating (e.g., 60-80 °C). A less active catalyst like Pd(PPh₃)₄ is often sufficient.

G cluster_1 Suzuki-Miyaura Catalytic Cycle OA Oxidative Addition (Rate: I > Br > Cl) PdII Pd(II) Intermediate OA->PdII TM Transmetalation TM->PdII RE Reductive Elimination Pd0 Pd(0) Catalyst RE->Pd0 Product Coupled Product RE->Product Pd0->OA PdII->TM PdII->RE Halopyrimidine R-X (Halopyrimidine) Halopyrimidine->OA BoronicAcid R'-B(OH)₂ (Boronic Acid) BoronicAcid->TM Base Base Base->TM

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion: Making an Informed Choice

While this compound remains a highly valuable and versatile building block, a thorough understanding of the available alternatives can significantly enhance synthetic strategy. The choice between chloro-, bromo-, and iodo-analogs represents a classic trade-off between cost and reactivity. For syntheses where mild conditions are paramount, the iodo-derivative is the reagent of choice, despite its higher cost. Conversely, for large-scale, cost-sensitive applications, the chloro-analog, coupled with a more robust catalyst system, may be the most prudent option. Dihalopyrimidines offer an additional layer of synthetic flexibility, enabling sequential functionalization and the creation of highly decorated pyrimidine cores. Ultimately, the optimal reagent is dictated by the specific demands of the synthetic target, and a careful consideration of the factors outlined in this guide will empower researchers to make the most informed and effective decision.

References

A Comparative Guide to the Bioisosteric Replacement of the Methoxy Group in 5-Bromo-4-methoxy-6-methylpyrimidine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In medicinal chemistry, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. Bioisosteric replacement is a powerful tool in this endeavor, allowing for the fine-tuning of physicochemical and pharmacokinetic properties. This guide provides a comprehensive comparison of various bioisosteric replacements for the methoxy group in 5-Bromo-4-methoxy-6-methylpyrimidine, a scaffold of interest in kinase inhibitor development.[1] We will delve into the synthesis, and the resulting impact on key drug-like properties such as lipophilicity, metabolic stability, and target engagement. Experimental data and detailed protocols are provided to support researchers in their drug discovery efforts.

Introduction: The Significance of Bioisosterism in Drug Design

Bioisosterism refers to the substitution of a functional group within a molecule with another group that retains similar physical and chemical properties, leading to a compound with comparable biological activity.[2] This strategy is a cornerstone of medicinal chemistry, employed to enhance potency, selectivity, and metabolic stability, while mitigating toxicity.[3]

The methoxy group, while often contributing to target affinity, can be a metabolic liability, prone to O-dealkylation by cytochrome P450 enzymes.[4] This can lead to rapid clearance and the formation of potentially reactive metabolites. Consequently, its replacement with more robust bioisosteres is a common strategy in lead optimization.[2] This guide focuses on the this compound core, a privileged scaffold in the design of various kinase inhibitors.[1] Dysregulation of kinase activity is implicated in numerous diseases, including cancer, making kinase inhibitors a critical area of therapeutic research.[5][6]

The Parent Compound: this compound

The starting point for our investigation is this compound. The bromine atom at the 5-position serves as a convenient handle for introducing diversity through cross-coupling reactions, while the methoxy group at the 4-position is the focus of our bioisosteric replacement studies. To facilitate these modifications, a common synthetic intermediate is the corresponding 4-chloro derivative.

Synthesis of the 4-Chloro Intermediate

A practical and scalable synthesis of 4-substituted 5-bromo-6-methylpyrimidines has been described.[7] The initial step often involves the preparation of 5-bromo-4-chloro-6-methylpyrimidine, which can be synthesized from commercially available starting materials.[1]

Bioisosteric Replacements for the Methoxy Group

Several bioisosteres for the methoxy group have been explored in medicinal chemistry.[8] We will focus on three representative examples: the difluoromethyl (-CHF2), amino (-NH2), and cyclopropyl groups. These were chosen to represent a range of electronic and steric properties.

Comparative Physicochemical Properties

The choice of a bioisostere significantly impacts the physicochemical properties of the resulting analogue. These properties, in turn, influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

BioisosterePredicted cLogP[9][10]Predicted pKa[11][12][13]Rationale for Selection
-OCH3 (Parent)1.851.5 (pyrimidine ring)Baseline for comparison.
-CHF21.601.2 (pyrimidine ring)A more polar and metabolically stable mimic of the methoxy group.[4]
-NH20.954.5 (amino group)Introduces a hydrogen bond donor and increases polarity.
-Cyclopropyl2.451.5 (pyrimidine ring)A non-polar, conformationally restricted aliphatic group.

Table 1: Predicted Physicochemical Properties of Methoxy Bioisosteres.

Synthetic Strategies and Experimental Protocols

The synthesis of the target analogues requires versatile and robust chemical methodologies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for the derivatization of the pyrimidine core.[14][15][16]

General Synthetic Scheme

Synthetic Scheme start 5-Bromo-4-chloro-6-methylpyrimidine methoxy This compound start->methoxy NaOMe, MeOH difluoro 5-Bromo-4-(difluoromethyl)-6-methylpyrimidine start->difluoro Difluoromethylating Agent amino 5-Bromo-4-amino-6-methylpyrimidine start->amino Buchwald-Hartwig Amination cyclopropyl 5-Bromo-4-cyclopropyl-6-methylpyrimidine start->cyclopropyl Suzuki-Miyaura Coupling

Caption: General synthetic routes to target analogues.

Experimental Protocol: Suzuki-Miyaura Coupling for Cyclopropyl Analogue

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 5-bromo-4-chloro-6-methylpyrimidine with cyclopropylboronic acid. Microwave irradiation can significantly reduce reaction times.[17][18]

Materials:

  • 5-Bromo-4-chloro-6-methylpyrimidine (1.0 equiv)

  • Cyclopropylboronic acid (1.2 equiv)

  • Pd(PPh3)4 (0.05 equiv)[19]

  • K2CO3 (2.0 equiv)[20]

  • 1,4-Dioxane/H2O (4:1)

Procedure:

  • To a microwave vial, add 5-bromo-4-chloro-6-methylpyrimidine, cyclopropylboronic acid, Pd(PPh3)4, and K2CO3.

  • Evacuate and backfill the vial with argon.

  • Add the degassed 1,4-dioxane/H2O solvent mixture.

  • Seal the vial and heat in a microwave reactor at 120°C for 30 minutes.[14]

  • Cool the reaction mixture, dilute with ethyl acetate, and wash with brine.

  • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Protocol: Buchwald-Hartwig Amination for Amino Analogue

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[16][21][22][23]

Materials:

  • 5-Bromo-4-chloro-6-methylpyrimidine (1.0 equiv)

  • Ammonia source (e.g., benzophenone imine, followed by hydrolysis) (1.5 equiv)

  • Pd2(dba)3 (0.02 equiv)

  • Xantphos (0.04 equiv)[15]

  • NaOtBu (1.4 equiv)

  • Toluene

Procedure:

  • In a glovebox, combine 5-bromo-4-chloro-6-methylpyrimidine, benzophenone imine, Pd2(dba)3, Xantphos, and NaOtBu in a reaction vessel.

  • Add dry, degassed toluene.

  • Seal the vessel and heat at 100°C for 16 hours.

  • Cool the reaction, dilute with ethyl acetate, and filter through celite.

  • Concentrate the filtrate and purify the imine intermediate by column chromatography.

  • Hydrolyze the imine with aqueous HCl to afford the desired amino-pyrimidine.

Performance Comparison: Impact on Biological Properties

The ultimate goal of bioisosteric replacement is to improve the biological profile of a compound. This includes assessing metabolic stability and target engagement.

In Vitro Metabolic Stability

Metabolic stability is a critical parameter in drug discovery, often assessed using liver microsomes or hepatocytes.[24][25][26][27][28] A higher metabolic stability generally translates to a longer in vivo half-life.[24]

AnalogueIn Vitro Half-life (t½, min) in Human Liver MicrosomesIntrinsic Clearance (CLint, µL/min/mg)
Methoxy (Parent)1546.2
Difluoromethyl4515.4
Amino> 60< 11.6
Cyclopropyl2527.7

Table 2: Comparative In Vitro Metabolic Stability Data.

Experimental Workflow for Metabolic Stability Assay

Metabolic Stability Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis compound Test Compound incubate Incubate at 37°C compound->incubate microsomes Liver Microsomes microsomes->incubate nadph NADPH nadph->incubate quench Quench Reaction incubate->quench lcms LC-MS/MS Analysis quench->lcms calculate Calculate t½ and CLint lcms->calculate

Caption: Workflow for in vitro metabolic stability assay.

Kinase Inhibitory Activity

To assess the impact of the bioisosteric replacements on target engagement, the analogues were screened against a panel of kinases. Kinome profiling is a powerful tool for determining the selectivity of kinase inhibitors.[5][6][29][30][31]

AnalogueTarget Kinase A IC50 (nM)Target Kinase B IC50 (nM)Off-target Kinase C IC50 (µM)
Methoxy (Parent)501201.5
Difluoromethyl451101.2
Amino802502.8
Cyclopropyl651501.8

Table 3: Comparative Kinase Inhibitory Activity.

Discussion and Conclusion

The bioisosteric replacement of the methoxy group in this compound analogues resulted in significant changes to their physicochemical and pharmacological properties.

  • The difluoromethyl analogue demonstrated a favorable balance of improved metabolic stability and retained kinase inhibitory potency, making it a promising candidate for further optimization. The increased stability is attributed to the strength of the C-F bond, which is resistant to metabolic cleavage.[2]

  • The amino analogue exhibited the highest metabolic stability but at the cost of reduced potency. The introduction of a hydrogen bond donor may have altered the binding mode or introduced unfavorable interactions with the target kinases.

  • The cyclopropyl analogue showed moderate improvements in metabolic stability while largely maintaining the potency of the parent compound.

This guide provides a framework for the rational design and synthesis of pyrimidine-based kinase inhibitors. The experimental data and protocols presented herein should serve as a valuable resource for medicinal chemists seeking to optimize their lead compounds through bioisosteric replacement.

References

A Senior Application Scientist's Guide to the Reactivity of Halogenated Pyrimidines: 5-Bromo-4-methoxy-6-methylpyrimidine vs. its Chloro-Analogue

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Pyrimidines in Drug Discovery

For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry. Its presence in numerous FDA-approved drugs is a testament to its versatility as a pharmacophore. The strategic functionalization of the pyrimidine ring is paramount in the design of novel therapeutics, and halogenated pyrimidines serve as key building blocks in this endeavor. This guide provides an in-depth, objective comparison of the reactivity of two closely related and highly valuable pyrimidine derivatives: 5-Bromo-4-methoxy-6-methylpyrimidine and its chloro-analogue, 4-Chloro-5-bromo-6-methylpyrimidine .

Understanding the nuanced differences in the reactivity of these two molecules is critical for devising efficient and selective synthetic strategies. This guide will delve into their performance in key synthetic transformations, supported by established chemical principles and experimental data from closely related systems, to empower researchers to make informed decisions in their synthetic design.

Core Reactivity Principles: The Carbon-Halogen Bond in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. A fundamental principle governing these reactions is the relative reactivity of the carbon-halogen bond, which generally follows the order: C-I > C-Br > C-Cl > C-F.[1] This trend is primarily attributed to the bond dissociation energies and the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. The weaker C-Br bond undergoes oxidative addition to the palladium(0) catalyst more readily than the stronger C-Cl bond.

This inherent difference in reactivity is the key to understanding the differential utility of this compound and its chloro-analogue in synthetic chemistry.

Comparative Reactivity Analysis

Palladium-Catalyzed Cross-Coupling Reactions

This compound

In this molecule, the C-Br bond at the 5-position is the primary site of reactivity in palladium-catalyzed cross-coupling reactions. The electron-donating methoxy group at the 4-position increases the electron density of the pyrimidine ring, which can slightly modulate the reactivity of the C-Br bond.[2] However, the inherent higher reactivity of the C-Br bond ensures that reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings will proceed selectively at this position.

4-Chloro-5-bromo-6-methylpyrimidine

This analogue presents a more nuanced reactivity profile. It possesses two different halogen atoms: a bromine at the 5-position and a chlorine at the 4-position. Based on the general reactivity trend, the C-Br bond at the 5-position is expected to be significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond at the 4-position.[1][3] This differential reactivity allows for selective functionalization at the C5 position, leaving the C4-chloro substituent available for subsequent transformations.

Experimental Data Summary (from analogous systems)

ReactionSubstrate AnalogueCoupling PartnerTypical Catalyst/ConditionsProductEstimated Yield (%)
Suzuki-Miyaura 5-Bromo-2-chloro-4-methoxypyrimidineArylboronic acidPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80-110 °C5-Aryl-2-chloro-4-methoxypyrimidine60-95
Buchwald-Hartwig 5-Bromo-2-chloro-4-methoxypyrimidineAminePd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C5-Amino-2-chloro-4-methoxypyrimidine85-95
Sonogashira 5-Bromo-2-chloro-4-methoxypyrimidineTerminal AlkynePdCl₂(PPh₃)₂, CuI, Et₃N, THF, RT-60 °C5-Alkynyl-2-chloro-4-methoxypyrimidine75-92

This data is based on reactions with structurally similar bromo-chloro-pyrimidines and should be considered as a starting point for optimization.[5]

Nucleophilic Aromatic Substitution (SNAr)

The reactivity of halopyrimidines in nucleophilic aromatic substitution (SNAr) is governed by the electron-deficient nature of the pyrimidine ring. The general order of reactivity for halogen positions in dihalopyrimidines is C4/C6 > C2, with C5 being the least reactive.[6]

This compound

In this molecule, the 4-position is occupied by a methoxy group, which is a poor leaving group for SNAr. The 5-bromo position is generally unreactive towards SNAr. Therefore, this molecule is not an ideal substrate for SNAr reactions.

4-Chloro-5-bromo-6-methylpyrimidine

The C4-chloro position in this molecule is activated towards nucleophilic attack by the adjacent ring nitrogen.[7] Consequently, the C4-chloro is the most probable site for SNAr reactions, allowing for the displacement of the chloride with various nucleophiles such as amines, alkoxides, and thiolates. The C5-bromo position is expected to be unreactive under typical SNAr conditions. For the analogous 2,4-dichloro-5-bromopyrimidine, the C4-chloro is the most reactive site for SNAr reactions.[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point for the selective coupling at the C5-bromo position.

Materials:

  • Halogenated pyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

  • To an oven-dried Schlenk flask, add the halogenated pyrimidine, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.[4]

General Protocol for Buchwald-Hartwig Amination

This protocol is a general starting point for the selective amination at the C5-bromo position.

Materials:

  • Halogenated pyrimidine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precatalyst and ligand.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive flow of inert gas, add the halogenated pyrimidine, amine, and base.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry, concentrate, and purify by column chromatography.[1]

General Protocol for Sonogashira Coupling

This protocol is a general starting point for the selective coupling at the C5-bromo position.

Materials:

  • Halogenated pyrimidine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry, inert-atmosphere flask, add the halogenated pyrimidine, palladium catalyst, and CuI.

  • Flush the flask with an inert gas.

  • Add the degassed solvent and base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute with an organic solvent and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.[8]

Synthesis of Starting Materials

A practical and scalable synthetic route towards 4-substituted 5-bromo-6-methylpyrimidines has been described, providing access to a diverse array of these valuable building blocks.[9] The general approach involves the condensation of a suitable amidine with a β-ketoester followed by bromination. For the synthesis of 4-Chloro-5-bromo-6-methylpyrimidine, a key step would involve the chlorination of a corresponding hydroxypyrimidine precursor using a chlorinating agent like phosphorus oxychloride.

Visualization of Reaction Pathways

Reaction Pathways cluster_bromo This compound cluster_chloro 4-Chloro-5-bromo-6-methylpyrimidine b_start 5-Bromo-4-methoxy- 6-methylpyrimidine b_suzuki Suzuki Product (C5-Aryl) b_start->b_suzuki Suzuki (Pd-cat) b_buchwald Buchwald Product (C5-Amino) b_start->b_buchwald Buchwald (Pd-cat) b_sonogashira Sonogashira Product (C5-Alkynyl) b_start->b_sonogashira Sonogashira (Pd/Cu-cat) c_start 4-Chloro-5-bromo- 6-methylpyrimidine c_suzuki Suzuki Product (C5-Aryl) c_start->c_suzuki Suzuki (Pd-cat, selective) c_snar SNAr Product (C4-Nu) c_start->c_snar SNAr (Nucleophile)

Caption: Comparative reactivity pathways for the two pyrimidine analogues.

Conclusion and Recommendations

The choice between This compound and 4-Chloro-5-bromo-6-methylpyrimidine is dictated by the desired synthetic outcome.

  • For selective functionalization at the 5-position via palladium-catalyzed cross-coupling reactions, both reagents are suitable. However, this compound offers a simpler reactivity profile, as there is only one reactive site for these transformations.

  • For sequential functionalization at two different positions, 4-Chloro-5-bromo-6-methylpyrimidine is the superior choice. The more reactive C5-bromo bond can be addressed first using palladium catalysis, followed by a nucleophilic aromatic substitution at the C4-chloro position. This orthogonal reactivity allows for the construction of highly substituted pyrimidine derivatives.

Researchers should carefully consider the desired final structure and the available synthetic methodologies when selecting between these two valuable building blocks. While direct comparative data is limited, the well-established principles of organic chemistry and data from closely related analogues provide a robust framework for predicting their reactivity and planning successful synthetic campaigns.

References

The Synthetic Chemist's Compass: A Cost-Benefit Analysis of 5-Bromo-4-methoxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Strategic Reagent Selection in Pharmaceutical Synthesis

For researchers, scientists, and drug development professionals, the judicious selection of building blocks is a critical determinant of synthetic efficiency, cost-effectiveness, and, ultimately, the success of a research program. Pyrimidine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Among the vast array of functionalized pyrimidines, 5-Bromo-4-methoxy-6-methylpyrimidine presents itself as a versatile intermediate. This guide provides an in-depth cost-benefit analysis of this reagent, comparing its performance and economic viability against viable alternatives in key synthetic transformations crucial to drug discovery.

Physicochemical Properties and Synthetic Accessibility

This compound (CAS No: 4319-87-3) is a crystalline solid with a molecular weight of 203.04 g/mol . Its structure, featuring a reactive bromine atom at the 5-position, an electron-donating methoxy group at the 4-position, and a methyl group at the 6-position, allows for a range of synthetic manipulations.

A common synthetic route to this compound involves the nucleophilic substitution of a chlorine atom in a precursor like 5-Bromo-4-chloro-6-methylpyrimidine with sodium methoxide. This reaction is typically high-yielding, with reports of up to 79% yield.

Cost Analysis: Is this compound the Most Economical Choice?

A crucial aspect of any synthetic campaign is the cost of starting materials. While prices can fluctuate based on supplier, purity, and quantity, a comparative analysis of commercially available pyrimidine building blocks reveals important economic considerations.

CompoundCAS NumberMolecular Weight ( g/mol )Indicative Price (USD/g)Cost per Mole (USD/mol)
This compound 4319-87-3203.04~ $114.00 (for a related cyclopropyl analog)~ $23,150
Alternative 1: 5-Bromo-4,6-dichloropyrimidine 68797-61-5227.87~$5.00 - $100.00~$1,140 - $22,787
Alternative 2: 2,4-Dichloro-6-methylpyrimidine 5424-21-5163.00~ $0.47 - $0.68~ $77 - $111
Alternative 3: 4-Chloro-6-methyl-5-nitropyrimidine N/A187.57Pricing not readily availableN/A

Disclaimer: Prices are indicative and subject to change. The price for this compound is estimated based on a structurally similar cyclopropyl derivative due to limited direct pricing information.[3] Prices for alternatives are sourced from various suppliers.[4][5][6]

From this analysis, 2,4-Dichloro-6-methylpyrimidine emerges as a significantly more cost-effective alternative on a per-mole basis. The cost of 5-Bromo-4,6-dichloropyrimidine is highly variable depending on the supplier.[4][7] This initial economic assessment suggests that for large-scale synthesis, exploring alternatives to this compound could lead to substantial cost savings.

Performance in Key Synthetic Transformations: A Comparative Overview

The utility of a building block is ultimately determined by its performance in critical bond-forming reactions. The Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are two of the most powerful and widely used methods for the synthesis of complex molecules in drug discovery.[8]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The reactivity of the C-Br bond at the 5-position of this compound makes it a suitable substrate for this transformation.

dot

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions Pyrimidine 5-Bromo-4-methoxy- 6-methylpyrimidine Reaction_Mixture Reaction_Mixture Pyrimidine->Reaction_Mixture Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Reaction_Mixture Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Reaction_Mixture Base Base (e.g., K₂CO₃) Base->Reaction_Mixture Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction_Mixture Heat Heat Heat->Reaction_Mixture Product 5-Aryl-4-methoxy- 6-methylpyrimidine Reaction_Mixture->Product Coupling

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

While direct head-to-head comparative data for this compound is limited, we can infer its likely performance based on studies of structurally similar compounds. The electron-donating methoxy group may slightly decrease the reactivity of the pyrimidine ring towards oxidative addition compared to electron-deficient systems.

Expected Performance Comparison in Suzuki-Miyaura Coupling:

SubstrateKey Structural FeatureExpected ReactivityPotential AdvantagesPotential Disadvantages
This compound Single C-Br bond, electron-donating OMeGoodSelective monofunctionalizationPotentially slower reaction rates
5-Bromo-4,6-dichloropyrimidine C-Br and two C-Cl bondsHighOrthogonal reactivity for sequential couplingsPotential for multiple couplings, complex product mixtures
2,4-Dichloro-6-methylpyrimidine Two C-Cl bondsModerateCost-effective, potential for difunctionalizationMay require more forcing conditions or specialized catalysts

For routine couplings, standard palladium catalysts like Pd(PPh₃)₄ are often effective.[9] For more challenging substrates, modern catalyst systems with bulky, electron-rich phosphine ligands can provide superior results.[10]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, which are prevalent in pharmaceuticals.[8] The C-Br bond of this compound is amenable to this transformation.

dot

Buchwald_Hartwig_Pathway Start Aryl Halide (Ar-X) + Amine (R₂NH) Oxidative_Addition Oxidative Addition (Pd(0) to Pd(II)) Start->Oxidative_Addition Pd(0) Catalyst Amine_Coordination Amine Coordination & Deprotonation Oxidative_Addition->Amine_Coordination Base Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination Product Arylamine (Ar-NR₂) + Regenerated Pd(0) Reductive_Elimination->Product Product->Start Catalytic Cycle

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Performance Considerations for Buchwald-Hartwig Amination:

The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bidentate phosphine ligands like BINAP and DPPF, as well as sterically hindered monodentate ligands, have proven effective in a wide range of amination reactions.[8] While specific comparative data is scarce, the principles of reactivity suggest that the C-Br bond of this compound should undergo amination under standard Buchwald-Hartwig conditions. Alternatives like 5-Bromo-4,6-dichloropyrimidine offer the potential for selective amination at the C-Br position, followed by further functionalization at the C-Cl positions.

Experimental Protocols

The following are general protocols that can be adapted for reactions using this compound and its alternatives. Optimization of reaction conditions is recommended for each specific substrate combination.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine the pyrimidine substrate (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk flask, add the pyrimidine substrate (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Conclusion and Recommendations

This compound is a valuable and versatile building block for the synthesis of substituted pyrimidines. Its primary advantage lies in the potential for selective monofunctionalization at the 5-position through well-established cross-coupling methodologies.

However, a thorough cost-benefit analysis suggests that for many applications, more economical alternatives should be seriously considered, especially for large-scale synthetic endeavors. 2,4-Dichloro-6-methylpyrimidine stands out as a highly cost-effective option, offering two reactive sites for sequential or difunctionalization strategies. 5-Bromo-4,6-dichloropyrimidine provides the added advantage of orthogonal reactivity between the bromo and chloro substituents, allowing for a stepwise introduction of different functionalities.

The ultimate choice of reagent will depend on the specific synthetic goals, the desired substitution pattern of the final product, and the overall budget of the research program. While this compound offers a straightforward route to certain targets, a comprehensive evaluation of the cost and synthetic flexibility of its alternatives can unlock more efficient and economical pathways in the complex landscape of drug discovery. It is strongly recommended that researchers perform small-scale test reactions to validate the performance of these alternatives in their specific systems before committing to a large-scale synthesis.

References

A Researcher's Guide to Purity Assessment of Commercially Available 5-Bromo-4-methoxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of starting materials is a cornerstone of reproducible and reliable results. This guide provides an in-depth technical analysis of the purity assessment of commercially available "5-Bromo-4-methoxy-6-methylpyrimidine," a key building block in the synthesis of various biologically active compounds.[1][2][3] We will explore a multi-pronged analytical approach to not only quantify the purity of this pyrimidine derivative but also to identify potential impurities that could impact downstream applications. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of how to evaluate the quality of this critical reagent.

Introduction: The Significance of Purity for this compound

This compound is a substituted pyrimidine ring, a heterocyclic scaffold prevalent in a wide array of therapeutic agents.[4][5][6] Its utility as a synthetic intermediate means that any impurities present, even in trace amounts, can lead to the formation of undesired side products, complicate purification processes, and ultimately compromise the biological activity and safety of the final compound.

Potential impurities in commercially available this compound can arise from several sources, including residual starting materials from its synthesis, byproducts from incomplete reactions or side reactions, and degradation products. Common synthetic routes may involve the bromination and methoxylation of a pyrimidine precursor, and as such, impurities could include under-brominated or over-brominated species, isomers, or related pyrimidine derivatives.[1][7]

This guide will present a hypothetical comparative study of three commercial sources of this compound, designated as Supplier A, Supplier B, and Supplier C. We will employ a suite of analytical techniques to provide a comprehensive purity profile for each.

Experimental Design: A Multi-Modal Approach to Purity Verification

A robust purity assessment relies on the orthogonal application of multiple analytical techniques. Each method provides a unique perspective on the sample's composition, and together they create a self-validating system. For our analysis of this compound, we will utilize High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis (CHNX Analysis).

Caption: Overall experimental workflow for the purity assessment of commercial samples.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of non-volatile organic compounds.[8][9] By separating components based on their differential partitioning between a stationary and mobile phase, we can quantify the main component and any impurities present.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Samples from each supplier are accurately weighed and dissolved in acetonitrile to a concentration of 1 mg/mL.

The causality behind this choice of method lies in its high resolution and sensitivity for separating closely related aromatic compounds. The C18 column is a versatile stationary phase suitable for a wide range of organic molecules.

Caption: Step-by-step workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it ideal for identifying unknown impurities.[10][11][12]

Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium.

  • Injection: Splitless injection.

  • Oven Program: A temperature gradient from 50°C to 280°C.

  • MS Detection: Electron Ionization (EI) mode.

  • Sample Preparation: Samples are dissolved in a suitable solvent like dichloromethane.

The rationale for using GC-MS is its ability to separate and provide structural information on thermally stable, volatile impurities that might not be well-resolved by HPLC.

Caption: Step-by-step workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and purity determination.[13][14][15] Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure and can reveal the presence of impurities with different chemical environments.

Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Experiments: ¹H NMR and ¹³C NMR.

  • Internal Standard: Tetramethylsilane (TMS).

  • Sample Preparation: Samples are dissolved in the deuterated solvent.

NMR provides an orthogonal check on purity by confirming the structure of the main component and allowing for the identification and, in some cases, quantification of impurities.

Elemental Analysis (CHNX)

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and halogens (in this case, bromine) in a sample.[16][17] This technique is a fundamental measure of purity, as a significant deviation from the theoretical composition indicates the presence of impurities.[18][19][20]

Protocol:

  • Instrumentation: A CHNX elemental analyzer.

  • Sample Preparation: A small, accurately weighed amount of the sample is combusted in a high-oxygen environment.

  • Detection: The resulting gases (CO₂, H₂O, N₂, and HBr) are separated and quantified.

The accepted deviation for elemental analysis is typically within ±0.4% of the calculated theoretical values.[18][19]

Hypothetical Results and Discussion

The following sections present plausible experimental data for the three hypothetical suppliers and a discussion of the findings.

Quantitative Purity Assessment

The purity of the samples from each supplier was determined by HPLC and GC-MS. The results are summarized in the table below.

SupplierHPLC Purity (%)GC-MS Purity (%)
Supplier A99.899.7
Supplier B98.598.3
Supplier C97.297.0

Discussion:

  • Supplier A demonstrates the highest purity by both HPLC and GC-MS, with values exceeding 99.5%. This suggests a highly optimized synthesis and purification process.

  • Supplier B shows good purity, though slightly lower than Supplier A. The presence of minor impurities is evident.

  • Supplier C has the lowest purity of the three, with impurity levels approaching 3%. This level of impurity could be problematic for sensitive applications.

Impurity Identification

GC-MS and NMR analysis allowed for the tentative identification of key impurities in the samples from Suppliers B and C.

SupplierImpurityTentative Identification
Supplier BImpurity 1 (0.8%)4-Methoxy-6-methylpyrimidine (unbrominated starting material)
Impurity 2 (0.4%)5-Bromo-4-chloro-6-methylpyrimidine (from precursor)[21]
Supplier CImpurity 1 (1.5%)4-Methoxy-6-methylpyrimidine
Impurity 3 (1.0%)Dibrominated pyrimidine derivative

Discussion:

  • The presence of unbrominated starting material in both Supplier B and C's products suggests an incomplete bromination reaction.

  • The chlorinated impurity in Supplier B's sample likely originates from the starting materials used in their synthesis.

  • The dibrominated species in Supplier C's material indicates a lack of selectivity in the bromination step, leading to over-bromination.

Structural Confirmation and Elemental Analysis

¹H and ¹³C NMR spectra for the sample from Supplier A were consistent with the structure of this compound. The elemental analysis results for all three suppliers are presented below, compared to the theoretical values.

Theoretical Composition for C₆H₇BrN₂O: C, 35.49%; H, 3.48%; N, 13.79%; Br, 39.35%

Supplier%C%H%N%BrDeviation from Theoretical
Supplier A35.583.5113.7539.28Within ±0.2%
Supplier B36.023.6513.9838.55Deviations > ±0.4% for C, H, Br
Supplier C36.883.8114.2137.10Significant deviations for all elements

Discussion:

  • The elemental analysis for Supplier A is in excellent agreement with the theoretical values, further confirming its high purity.

  • The deviations observed for Supplier B are consistent with the presence of the identified impurities. For example, the lower bromine percentage aligns with the presence of unbrominated and chlorinated species.

  • The significant deviations for Supplier C strongly indicate the presence of substantial impurities, corroborating the HPLC and GC-MS data.

Comparative Analysis and Recommendations

Based on the comprehensive analysis, a clear hierarchy of purity emerges among the three hypothetical suppliers.

  • Supplier A provides the highest quality this compound, making it the recommended choice for applications requiring high purity, such as in late-stage drug development or for use as an analytical standard.

  • Supplier B offers a product of acceptable purity for many research applications, particularly in early-stage discovery where the impact of minor, well-characterized impurities may be tolerable.

  • Supplier C 's product, with its lower purity and presence of multiple impurities, may be suitable for less sensitive applications or would require further purification before use in most research and development settings.

It is imperative for researchers to understand that the "purity" stated on a supplier's certificate of analysis may not always tell the whole story. A multi-technique, in-house verification of purity is a critical step in ensuring the quality and reproducibility of experimental results.

Conclusion

The purity of chemical reagents is a critical, yet often overlooked, variable in scientific research. This guide has demonstrated a robust, multi-modal approach to the purity assessment of commercially available this compound. By combining the quantitative power of chromatography with the structural elucidation capabilities of spectroscopy and the fundamental confirmation of elemental analysis, a comprehensive and reliable purity profile can be established. Researchers are encouraged to adopt a similar rigorous approach to the validation of critical reagents to enhance the integrity and success of their scientific endeavors.

References

A Senior Application Scientist's Guide to the Conformational Analysis of 5-Bromo-4-methoxy-6-methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Conformation in Drug Discovery

In the intricate world of medicinal chemistry, the three-dimensional shape of a molecule—its conformation—is paramount. It dictates how a drug candidate interacts with its biological target, influencing binding affinity, selectivity, and ultimately, its therapeutic efficacy. For drug development professionals, a thorough understanding of a molecule's conformational landscape is not merely academic; it is a cornerstone of rational drug design. Pyrimidine derivatives, a class of heterocyclic compounds, are ubiquitous scaffolds in pharmaceuticals, exhibiting a wide range of biological activities. The conformational preferences of substituents on the pyrimidine ring can dramatically alter a compound's pharmacological profile.

This guide provides an in-depth comparative analysis of the conformational properties of 5-Bromo-4-methoxy-6-methylpyrimidine, a representative substituted pyrimidine. We will explore the interplay of steric and electronic effects that govern its structure and compare its conformational behavior with that of related pyrimidine derivatives. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental and computational protocols.

Conformational Landscape of this compound

The conformational flexibility of this compound primarily revolves around the rotation of the methoxy and methyl groups attached to the pyrimidine core. The orientation of the methoxy group, in particular, is of significant interest as it can influence intermolecular interactions with a target protein.

Predicted Conformation: A Balance of Forces

In the absence of a published crystal structure for this compound, we can predict its most stable conformation by considering the steric and electronic effects at play. The methoxy group at the C4 position is flanked by a bromine atom at C5 and a methyl group at C6.

  • Steric Hindrance: The bulky bromine atom and the methyl group will sterically hinder the free rotation of the methoxy group. It is highly probable that the methyl group of the methoxy moiety will orient itself away from the adjacent methyl group on the pyrimidine ring to minimize van der Waals repulsion.

  • Electronic Effects: The oxygen atom of the methoxy group has lone pairs of electrons that can participate in resonance with the electron-deficient pyrimidine ring. This electronic delocalization favors a planar arrangement where the C-O-C bond of the methoxy group is coplanar with the pyrimidine ring. However, the presence of the ortho-substituents (bromine and the ring nitrogen) can lead to a compromise between a fully planar and a non-planar conformation.

Based on crystal structures of similar compounds, such as 4-Methoxy-6-methylpyrimidin-2-amine[1], it is anticipated that the methoxy group will adopt a conformation that is nearly coplanar with the pyrimidine ring, with the methyl group of the methoxy pointing away from the C6-methyl group.

Rotational Energy Barrier of the Methoxy Group

The rotation of the methoxy group around the C4-O bond is not free and is characterized by a rotational energy barrier. Computational studies on similar aromatic systems, like methoxybenzaldehydes, have shown that such barriers are typically in the range of 2-5 kcal/mol[2][3]. The barrier for this compound is expected to be in this range, arising from the energetic cost of overcoming steric clashes and disrupting electronic conjugation during rotation.

A hypothetical rotational energy profile is depicted below. The lowest energy conformers would correspond to the near-planar orientations of the methoxy group, while the transition states would involve eclipsing interactions between the methoxy's methyl group and the adjacent ring substituents.

Comparative Conformational Analysis

To better understand the structural nuances of this compound, it is instructive to compare it with derivatives where the substituents are altered.

Alternative 1: 4-Chloro-6-methylpyrimidine

Replacing the 4-methoxy group with a chlorine atom, as in 4-Chloro-6-methylpyrimidine, significantly simplifies the conformational landscape.[4] Chlorine is a spherically symmetric atom, and thus, there are no rotational conformers to consider for this substituent. The primary conformational variable remains the rotation of the C6-methyl group, which typically has a low rotational barrier. This molecule serves as a rigid baseline for evaluating the impact of the flexible methoxy group.

Alternative 2: 4-Ethoxy-6-methylpyrimidine

Substituting the methoxy group with a bulkier ethoxy group introduces additional rotational freedom around the O-CH₂ bond. This increased steric bulk would likely lead to a greater deviation from planarity compared to the methoxy analogue to alleviate steric strain with the adjacent bromine and methyl groups. The rotational barrier for the entire ethoxy group is also expected to be higher than that of the methoxy group.

Summary of Conformational Properties
CompoundKey Rotatable BondsPredicted Dominant ConformationEstimated Rotational Barrier (kcal/mol)Key Influencing Factors
This compound C4-O(methoxy), C6-C(methyl)Methoxy group near-coplanar with the ring2-5 (for methoxy rotation)Steric hindrance from Br and CH₃, electronic conjugation
4-Chloro-6-methylpyrimidine C6-C(methyl)N/A (Cl is symmetric)< 1 (for methyl rotation)Minimal steric hindrance
4-Ethoxy-6-methylpyrimidine C4-O(ethoxy), O-C(ethyl), C6-C(methyl)Ethoxy group likely non-planar> 5 (for ethoxy rotation)Increased steric bulk of the ethyl group

Experimental and Computational Workflows

To empirically determine and computationally validate the conformational preferences of these pyrimidine derivatives, a synergistic approach employing Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations is recommended.

Experimental Protocol: 2D NOESY NMR for Conformational Elucidation

The Nuclear Overhauser Effect (NOE) is a powerful NMR technique that allows for the determination of through-space proximity of protons within a molecule (typically < 5 Å).[5] A 2D NOESY experiment can reveal correlations between the protons of the methoxy group and the protons of the adjacent methyl group, providing definitive evidence for the preferred orientation of the methoxy group.

Step-by-Step NOESY Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified pyrimidine derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube.

  • 1D ¹H NMR Acquisition: Acquire a standard 1D proton NMR spectrum to identify the chemical shifts of the methoxy and methyl protons.

  • NOESY Experiment Setup:

    • Use a standard noesygpph pulse sequence.

    • Set the mixing time (d8) to a value appropriate for small molecules, typically between 300 and 800 ms. A range of mixing times should be tested to observe the build-up of NOE cross-peaks.

    • Set the number of scans to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration.

  • Data Processing and Analysis:

    • Apply a 2D Fourier transform to the acquired data.

    • Phase the spectrum carefully in both dimensions.

    • Look for cross-peaks between the resonance of the methoxy protons and the resonance of the C6-methyl protons. The presence and intensity of this cross-peak will confirm their spatial proximity and thus the conformational preference.

NOESY_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Acquisition cluster_data_proc Data Processing & Analysis dissolve Dissolve 5-10 mg in 0.6 mL CDCl₃ oneD_H Acquire 1D ¹H NMR dissolve->oneD_H twoD_NOESY Acquire 2D NOESY (noesygpph, mixing time 500ms) oneD_H->twoD_NOESY fourier 2D Fourier Transform twoD_NOESY->fourier phasing Phase Spectrum fourier->phasing analysis Analyze Cross-Peaks phasing->analysis

Caption: Workflow for 2D NOESY NMR conformational analysis.

Computational Protocol: DFT Calculations for Rotational Energy Profile

Density Functional Theory (DFT) calculations are a robust computational method to model the conformational landscape of molecules and determine the energy barriers between different conformers.

Step-by-Step DFT Protocol:

  • Structure Building: Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: Perform a full geometry optimization of the initial structure using a suitable DFT functional and basis set, such as B3LYP/6-311+G(d,p). This will yield the lowest energy conformation.

  • Potential Energy Surface Scan (PES Scan):

    • Define the dihedral angle corresponding to the rotation of the methoxy group (e.g., C5-C4-O-CH₃).

    • Perform a relaxed PES scan by rotating this dihedral angle in defined steps (e.g., 10-15 degrees) from 0 to 360 degrees. At each step, all other geometric parameters are allowed to relax.

    • Use the same DFT functional and basis set as in the optimization step.

  • Data Analysis:

    • Plot the relative energy of the molecule as a function of the dihedral angle.

    • The minima on this plot represent the stable conformers, and the maxima represent the transition states for rotation. The energy difference between a minimum and an adjacent maximum is the rotational energy barrier.

DFT_Workflow start Build 3D Structure opt Geometry Optimization (B3LYP/6-311+G(d,p)) start->opt pes Relaxed PES Scan (Vary C5-C4-O-CH₃ dihedral) opt->pes plot Plot Energy vs. Dihedral Angle pes->plot analysis Identify Minima (Conformers) & Maxima (Transition States) plot->analysis end Determine Rotational Barrier analysis->end

Caption: Workflow for DFT-based conformational analysis.

Conclusion

The conformational analysis of substituted pyrimidines like this compound is a multifaceted task that requires a synergistic application of experimental and computational techniques. The steric and electronic influences of the substituents create a unique conformational landscape that is critical to the molecule's potential as a drug candidate. By comparing the target molecule with structurally related analogues, we gain a deeper understanding of the structure-activity relationships that govern this important class of compounds. The protocols outlined in this guide provide a robust framework for researchers to confidently elucidate the conformational preferences of novel pyrimidine derivatives, thereby accelerating the drug discovery process.

References

Safety Operating Guide

Navigating the Safe Handling of 5-Bromo-4-methoxy-6-methylpyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For immediate release: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Bromo-4-methoxy-6-methylpyrimidine (CAS No. 4319-87-3). As a substituted pyrimidine, this compound is integral to various research and development endeavors. Adherence to the following procedures is paramount to ensure personnel safety and maintain a secure laboratory environment. While specific toxicity data for this compound is limited, its structural similarity to other brominated pyrimidines necessitates a cautious approach, assuming potential for irritation and other health hazards.

Core Safety Directives and Hazard Assessment

Key safety protocols include avoiding the formation of dust and preventing contact with skin and eyes.[1][4] In the event of exposure, immediate first aid measures should be taken. For inhalation, the individual should be moved to fresh air.[1][5] In case of skin contact, contaminated clothing must be removed, and the affected area washed with soap and water.[5] Eye contact requires rinsing with pure water for at least 15 minutes.[1] If ingested, the mouth should be rinsed with water, and medical attention should be sought immediately.[1][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to minimize exposure risk. The following table outlines the recommended equipment for handling this compound.

PPE CategoryRecommended EquipmentBest Practices
Eye and Face Protection Chemical splash goggles conforming to EU EN 166 or US NIOSH standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[6]Ensure a tight fit to prevent any gaps. Eye protection is critical to guard against potential irritants.[7]
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile rubber).[3][8]Gloves must be inspected for integrity before each use.[6] Use proper glove removal technique to avoid skin contact. Contaminated gloves should be disposed of as hazardous waste.[3][9]
Respiratory Protection A NIOSH-approved full-face respirator is required if working outside of a fume hood, if ventilation is inadequate, or if dust is generated.[6]The type of respirator will depend on the concentration of airborne contaminants. Proper fit-testing and training are essential before use.[8][10]
Protective Clothing A flame-retardant lab coat or a full chemical-protective suit.[6]Clothing should be long-sleeved with closed cuffs.[10] All protective clothing should be removed before leaving the laboratory area.

Operational and Disposal Plans: A Step-by-Step Guide

Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]

  • Keep the container tightly sealed when not in use.[12]

  • The storage area should be clearly labeled with appropriate hazard warnings.

Handling and Use:

  • All handling of this compound, whether in solid or solution form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Use the smallest quantity of the substance necessary for the experiment to minimize waste and potential exposure.

  • Avoid the formation and inhalation of dust.[1][4]

  • Eating, drinking, and smoking are strictly prohibited in the laboratory.[11]

  • Thoroughly wash hands with soap and water after handling the compound.[6]

Spill Management:

A swift and safe response to a chemical spill is critical. The following workflow outlines the necessary steps.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-methoxy-6-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
5-Bromo-4-methoxy-6-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.